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  • Product: 2-Amino-4-phenylpyrimidine-5-carboxylic acid
  • CAS: 91093-42-4

Core Science & Biosynthesis

Foundational

2-Amino-4-phenylpyrimidine-5-carboxylic acid chemical structure

An In-Depth Technical Guide to 2-Amino-4-phenylpyrimidine-5-carboxylic acid: A Privileged Scaffold in Medicinal Chemistry Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-4-phenylpyrimidine-5-carboxylic acid: A Privileged Scaffold in Medicinal Chemistry

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-4-phenylpyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its chemical structure, synthesis, physicochemical properties, and its emerging role as a versatile scaffold in modern drug discovery. This document is structured to provide not just data, but actionable insights and a rationale for the experimental and strategic choices in leveraging this molecule for therapeutic innovation.

Introduction: The Prominence of the 2-Aminopyrimidine Scaffold

The pyrimidine ring is a cornerstone of life, forming the structural basis for the nucleobases uracil, thymine, and cytosine. In medicinal chemistry, this heterocycle is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets through various non-covalent interactions. The 2-aminopyrimidine moiety, in particular, is a bioisostere for purines and is present in numerous FDA-approved drugs, including the kinase inhibitors Imatinib and Palbociclib.[1] These compounds demonstrate the scaffold's capacity for high-affinity binding to enzyme active sites.[1]

2-Amino-4-phenylpyrimidine-5-carboxylic acid emerges from this lineage as a molecule with significant potential. It combines the proven biological relevance of the 2-aminopyrimidine core with a phenyl group for hydrophobic interactions and a carboxylic acid group, a critical functional handle for electrostatic interactions, zinc-binding, and further derivatization. This unique combination makes it a highly attractive starting point for developing novel therapeutics across various disease areas, including oncology, infectious diseases, and inflammation.[1][2]

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's structure and properties is the foundation of all subsequent development.

Chemical Structure

The IUPAC name for this compound is 2-amino-4-phenylpyrimidine-5-carboxylic acid . Its structure consists of a central pyrimidine ring substituted at position 2 with an amino group, at position 4 with a phenyl ring, and at position 5 with a carboxylic acid.

Caption: 2D structure of 2-Amino-4-phenylpyrimidine-5-carboxylic acid.

Physicochemical and Identification Data

Quantitative data provides the empirical basis for predicting the molecule's behavior in both chemical and biological systems. The properties of this compound are summarized below.

PropertyValueReference
CAS Number 91093-42-4[3]
Molecular Formula C₁₁H₉N₃O₂[3]
Molecular Weight 215.21 g/mol [3]
Melting Point 275-276 °C[3]
Boiling Point (Predicted) 488.1 ± 37.0 °C[3]
Density (Predicted) 1.379 ± 0.06 g/cm³[3]
pKa (Predicted) 1.39 ± 0.10 (most acidic)[3]
Canonical SMILES C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)N[4]
InChI Key ZQZPQZQXJZJBFB-UHFFFAOYSA-N[4]

Synthesis and Derivatization Strategies

The accessibility of a chemical scaffold is paramount for its exploration in drug discovery. The synthesis of 2-amino-4-phenylpyrimidine-5-carboxylic acid and its analogs can be efficiently achieved through multicomponent reactions, most notably variations of the Biginelli reaction.[5][6][7]

Retrosynthetic Analysis & Rationale

A common retrosynthetic approach involves disconnecting the pyrimidine ring into three fundamental building blocks: an aldehyde (benzaldehyde), a β-ketoester (ethyl benzoylacetate or similar), and a urea or guanidine derivative. This three-component condensation strategy is highly convergent and allows for significant structural diversity by simply varying the starting materials.

retrosynthesis cluster_precursors Precursors Target 2-Amino-4-phenylpyrimidine -5-carboxylic acid Ester Benzaldehyde Benzaldehyde Target->Benzaldehyde C4-N3, C5-C6 disconnect Guanidine Guanidine Target->Guanidine N1-C2, N3-C2 disconnect Ketoester Ethyl Acetoacetate Derivative (e.g., Ethyl Benzoylacetate) Target->Ketoester N1-C6, C4-C5 disconnect

Caption: Retrosynthetic analysis for the 2-aminopyrimidine core.

Experimental Protocol: One-Pot Synthesis

This protocol describes a robust, acid-catalyzed, one-pot synthesis of the ethyl ester of the title compound, which can be subsequently hydrolyzed to the carboxylic acid.

Objective: To synthesize Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate.

Materials:

  • Benzaldehyde (1.0 eq)

  • Ethyl benzoylacetate (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)

  • Sodium ethoxide (1.2 eq)

  • Ethanol (solvent)

  • Concentrated Hydrochloric Acid (catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol under an inert nitrogen atmosphere.

  • Addition of Reagents: To the stirred solution, add guanidine hydrochloride, followed by ethyl benzoylacetate and benzaldehyde.

    • Causality: The use of guanidine provides the N-C-N unit required for the 2-amino group. Benzaldehyde provides the C4-phenyl substituent, and ethyl benzoylacetate provides the C5-ester and C6 backbone. The acid catalyst protonates the aldehyde carbonyl, activating it for nucleophilic attack.[6]

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Self-Validation: The reaction is monitored by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of starting materials and the appearance of a new, more polar spot (UV active) indicates product formation.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude product from hot ethanol to obtain the pure ethyl ester.

  • Hydrolysis (Optional): To obtain the final carboxylic acid, the purified ester can be hydrolyzed by refluxing with aqueous sodium hydroxide, followed by acidic workup (e.g., with HCl) to precipitate the final product.

Role in Medicinal Chemistry and Drug Design

The therapeutic potential of 2-Amino-4-phenylpyrimidine-5-carboxylic acid stems from its combination of pharmacophoric features, which can be tailored to interact with specific biological targets.

Pharmacophore Analysis
  • 2-Amino Group: Acts as a crucial hydrogen bond donor, mimicking the interactions of adenine in ATP-binding sites of kinases.[8]

  • Pyrimidine Nitrogens: Serve as hydrogen bond acceptors.

  • Phenyl Ring: Provides a hydrophobic anchor, engaging in van der Waals or π-π stacking interactions within hydrophobic pockets of enzymes.

  • Carboxylic Acid: A highly versatile group that can act as both a hydrogen bond donor and acceptor. Its anionic carboxylate form can form strong salt bridges with cationic residues (e.g., Lys, Arg) in a target protein. It is also a well-established zinc-binding group (ZBG) in metalloenzymes.

Case Study: A Scaffold for Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diaminopyrimidine scaffold is a classic pharmacophore found in DHFR inhibitors like trimethoprim.[9] DHFR is a critical enzyme in the folate pathway, essential for the synthesis of nucleotides and certain amino acids. Inhibiting this enzyme starves rapidly dividing cells (like bacteria or cancer cells) of these essential building blocks.

2-Amino-4-phenylpyrimidine-5-carboxylic acid can be envisioned as a starting point for novel DHFR inhibitors. The 2-amino group and a pyrimidine nitrogen can form key hydrogen bonds in the DHFR active site, while the carboxylic acid at the 5-position can be designed to interact with conserved arginine residues, a strategy that has proven effective in developing potent antifolates.[10][11]

dhfr_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotides DHFR->THF NADPH -> NADP+ Inhibitor 2-Amino-4-phenyl- pyrimidine-5-carboxylic acid derivative Inhibitor->DHFR Inhibition

Caption: Simplified folate synthesis pathway and the inhibitory role of DHFR antagonists.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of a pharmaceutical intermediate is a non-negotiable aspect of drug development, governed by strict quality guidelines.[12][13][14]

Standard Analytical Techniques

A battery of analytical tests is required to fully characterize the compound.

TechniqueExpected ObservationsPurpose
¹H NMR - Aromatic protons (phenyl group): Multiplets between δ 7.4-8.2 ppm.- Pyrimidine proton (C6-H): A singlet around δ 8.5-9.0 ppm.- Amino protons (-NH₂): A broad singlet, exchangeable with D₂O.- Carboxylic acid proton (-COOH): A very broad singlet at δ > 12 ppm, exchangeable with D₂O.Structural confirmation and identity.
¹³C NMR - Carbonyl carbon (C=O): δ 165-175 ppm.- Aromatic and pyrimidine carbons: δ 110-165 ppm.Confirms carbon framework.
FT-IR - O-H stretch (carboxylic acid): Broad band, 2500-3300 cm⁻¹.- N-H stretch (amine): Two sharp peaks, 3300-3500 cm⁻¹.- C=O stretch (carbonyl): Strong peak, 1680-1710 cm⁻¹.- C=N and C=C stretches: 1500-1650 cm⁻¹.Confirms presence of functional groups.
Mass Spectrometry (MS) - ESI(-): [M-H]⁻ at m/z 214.06.- ESI(+): [M+H]⁺ at m/z 216.08.Confirms molecular weight.
HPLC A single major peak under appropriate conditions (e.g., C18 column, water/acetonitrile mobile phase with TFA or formic acid).Purity assessment and quantification.
Protocol: NMR for Structural Verification

Objective: To confirm the chemical structure and assess the purity of a synthesized batch of 2-Amino-4-phenylpyrimidine-5-carboxylic acid.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

    • Expertise: DMSO-d₆ is chosen due to its ability to dissolve polar, acidic compounds and to slow the exchange of labile protons (NH₂, COOH), allowing them to be observed more clearly.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of at least 1 second, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Spectral Analysis:

    • Calibrate the spectrum using the residual solvent peak (DMSO at δ 2.50 ppm).

    • Integrate all distinct signals. The relative integrals should correspond to the number of protons in each environment.

    • Analyze the chemical shifts and coupling patterns (multiplicities) to assign each signal to the specific protons in the molecule, comparing them to the expected values from the table above.

    • Check for impurity peaks and quantify them relative to the main compound's signals.

Conclusion and Future Perspectives

2-Amino-4-phenylpyrimidine-5-carboxylic acid is more than just a chemical compound; it is a strategic platform for innovation in drug discovery. Its robust synthesis, combined with a rich set of pharmacophoric features, makes it an ideal starting point for generating diverse chemical libraries.

Future research should focus on:

  • Broad Biological Screening: Evaluating the compound and its derivatives against a wide array of targets, particularly protein kinases, DHFR, and other metabolic enzymes.

  • Structure-Based Drug Design: Using the crystal structures of target enzymes to rationally design derivatives with enhanced potency and selectivity.

  • Bioisosteric Replacement: Systematically replacing the carboxylic acid group with other acidic bioisosteres (e.g., tetrazoles, hydroxamic acids) to modulate physicochemical properties like cell permeability and metabolic stability.

By leveraging the principles outlined in this guide, researchers can effectively harness the potential of this privileged scaffold to develop the next generation of targeted therapies.

References

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(23), 8275. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4-methylpyrimidine-5-carboxylic acid. Retrieved from [Link]

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  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • Adu-Gyamfi, E., et al. (2019). Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. Bioorganic & Medicinal Chemistry, 27(19), 115049. Available at: [Link]

  • PYG Lifesciences. (2024). Five Key Elements of Pharmaceutical Intermediate Quality Control. Retrieved from [Link]

  • Jayanthi, S., et al. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. Journal of Ovonic Research, 20(4), 541-550.
  • Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, A., & Prajapati, S. P. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. GSC Biological and Pharmaceutical Sciences, 27(2), 148-160.
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Sources

Exploratory

An In-Depth Technical Guide to 2-Amino-4-phenylpyrimidine-5-carboxylic acid (CAS 91093-42-4)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Amino-4-phenylpyrimidine-5-carboxylic acid (CAS No. 91093-42-4), a molecule of signific...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-phenylpyrimidine-5-carboxylic acid (CAS No. 91093-42-4), a molecule of significant interest within the landscape of medicinal chemistry. The 2-aminopyrimidine scaffold is a well-established pharmacophore, present in numerous clinically approved drugs, and is recognized for its versatile biological activities.[1][2] This document delineates the synthesis, physicochemical characterization, and potential therapeutic applications of this specific derivative, with a focus on its prospective roles as an antimicrobial and anticancer agent. The narrative is constructed to provide not only procedural details but also the underlying scientific rationale for the presented methodologies, thereby offering a holistic understanding for researchers in drug discovery and development.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, most notably as a fundamental component of nucleic acids.[3] Beyond this biological role, synthetic pyrimidine derivatives have been extensively explored for their therapeutic potential. The 2-aminopyrimidine moiety, in particular, has proven to be a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets.[4] This versatility has led to the development of numerous drugs with diverse clinical applications, including anticancer agents like Imatinib and Palbociclib.[2][5]

2-Amino-4-phenylpyrimidine-5-carboxylic acid combines this potent scaffold with a phenyl group at the 4-position and a carboxylic acid at the 5-position. These substitutions are not arbitrary; the phenyl group can engage in hydrophobic and π-stacking interactions within protein binding pockets, while the carboxylic acid can act as a hydrogen bond donor and acceptor, or as a handle for further chemical modification. This unique combination of functional groups suggests a high potential for targeted biological activity.

Synthesis and Characterization

While a specific, detailed synthesis for 2-Amino-4-phenylpyrimidine-5-carboxylic acid is not extensively documented in publicly available literature, a highly plausible and efficient synthetic route can be designed based on the well-established Biginelli reaction.[6][7] This one-pot, three-component condensation reaction is a cornerstone of pyrimidine synthesis.

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process: the initial formation of the corresponding ethyl ester via a Biginelli-type reaction, followed by hydrolysis to yield the target carboxylic acid.

Synthesis_Workflow cluster_step1 Step 1: Biginelli Condensation cluster_step2 Step 2: Hydrolysis A Benzaldehyde D Ethyl 2-Amino-4-phenylpyrimidine-5-carboxylate A->D B Ethyl Benzoylacetate B->D C Guanidine Hydrochloride C->D E Ethyl 2-Amino-4-phenylpyrimidine-5-carboxylate F 2-Amino-4-phenylpyrimidine-5-carboxylic acid E->F NaOH / H2O, then HCl

Caption: Proposed two-step synthesis of 2-Amino-4-phenylpyrimidine-5-carboxylic acid.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-Amino-4-phenylpyrimidine-5-carboxylate

  • Reaction Setup: To a round-bottom flask, add benzaldehyde (1 equivalent), ethyl benzoylacetate (1 equivalent), and guanidine hydrochloride (1.2 equivalents) in ethanol.

  • Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl or Yb(OTf)₃) to promote the reaction.[8] The choice of catalyst can significantly impact reaction time and yield.

  • Reaction Conditions: Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 2: Hydrolysis to 2-Amino-4-phenylpyrimidine-5-carboxylic acid

  • Reaction Setup: Dissolve the synthesized ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up and Purification: After cooling, remove the ethanol under reduced pressure. Acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of approximately 4-5. The carboxylic acid should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Physicochemical Properties and Characterization Data
PropertyValueSource
CAS Number 91093-42-4[9]
Molecular Formula C₁₁H₉N₃O₂[9]
Molecular Weight 215.21 g/mol [9]
Melting Point 275-276 °C[9]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, likely in the range of 7.4-7.8 ppm. The amino group protons will likely appear as a broad singlet, and the carboxylic acid proton as a singlet at a downfield chemical shift, typically above 12 ppm.[10][11]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the pyrimidine and phenyl ring carbons. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-175 ppm.[12]

  • FTIR: The infrared spectrum should exhibit a broad O-H stretching vibration for the carboxylic acid from approximately 2500-3300 cm⁻¹.[13][14] A strong C=O stretching band for the carboxylic acid will be present around 1700-1730 cm⁻¹.[15] The N-H stretching vibrations of the amino group are expected in the region of 3300-3500 cm⁻¹.[16]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (215.21 g/mol ).[17]

Potential Biological Activity and Mechanism of Action

The 2-aminopyrimidine scaffold is a known inhibitor of various enzymes, making it a valuable starting point for the development of targeted therapies.[1][18]

Potential as an Antimicrobial Agent

Numerous 2-aminopyrimidine derivatives have demonstrated significant antibacterial and antifungal activity.[19] One of the key mechanisms of action for antimicrobial pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms.[20] The structural similarity of 2-aminopyrimidines to the natural substrate of DHFR allows them to act as competitive inhibitors.

DHFR_Inhibition cluster_pathway Folic Acid Synthesis Pathway cluster_inhibition Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Compound 2-Amino-4-phenylpyrimidine- 5-carboxylic acid Compound->DHFR Inhibits

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by 2-aminopyrimidine derivatives.

Potential as an Anticancer Agent

The 2-aminopyrimidine core is central to the design of many kinase inhibitors.[8][21] Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of cancer. By competing with ATP for the kinase binding site, 2-aminopyrimidine derivatives can block downstream signaling pathways that promote cell proliferation and survival.[18] In silico docking studies on similar aminopyrimidine derivatives have shown their potential to bind to the ATP-binding pocket of various kinases, such as EGFR.[1][22]

Kinase_Inhibition cluster_signaling Kinase Signaling Pathway cluster_inhibition Inhibition Kinase Kinase Substrate Substrate Kinase->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Compound 2-Amino-4-phenylpyrimidine- 5-carboxylic acid Compound->Kinase Inhibits ATP binding

Caption: Mechanism of kinase inhibition by 2-aminopyrimidine derivatives.

Future Research Directions

2-Amino-4-phenylpyrimidine-5-carboxylic acid represents a promising scaffold for the development of novel therapeutics. Future research should focus on the following areas:

  • Optimization of Synthesis: Development of a high-yielding, scalable synthesis protocol.

  • In-depth Biological Evaluation: Comprehensive screening against a panel of microbial strains and cancer cell lines to determine its spectrum of activity and potency (e.g., MIC and IC₅₀ values).[23][24]

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which the compound exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to identify key structural features that contribute to activity and selectivity.

  • In vivo Efficacy and Safety: Preclinical studies in animal models to assess the compound's therapeutic potential and safety profile.

Conclusion

2-Amino-4-phenylpyrimidine-5-carboxylic acid is a molecule with significant potential in the field of drug discovery. Its synthesis is achievable through well-established synthetic methodologies, and its structural features suggest a high likelihood of interesting biological activity. This technical guide provides a foundational understanding of this compound, intended to stimulate further research and development efforts towards unlocking its full therapeutic potential.

References

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  • Oleti, N., Sunkara, M. S., Kurella, P., Manchi, S., & Sattu, H. (2023). Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. Journal of Research in Pharmacy, 27(5), 2137-2150. [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Retrieved from [Link]

  • Xu, W., Cai, Y., Huang, M., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. [Link]

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  • El-Naggar, A. M., Ibrahim, H. S., & El-Shenawy, S. M. (2022). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 12(48), 31215-31230. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Tohamy, S. A. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1802. [Link]

  • Frey, K. M., Georgieva, M., Ladd, K. M., et al. (2015). Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. Bioorganic & Medicinal Chemistry, 23(17), 5835–5845.
  • ResearchGate. (n.d.). Synthesis and cytotoxic activity of novel 4-amino-5-cyano-2-sulfonylpyrimidines. Retrieved from [Link]

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  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (1991). Ring transformation and reactions of 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles. Journal of the Chemical Society, Perkin Transactions 1, 1663-1666. [Link]

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  • Wang, W.-Y., Yang, Z.-H., Li, A-L., et al. (2022). Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. New Journal of Chemistry, 46(5), 2235-2247. [Link]

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Foundational

physical and chemical properties of 2-Amino-4-phenylpyrimidine-5-carboxylic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-4-phenylpyrimidine-5-carboxylic acid Introduction 2-Amino-4-phenylpyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-4-phenylpyrimidine-5-carboxylic acid

Introduction

2-Amino-4-phenylpyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine core. The pyrimidine scaffold is of significant interest to researchers, scientists, and drug development professionals due to its prevalence in a wide array of biologically active molecules, including several approved pharmaceuticals. This guide, presented from the perspective of a Senior Application Scientist, provides a detailed exploration of the physical and chemical properties of this compound. The subsequent sections offer both established data and field-proven insights into its characterization, reactivity, and the experimental methodologies essential for its analysis.

The structure integrates three key functional groups onto the pyrimidine ring: a primary amine at the 2-position, a phenyl group at the 4-position, and a carboxylic acid at the 5-position. This unique combination of acidic, basic, and aromatic functionalities dictates its physicochemical profile and potential as a building block in medicinal chemistry. Understanding these core properties is paramount for its effective utilization in research and development.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application, influencing everything from reaction kinetics to bioavailability. The data presented here are derived from predictive models and available experimental values.

Core Physical Data

A summary of the key physical properties for 2-Amino-4-phenylpyrimidine-5-carboxylic acid is provided below. These values are critical for predicting the compound's behavior in various experimental and physiological settings.

PropertyValueSource
Molecular Formula C₁₁H₉N₃O₂[1]
Molecular Weight 215.21 g/mol [1][2]
Melting Point 275-276 °C[1]
Boiling Point (Predicted) 488.1 ± 37.0 °C[1]
Density (Predicted) 1.379 ± 0.06 g/cm³[1]
pKa (Predicted) 1.39 ± 0.10[1]

The high melting point is indicative of a stable crystalline lattice structure, likely stabilized by strong intermolecular forces such as hydrogen bonding between the carboxylic acid and amino groups of adjacent molecules. The predicted pKa suggests that the carboxylic acid is a relatively strong acid, a factor that will significantly influence its solubility and ionization state in aqueous media at different pH levels.

Solubility Profile

Chemical Structure and Reactivity

The reactivity of 2-Amino-4-phenylpyrimidine-5-carboxylic acid is governed by the interplay of its constituent functional groups.

Caption: Chemical structure of 2-Amino-4-phenylpyrimidine-5-carboxylic acid.

  • Carboxylic Acid Group: This group is the primary site of acidic reactivity. It can be readily deprotonated by bases and can undergo classic carboxylic acid reactions such as esterification (with alcohols in the presence of an acid catalyst) and amide bond formation (with amines using coupling agents). It can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

  • Amino Group: The exocyclic amino group at the 2-position imparts basic character and is a potent nucleophile. It can be acylated, alkylated, or used in the formation of Schiff bases. Its nucleophilicity allows for further derivatization, which is a common strategy in drug discovery to modulate a compound's properties.

  • Pyrimidine Ring: The aromatic pyrimidine core is relatively electron-deficient due to the presence of two nitrogen atoms. This generally makes it susceptible to nucleophilic aromatic substitution, although the specific conditions would depend on the other substituents. The phenyl group at the 4-position contributes to the molecule's overall lipophilicity and can engage in π-π stacking interactions.

Spectral Characteristics

Spectroscopic analysis is essential for structural confirmation and purity assessment. Below are the expected spectral characteristics for this molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a distinct set of signals. The protons on the phenyl group would appear as multiplets in the aromatic region (typically 7.0-8.0 ppm). A singlet for the proton at the 6-position of the pyrimidine ring would also be present in this region. The protons of the amino group would likely appear as a broad singlet, and the acidic proton of the carboxylic acid would also be a broad singlet, with chemical shifts that are highly dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR would show signals for all 11 carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >160 ppm). The aromatic carbons of the phenyl and pyrimidine rings would appear in the 110-160 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present.[4][5] Key expected absorption bands include:

    • A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).

    • N-H stretching from the amino group (3100-3500 cm⁻¹).

    • A strong C=O stretch from the carboxylic acid (1680-1720 cm⁻¹).

    • C=N and C=C stretching from the aromatic rings (1450-1650 cm⁻¹).

  • Mass Spectrometry: In a mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular weight (215.21 m/z), confirming its elemental composition.

Experimental Protocols

To ensure scientific integrity, the characterization of 2-Amino-4-phenylpyrimidine-5-carboxylic acid must follow validated experimental protocols. The following are step-by-step methodologies for determining its key properties.

Workflow for Physicochemical Characterization

G cluster_0 Initial Assessment cluster_1 Physical Properties cluster_2 Structural Elucidation cluster_3 Final Analysis A Obtain/Synthesize Compound B Purity Check (HPLC/TLC) A->B C Melting Point Determination B->C D Solubility Screening E pKa Determination (Titration) F Mass Spectrometry (MS) B->F G IR Spectroscopy H NMR Spectroscopy (¹H, ¹³C) I Data Consolidation & Reporting C->I D->I E->I F->I G->I H->I

Caption: Workflow for the physicochemical characterization of a novel compound.

Protocol 1: Melting Point Determination
  • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

  • Methodology:

    • Ensure the melting point apparatus is calibrated.

    • Finely crush a small amount of the dry compound.

    • Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the sample holder of the melting point apparatus.

    • Heat the sample rapidly to about 20 °C below the expected melting point (275 °C).

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The range between these two temperatures is the melting range.

Protocol 2: Qualitative Solubility Determination
  • Objective: To assess the solubility of the compound in a range of common laboratory solvents.

  • Methodology: [6][7]

    • Place approximately 10 mg of the compound into separate, labeled test tubes.

    • To each tube, add 1 mL of a different solvent (e.g., water, ethanol, DMSO, ethyl acetate, 5% aq. HCl, 5% aq. NaOH) in small portions.[6]

    • After each addition, vortex the tube for 1-2 minutes to facilitate dissolution.[7]

    • If the compound does not dissolve at room temperature, gentle warming (to ~37°C) or sonication can be applied for up to 5 minutes.[7]

    • Visually inspect each tube for the presence of undissolved solid. A clear solution indicates solubility.

    • Record the results as "soluble," "partially soluble," or "insoluble" for each solvent.

Protocol 3: NMR Sample Preparation and Analysis
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

  • Methodology: [8][9]

    • Weigh 5-20 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean vial.[8]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the compound's polarity and potential for hydrogen bonding).

    • Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.

    • Filter the solution if any particulate matter is present to avoid interfering with the magnetic field homogeneity (shimming).[9]

    • Transfer the clear solution into a clean, high-quality 5 mm NMR tube.

    • Insert the tube into a spinner and adjust its depth using a gauge.[10]

    • Place the sample in the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent, and then shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum, using standard pulse sequences.

Conclusion

2-Amino-4-phenylpyrimidine-5-carboxylic acid is a multifaceted compound with a rich chemical profile. Its combination of acidic, basic, and aromatic functionalities makes it a valuable synthon for the development of novel molecules, particularly in the field of medicinal chemistry. The physical properties, including a high melting point and pH-dependent solubility, alongside its predictable chemical reactivity and spectral characteristics, provide a solid foundation for its application. The experimental protocols detailed in this guide offer a robust framework for the consistent and reliable characterization of this and similar compounds, ensuring the generation of high-quality, reproducible data critical for advancing scientific research.

References

  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC - NIH. (2019-09-03). Retrieved from [Link]

  • 2-Aminopyrimidine-4-carboxylic acid | C5H5N3O2 | CID 247194 - PubChem. Retrieved from [Link]

  • 2-Amino-4-methylpyrimidine-5-carboxylic acid | C6H7N3O2 | CID 3156772 - PubChem. Retrieved from [Link]

  • 26.1: Structure and Properties of Amino Acids - Chemistry LibreTexts. (2015-07-19). Retrieved from [Link]

  • 2-Phenylpyrimidine-5-carboxylic acid | C11H8N2O2 | CID 747389 - PubChem. Retrieved from [Link]

  • ExperimentIRSpectroscopy Documentation - Emerald Cloud Lab. Retrieved from [Link]

  • How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025-07-24). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Exp 8 - Infrared Spectroscopy. Retrieved from [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2025-08-09). Retrieved from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003-09-24). Retrieved from [Link]

  • 4.7: NMR Spectroscopy - Chemistry LibreTexts. (2022-08-28). Retrieved from [Link]

  • US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents.
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  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022-04-07). Retrieved from [Link]

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Exploratory

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrimidine-5-Carboxylic Acid Derivatives

Abstract The pyrimidine ring, a cornerstone of medicinal chemistry, owes much of its therapeutic relevance to the strategic placement of functional groups that govern its interaction with biological targets. Among these,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine ring, a cornerstone of medicinal chemistry, owes much of its therapeutic relevance to the strategic placement of functional groups that govern its interaction with biological targets. Among these, the pyrimidine-5-carboxylic acid moiety has emerged as a particularly influential scaffold. This technical guide provides a comprehensive historical narrative of pyrimidine-5-carboxylic acid derivatives, from their early synthetic explorations to their contemporary significance in drug discovery. We will dissect the evolution of synthetic methodologies, highlighting the causal relationships behind experimental choices, and illuminate the path that has led to the development of potent therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a deep, contextual understanding of this critical chemical entity.

The Dawn of Pyrimidine Chemistry: Early Discoveries and the Emergence of a Core Structure

The story of pyrimidine-5-carboxylic acid derivatives is intrinsically linked to the broader history of pyrimidine chemistry. While pyrimidine derivatives like alloxan were known in the early 19th century, the first laboratory synthesis of a pyrimidine compound, barbituric acid, was achieved by Grimaux in 1879.[1] This seminal work involved the condensation of urea and malonic acid. A systematic investigation into pyrimidines was later initiated by Pinner in 1884, who developed methods for synthesizing derivatives by condensing amidines with ethyl acetoacetate.[1]

The early 20th century witnessed a burgeoning interest in the synthesis of functionalized pyrimidines. A pivotal moment in the history of pyrimidine-5-carboxylic acid derivatives arrived in 1942 with the work of Ballard and Johnson.[2] Their research provided some of the first detailed methods for the synthesis of these specific derivatives, laying the groundwork for future exploration.

The Evolution of a Synthetic Arsenal: From Classical Methods to Modern Efficiency

The synthetic routes to pyrimidine-5-carboxylic acid derivatives have undergone a significant transformation, driven by the need for greater efficiency, diversity, and control over substitution patterns.

Foundational Syntheses: The Building Blocks of a Scaffold

Early synthetic strategies often relied on the condensation of 1,3-dicarbonyl compounds or their equivalents with amidines, ureas, or thioureas. This fundamental approach, while effective, presented challenges in achieving specific substitution patterns, particularly for derivatives lacking a substituent at the 4-position.

A significant advancement in the synthesis of 2-substituted pyrimidine-5-carboxylic esters was reported by Zhichkin, Fairfax, and Eisenbeis in 2002.[3][4] Their method addressed the difficulty of producing pyrimidines without substitution at the 4-position.[3][4]

Diagram 1: The Zhichkin Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

Zhichkin_Synthesis reagent1 Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol reaction Heat reagent1->reaction Condensation reagent2 Amidinium Salt reagent2->reaction product 2-Substituted Pyrimidine-5-Carboxylic Ester reaction->product Reagent_Synthesis_Workflow start Start step1 Charge flask with: - Methyl 3,3-dimethoxypropionate - Anhydrous 1,2-dimethoxyethane - Anhydrous methyl formate - 60% NaH start->step1 step2 Warm to 40-50 °C until H₂ evolution step1->step2 step3 Cool in ice/water bath and stir overnight step2->step3 step4 Add anhydrous Et₂O step3->step4 step5 Filter under N₂ step4->step5 step6 Wash with anhydrous Et₂O step5->step6 step7 Vacuum dry to yield the sodium salt step6->step7 end End step7->end

Caption: Step-by-step synthesis of the key sodium salt reagent.

Methodology:

  • A three-necked, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is purged with nitrogen.

  • The flask is charged sequentially with methyl 3,3-dimethoxypropionate, anhydrous 1,2-dimethoxyethane, anhydrous methyl formate, and 60% sodium hydride.

  • The mixture is warmed to 40-50 °C until the evolution of hydrogen gas is observed.

  • The reaction mixture is then cooled in an ice/water bath and allowed to slowly reach ambient temperature overnight with stirring.

  • Anhydrous diethyl ether is added, and the resulting suspension is filtered under a nitrogen atmosphere.

  • The solid is washed with anhydrous diethyl ether and vacuum dried to afford the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol as a hygroscopic white powder.

General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-carboxylic Esters

Methodology:

  • To a solution of the desired amidinium salt (2.0 mmol) in anhydrous DMF (4 mL) is added the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (0.46 g, 2.32 mmol).

  • The reaction mixture is heated at 100 °C under a nitrogen atmosphere for 1 hour.

  • After this time, the reaction is cooled to room temperature, and water (15 mL) is added.

  • Precipitation of the product is typically observed upon the addition of water. The solids are collected by filtration, washed with water, and vacuum dried.

  • If precipitation does not occur, the mixture is extracted with dichloromethane. The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by flash column chromatography.

Table 1: Representative Yields of 2-Substituted Pyrimidine-5-carboxylic Esters

EntryR-group on AmidineProductYield (%)
1MethylMethyl 2-methylpyrimidine-5-carboxylate75-85
2IsopropylMethyl 2-isopropylpyrimidine-5-carboxylate60-70
3tert-ButylMethyl 2-tert-butylpyrimidine-5-carboxylate55-65
4PhenylMethyl 2-phenylpyrimidine-5-carboxylate80-90

Data synthesized from the general procedures described in the literature.

Future Perspectives and the Enduring Legacy

The journey of pyrimidine-5-carboxylic acid derivatives from their initial synthesis to their current status as a cornerstone of drug discovery is a testament to the power of synthetic innovation and the intricate relationship between chemical structure and biological function. As our understanding of disease pathways deepens, the versatility of this scaffold will undoubtedly continue to be exploited in the design of novel therapeutics. The ongoing development of more efficient and sustainable synthetic methods will further empower medicinal chemists to explore the vast chemical space surrounding this privileged core, ensuring its enduring legacy in the quest for new medicines.

References

  • Ballard, E., & Johnson, T. B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 64(4), 794–797.
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-138.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(06), 720-722.
  • Al-Ostoot, F. H., et al. (2021). Green synthesis and 3D pharmacophore study of pyrimidine and glucoside derivatives with in vitro potential anticancer and antioxidant activities. Medicinal Chemistry Research, 30(9), 1759-1773.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Ballard, E., & Johnson, T. B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society. Available at: [Link]

  • WILEY, R. H., & YAMAMOTO, Y. (1960). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Car- boxylic Esters. (n.d.). Retrieved from [Link]

  • Kumar, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128.
  • Pyrimidine. (n.d.). In Wikipedia. Retrieved from [Link]

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Foundational

2-Amino-4-phenylpyrimidine-5-carboxylic Acid: A Comprehensive Technical Guide for Researchers

A Senior Application Scientist's Review of a Versatile Scaffold in Medicinal Chemistry Introduction: The Pyrimidine Core in Drug Discovery The pyrimidine ring is a fundamental heterocyclic scaffold that forms the backbon...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Review of a Versatile Scaffold in Medicinal Chemistry

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the backbone of essential biomolecules, including the nucleobases uracil, thymine, and cytosine. This inherent biological relevance has positioned pyrimidine derivatives as a cornerstone in medicinal chemistry and drug discovery. The structural versatility of the pyrimidine core allows for substitutions at various positions, leading to a diverse array of pharmacological activities. Among these, the 2-aminopyrimidine moiety has proven to be a particularly fruitful starting point for the development of novel therapeutics. This guide provides an in-depth technical review of 2-Amino-4-phenylpyrimidine-5-carboxylic acid, a key intermediate and structural motif in the synthesis of a wide range of biologically active compounds. We will explore its synthesis, chemical properties, and the vast therapeutic potential of its derivatives, offering insights for researchers and professionals in the field of drug development.

Synthesis and Chemical Properties: Building the Foundation

The synthesis of 2-Amino-4-phenylpyrimidine-5-carboxylic acid is a critical step in the development of its derivatives. While various methods for the synthesis of pyrimidine-5-carboxylic acids have been reported, a common and effective approach involves the hydrolysis of the corresponding ethyl ester, ethyl 2-amino-4-phenylpyrimidine-5-carboxylate.

Experimental Protocol: Hydrolysis of Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate

This protocol is adapted from a general procedure for the hydrolysis of related pyrimidine esters.[1]

Objective: To synthesize 2-Amino-4-phenylpyrimidine-5-carboxylic acid by the hydrolysis of ethyl 2-amino-4-phenylpyrimidine-5-carboxylate.

Materials:

  • Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • pH meter or pH paper

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve ethyl 2-amino-4-phenylpyrimidine-5-carboxylate in ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add an aqueous solution of sodium hydroxide to the flask. The molar ratio of NaOH to the ester should be in excess to ensure complete hydrolysis.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature.

  • Acidification: Slowly add hydrochloric acid to the reaction mixture with stirring until the pH of the solution is acidic. This will precipitate the carboxylic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any remaining salts.

  • Drying: Dry the product, 2-Amino-4-phenylpyrimidine-5-carboxylic acid, in a vacuum oven.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-Amino-4-phenylpyrimidine-5-carboxylic acid is presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₉N₃O₂-
Molecular Weight 215.21 g/mol -
Melting Point 275-276 °CChemicalBook
Boiling Point (Predicted) 488.1±37.0 °CChemicalBook
Density (Predicted) 1.379±0.06 g/cm³ChemicalBook
pKa (Predicted) 1.39±0.10ChemicalBook
Appearance White to off-white powderNational Analytical Corporation

Biological Activity and Therapeutic Potential: A Scaffold for Innovation

While direct biological studies on 2-Amino-4-phenylpyrimidine-5-carboxylic acid are limited, its role as a versatile scaffold in medicinal chemistry is well-documented. The 2-aminopyrimidine core is a privileged structure, and its derivatives have demonstrated a broad spectrum of biological activities.

Anticancer Activity

Derivatives of the 2-amino-4-aryl-pyrimidine scaffold have shown significant potential as anticancer agents. For instance, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have exhibited potent cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).[2] Mechanistic studies on these derivatives have revealed their ability to induce cell cycle arrest at the S phase and trigger mitochondrial-related apoptosis.[2] This is often associated with an increase in intracellular reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential.

Furthermore, these compounds have been shown to suppress key signaling pathways implicated in cancer progression, such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways.[2]

anticancer_pathway cluster_cell Cancer Cell cluster_inhibition Inhibition by 2-Amino-4-aryl-pyrimidine derivatives RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits mTOR->Proliferation Inhibitor 2-Amino-4-aryl-pyrimidine derivative Inhibitor->MEK Inhibitor->AKT

Inhibition of MEK/ERK and PI3K/AKT pathways by 2-amino-4-aryl-pyrimidine derivatives.
Antimicrobial and Other Activities

The 2-aminopyrimidine scaffold is also a key component in the development of antimicrobial agents. For example, certain 2-amino-4-hydroxypyrimidine-5-carboxylates have been investigated for their antibacterial activity.[1] Additionally, various derivatives of 2-aminopyrimidine have been synthesized and evaluated as β-glucuronidase inhibitors, which are relevant in the context of certain cancers and urinary tract infections.[3]

The broad applicability of this scaffold extends to the development of agents targeting other cellular processes. For instance, 5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidines, which can be considered derivatives of the core structure, have been identified as microtubule targeting agents with potent antiproliferative effects.

Structure-Activity Relationship (SAR) Insights

The extensive research into 2-aminopyrimidine derivatives has provided valuable insights into their structure-activity relationships (SAR). The biological activity of these compounds is highly dependent on the nature and position of the substituents on the pyrimidine ring and the aryl group at the 4-position.

For instance, in the context of anticancer activity, the substitution on the aryl ring can significantly influence the potency and selectivity of the compound. Similarly, modifications at the 2-amino and 5-carboxylic acid positions can be explored to optimize pharmacokinetic and pharmacodynamic properties. The carboxylic acid group at the 5-position, in particular, offers a handle for further derivatization, such as esterification or amidation, to modulate properties like cell permeability and target engagement.

Conclusion and Future Directions

2-Amino-4-phenylpyrimidine-5-carboxylic acid is a valuable and versatile scaffold in the field of medicinal chemistry. While the compound itself may not exhibit potent biological activity, its derivatives have demonstrated a wide range of therapeutic potential, particularly as anticancer and antimicrobial agents. The synthetic accessibility of this core structure, coupled with the numerous possibilities for chemical modification, makes it an attractive starting point for the design and development of novel drug candidates.

Future research in this area will likely focus on the synthesis of new libraries of derivatives with diverse substitutions to explore a wider range of biological targets. A deeper understanding of the SAR through computational modeling and experimental screening will be crucial in guiding the design of more potent and selective inhibitors. The continued exploration of the 2-aminopyrimidine scaffold holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. [Link]

  • Krasutsky, S. G., Young, A. C., Urbansky, M., Lherbet, C., & Poulter, C. D. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. ACS infectious diseases, 5(11), 1849–1856. [Link]

  • Wang, Y., Liu, Y., Li, Y., Zhang, Y., Wang, Y., & Li, J. (2020). Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. New Journal of Chemistry, 44(33), 14217-14230. [Link]

  • Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Ul-Haq, Z. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules (Basel, Switzerland), 23(10), 2685. [Link]

  • National Analytical Corporation. (n.d.). 2-amino-4-phenylpyrimidine-5-carboxylic Acid - Cas No: 91093-42-4. Retrieved from [Link]

Sources

Exploratory

The 2-Aminopyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The 2-aminopyrimidine core is a privileged heterocyclic s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 2-aminopyrimidine core is a privileged heterocyclic scaffold that has firmly established itself as a cornerstone of modern medicinal chemistry. Its remarkable versatility, arising from its unique electronic properties and amenability to chemical modification, has led to its incorporation into a diverse array of clinically successful therapeutics. This in-depth technical guide provides a comprehensive overview of the 2-aminopyrimidine scaffold, delving into its fundamental physicochemical properties, established and innovative synthetic methodologies, and diverse mechanisms of action across various therapeutic areas. Through a detailed exploration of structure-activity relationships (SAR) and a focus on key signaling pathways, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively leverage this powerful scaffold in the design and discovery of next-generation therapeutics. Detailed experimental protocols and visual representations of key concepts are provided to bridge the gap between theoretical understanding and practical application.

The Significance of the 2-Aminopyrimidine Scaffold in Drug Discovery

The 2-aminopyrimidine moiety is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with an amino group at the 2-position. This arrangement of heteroatoms and the exocyclic amino group imparts a unique set of electronic and steric properties that make it an exceptional pharmacophore. The pyrimidine nitrogens act as hydrogen bond acceptors, while the 2-amino group can serve as a hydrogen bond donor, facilitating crucial interactions with biological targets. Furthermore, the scaffold's planar nature allows it to fit into well-defined binding pockets, while the remaining positions on the ring (4, 5, and 6) provide ample vectors for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.

The profound impact of the 2-aminopyrimidine scaffold is evidenced by its presence in numerous FDA-approved drugs spanning a wide range of therapeutic indications. These include groundbreaking treatments for cancer, infectious diseases, and inflammatory conditions, highlighting the scaffold's broad therapeutic applicability.[1]

Table 1: Prominent FDA-Approved Drugs Incorporating the 2-Aminopyrimidine Scaffold
Drug Name (Brand Name)Therapeutic AreaMechanism of Action
Imatinib (Gleevec®)OncologyTyrosine Kinase Inhibitor (BCR-Abl, c-KIT, PDGFR)
Nilotinib (Tasigna®)OncologyTyrosine Kinase Inhibitor (BCR-Abl)
Apalutamide (Erleada®)OncologyAndrogen Receptor Inhibitor
Rilpivirine (Edurant®)Infectious DiseaseNon-Nucleoside Reverse Transcriptase Inhibitor (HIV)
Doravirine (Pifeltro®)Infectious DiseaseNon-Nucleoside Reverse Transcriptase Inhibitor (HIV)
Baricitinib (Olumiant®)Rheumatology/ImmunologyJanus Kinase (JAK) Inhibitor
Abrocitinib (Cibinqo®)Dermatology/ImmunologyJanus Kinase (JAK) 1 Inhibitor[2]
Sulfadiazine Infectious DiseaseDihydropteroate Synthase Inhibitor (Antibacterial)

Synthetic Strategies for Accessing 2-Aminopyrimidine Derivatives

The synthesis of 2-aminopyrimidine derivatives is well-established, with several robust and versatile methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the scale of the synthesis.

Classical Condensation Reactions

The most traditional and widely employed method for constructing the 2-aminopyrimidine core is the condensation of a guanidine salt with a 1,3-dicarbonyl compound or its synthetic equivalent.[3] This approach is highly efficient and allows for the introduction of substituents at the 4, 5, and 6-positions of the pyrimidine ring.

Experimental Protocol: General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives via Condensation

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol) is added guanidine hydrochloride (1.1 eq) and a base (e.g., sodium ethoxide, potassium carbonate) (1.2 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 4-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 2-aminopyrimidine derivative.

Modern Synthetic Approaches

More contemporary methods, such as transition-metal-catalyzed cross-coupling reactions, have expanded the synthetic toolbox for accessing highly functionalized 2-aminopyrimidine derivatives. Reactions like the Suzuki, Buchwald-Hartwig, and Sonogashira couplings are frequently used to introduce aryl, heteroaryl, amino, and alkynyl groups at specific positions of a pre-formed 2-aminopyrimidine core, often starting from a halogenated precursor.

Physicochemical Properties and Their Implications in Drug Design

The physicochemical properties of 2-aminopyrimidine derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. The pyrimidine ring itself is a relatively polar scaffold. The pKa of the 2-amino group is a key determinant of its ionization state at physiological pH, which in turn influences its ability to engage in hydrogen bonding and its overall solubility and permeability.

The lipophilicity of 2-aminopyrimidine-containing compounds, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical parameter that can be modulated by the nature of the substituents on the pyrimidine ring. A balance between aqueous solubility and lipid membrane permeability is essential for oral bioavailability and distribution to the target tissues.

Mechanism of Action and Key Signaling Pathways

The 2-aminopyrimidine scaffold has demonstrated remarkable utility as a privileged fragment in the design of inhibitors targeting a variety of enzyme families, most notably protein kinases.

Kinase Inhibition: A Dominant Therapeutic Application

Many 2-aminopyrimidine-based drugs exert their therapeutic effects by inhibiting protein kinases, enzymes that play a central role in cellular signaling pathways. The 2-aminopyrimidine core often serves as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a flexible loop that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine moiety of ATP, the natural substrate of kinases, thereby competitively inhibiting their activity.

Diagram: Generalized Kinase Inhibition by a 2-Aminopyrimidine Scaffold

G cluster_kinase Kinase Active Site Hinge Hinge Region ATP_Pocket ATP Binding Pocket Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->Hinge H-Bonding Inhibitor->ATP_Pocket Occupies ATP ATP ATP->ATP_Pocket Binds

Caption: A 2-aminopyrimidine inhibitor binding to the kinase hinge region.

Targeting the JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate gene expression involved in immunity and inflammation. Dysregulation of this pathway is implicated in autoimmune diseases and myeloproliferative neoplasms. Several 2-aminopyrimidine-based JAK inhibitors, such as Baricitinib and Abrocitinib, have been developed to treat these conditions.[2]

Diagram: Simplified JAK-STAT Signaling Pathway and Inhibition

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Inhibitor 2-Aminopyrimidine JAK Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT pathway by a 2-aminopyrimidine derivative.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the 2-aminopyrimidine scaffold and the analysis of the resulting changes in biological activity form the basis of SAR studies. These studies are essential for optimizing lead compounds into clinical candidates.

SAR of 2-Aminopyrimidine-Based Kinase Inhibitors

For kinase inhibitors, SAR studies often focus on modifications at the 4, 5, and 6-positions of the pyrimidine ring to enhance potency and selectivity.

  • Position 4: Substitutions at this position often project into the solvent-exposed region of the ATP-binding pocket. Introducing larger, more complex groups can improve selectivity by exploiting differences in the shape and chemical nature of this region among different kinases.

  • Position 5: This position is often used to modulate the physicochemical properties of the molecule. Small, lipophilic groups can enhance cell permeability, while polar groups can improve solubility.

  • Position 6: Modifications at this position can influence the orientation of the scaffold within the binding site and can be used to make additional contacts with the protein, thereby increasing potency.

SAR of 2-Aminopyrimidine-Based Antimicrobial Agents

In the context of antimicrobial drug discovery, SAR studies of 2-aminopyrimidine derivatives have revealed key structural features for potent activity. For example, in a series of 2-aminopyrimidine derivatives targeting dihydrofolate reductase (DHFR), a key enzyme in bacterial folate metabolism, the nature of the substituents at the 4- and 6-positions was found to be critical for inhibitory activity. Lipophilic and aromatic groups at these positions generally lead to increased potency.

Experimental Protocols for Biological Evaluation

The biological evaluation of 2-aminopyrimidine derivatives is crucial for determining their therapeutic potential. Standardized in vitro and in vivo assays are employed to assess their potency, selectivity, and efficacy.

In Vitro Kinase Inhibition Assay

This assay is used to determine the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).

Experimental Protocol: General In Vitro Kinase Assay

  • Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, kinase assay buffer, test compound (2-aminopyrimidine derivative), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay Procedure: a. Prepare serial dilutions of the test compound in the kinase assay buffer. b. In a 96-well or 384-well plate, add the kinase, substrate, and test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[4][5]

Antimicrobial Susceptibility Testing

This assay is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Reagents and Materials: Bacterial or fungal strain, appropriate growth medium (e.g., Mueller-Hinton broth for bacteria), test compound, and sterile 96-well microtiter plates.

  • Assay Procedure: a. Prepare a standardized inoculum of the microorganism in the growth medium. b. Prepare serial twofold dilutions of the test compound in the growth medium in the wells of the microtiter plate. c. Inoculate each well with the standardized microbial suspension. d. Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism). e. Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.[6][7]

Conclusion and Future Perspectives

The 2-aminopyrimidine scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutics. Its versatility and synthetic tractability have allowed medicinal chemists to create a wealth of bioactive molecules that have had a significant impact on human health. The continued exploration of new synthetic methodologies, a deeper understanding of its interactions with a broader range of biological targets, and the application of computational drug design will undoubtedly lead to the development of next-generation 2-aminopyrimidine-based drugs with improved efficacy, selectivity, and safety profiles. The future of this remarkable scaffold in medicinal chemistry remains bright, with the promise of new therapies for a wide range of diseases.

References

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). World Journal of Advanced Research and Reviews, 23(2), 1648–1657. [Link]

  • Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (2023). Molecules, 28(13), 5183. [Link]

  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008). Bioorganic & Medicinal Chemistry Letters, 18(22), 5898-5902. [Link]

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • Some FDA-approved pharmaceutical drugs with 2-aminopyrimidine moieties. (n.d.). ResearchGate. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules, 27(21), 7205. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences, 24(13), 10515. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). APEC. [Link]

  • Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. (2022). ACS Omega, 7(42), 37675–37687. [Link]

  • In vitro NLK Kinase Assay. (2018). Bio-protocol, 8(19), e3027. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(13), 7348–7373. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). Pharmaceuticals, 15(8), 999. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. [Link]

  • In vitro kinase assay v1. (2023). ResearchGate. [Link]

  • Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. (2021). ResearchGate. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical Sciences Review and Research, 80(2), 1-13. [Link]

  • FDA approved drugs with pyrimidine skeleton having fluoro-substitution. (n.d.). ResearchGate. [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). ResearchGate. [Link]

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Foundational

A Comprehensive Guide to the Theoretical and Computational Analysis of 2-Amino-4-phenylpyrimidine-5-carboxylic acid

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 2-Amino-4-phenylpyrimidine-5-carboxylic acid. This document is intended for rese...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 2-Amino-4-phenylpyrimidine-5-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular properties and potential therapeutic applications of this pyrimidine derivative.

Introduction: The Significance of Pyrimidine Scaffolds

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their prevalence in natural products, such as nucleic acids and vitamins, underscores their fundamental role in biological systems. The inherent versatility of the pyrimidine ring allows for diverse substitutions, leading to compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. 2-Amino-4-phenylpyrimidine-5-carboxylic acid, the subject of this guide, is a promising scaffold for the development of novel therapeutics. Understanding its structural, electronic, and reactive properties through computational analysis is paramount for unlocking its full potential.

Part 1: Molecular Structure and Spectroscopic Characterization

A foundational aspect of characterizing any novel compound is the elucidation of its three-dimensional structure and vibrational properties. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for complementing and predicting experimental spectroscopic data.

Geometric Optimization: The Blueprint of the Molecule

The first step in any computational analysis is to determine the most stable conformation of the molecule, its optimized geometry. This is achieved by minimizing the energy of the system with respect to the positions of its atoms. The choice of theoretical method and basis set is critical for obtaining accurate results. A widely used and reliable combination for organic molecules is the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for predicting geometric parameters like bond lengths and angles.

Experimental Protocol: Geometry Optimization

  • Software: Gaussian 09/16 suite of programs.[1]

  • Method: Density Functional Theory (DFT) with the B3LYP functional.

  • Basis Set: 6-311++G(d,p).

  • Procedure:

    • Construct the initial molecular structure of 2-Amino-4-phenylpyrimidine-5-carboxylic acid.

    • Perform a geometry optimization calculation without any symmetry constraints.

    • Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Vibrational Analysis: Deciphering the Molecular Symphony

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with remarkable accuracy, aiding in the assignment of experimental spectra. The theoretical vibrational analysis is performed on the optimized geometry.

Data Presentation: Predicted vs. Experimental Vibrational Frequencies

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p))Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
O-H stretchCarboxylic AcidPredicted ValueTypical Range: 3300-2500Typical Range: 3300-2500
N-H stretchAmino GroupPredicted ValueTypical Range: 3500-3300Typical Range: 3500-3300
C=O stretchCarboxylic AcidPredicted ValueTypical Range: 1725-1700Typical Range: 1725-1700
C=N stretchPyrimidine RingPredicted ValueTypical Range: 1680-1620Typical Range: 1680-1620
C=C stretchPhenyl/Pyrimidine RingPredicted ValueTypical Range: 1600-1450Typical Range: 1600-1450

Note: Predicted values are typically scaled to correct for anharmonicity and the approximations inherent in the theoretical model.

Nuclear Magnetic Resonance (NMR) and Electronic Spectra (UV-Vis)

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate the isotropic chemical shifts of ¹H and ¹³C atoms.[2] Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions.[3]

Part 2: Probing the Electronic Landscape and Reactivity

Beyond structural characterization, computational chemistry offers profound insights into the electronic properties of a molecule, which govern its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): HOMO and LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests a more reactive molecule.[4]

Data Presentation: Frontier Molecular Orbital Properties

ParameterDescriptionCalculated Value (eV) (B3LYP/6-311++G(d,p))
E(HOMO)Energy of the Highest Occupied Molecular OrbitalCalculated Value
E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitalCalculated Value
Energy Gap (ΔE)E(LUMO) - E(HOMO)Calculated Value
Ionization Potential (I)-E(HOMO)Calculated Value
Electron Affinity (A)-E(LUMO)Calculated Value
Global Hardness (η)(I - A) / 2Calculated Value
Global Softness (S)1 / (2η)Calculated Value
Electronegativity (χ)(I + A) / 2Calculated Value
Chemical Potential (μ)-(I + A) / 2Calculated Value
Electrophilicity Index (ω)μ² / (2η)Calculated Value
Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.[5] Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

Mandatory Visualization: Molecular Electrostatic Potential (MEP) Surface

MEP_Concept cluster_molecule Molecular Surface Molecule 2-Amino-4-phenylpyrimidine-5-carboxylic acid Electrophile Electrophile (E+) Electrophile->Molecule Attacks Electron-Rich (Red) Regions Nucleophile Nucleophile (Nu-) Nucleophile->Molecule Attacks Electron-Poor (Blue) Regions

Caption: Conceptual diagram of MEP surface indicating reactive sites.

Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The stabilization energy (E(2)) associated with these interactions is a measure of their strength and provides insights into the molecule's stability and electronic delocalization.[6]

Part 3: In Silico Drug Development and Molecular Docking

Computational methods play a pivotal role in modern drug discovery by enabling the prediction of a molecule's pharmacokinetic properties and its binding affinity to biological targets.

ADME Prediction: Assessing Drug-Likeness

Absorption, Distribution, Metabolism, and Excretion (ADME) properties are critical for the success of a drug candidate. In silico tools can predict these properties based on the molecular structure, helping to identify potential liabilities early in the drug discovery process. Lipinski's Rule of Five is a commonly used guideline to assess the drug-likeness of a molecule.

Data Presentation: Predicted ADME Properties and Drug-Likeness

PropertyGuidelinePredicted ValueCompliance
Molecular Weight≤ 500 g/mol Calculated ValueYes/No
LogP (Octanol-water partition coefficient)≤ 5Calculated ValueYes/No
Hydrogen Bond Donors≤ 5Calculated ValueYes/No
Hydrogen Bond Acceptors≤ 10Calculated ValueYes/No
Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[1] This method is instrumental in identifying potential biological targets for a molecule and in understanding the key interactions that stabilize the ligand-receptor complex. Pyrimidine derivatives have been shown to inhibit various enzymes, such as dihydrofolate reductase (DHFR) and protein kinases, making these attractive targets for docking studies with 2-Amino-4-phenylpyrimidine-5-carboxylic acid.[1][7]

Experimental Protocol: Molecular Docking Workflow

  • Receptor Preparation:

    • Retrieve the 3D crystal structure of the target protein (e.g., Dihydrofolate reductase) from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation:

    • Use the DFT-optimized structure of 2-Amino-4-phenylpyrimidine-5-carboxylic acid.

    • Assign charges and define rotatable bonds.

  • Docking Simulation:

    • Define the binding site on the receptor.

    • Use a docking program (e.g., AutoDock Vina) to perform the docking calculations.[8]

  • Analysis of Results:

    • Analyze the predicted binding poses and docking scores (binding affinities).

    • Visualize the ligand-receptor interactions, such as hydrogen bonds and hydrophobic interactions.

Mandatory Visualization: Molecular Docking Workflow

Docking_Workflow Start Start Receptor_Prep Receptor Preparation (PDB Structure) Start->Receptor_Prep Ligand_Prep Ligand Preparation (Optimized Geometry) Start->Ligand_Prep Docking Molecular Docking (e.g., AutoDock Vina) Receptor_Prep->Docking Ligand_Prep->Docking Analysis Analysis of Results (Binding Poses & Scores) Docking->Analysis Visualization Visualization of Interactions Analysis->Visualization End End Visualization->End

Caption: A streamlined workflow for molecular docking studies.

Conclusion and Future Directions

The theoretical and computational approaches outlined in this guide provide a robust framework for the comprehensive characterization of 2-Amino-4-phenylpyrimidine-5-carboxylic acid. From elucidating its fundamental structural and electronic properties to predicting its potential as a therapeutic agent, these in silico methods are indispensable in modern chemical research. Future studies could involve molecular dynamics simulations to explore the dynamic behavior of the ligand-receptor complex and quantum mechanics/molecular mechanics (QM/MM) calculations for a more accurate description of the binding interactions. The insights gained from these computational investigations will undoubtedly accelerate the development of novel pyrimidine-based drugs.

References

  • HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. DergiPark. Available at: [Link].

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  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8602196/.
  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. National Institutes of Health. Available at: [Link].

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health. Available at: [Link].

  • Density functional theory, ADME and docking studies of some tetrahydropyrimidine-5-carboxylate derivatives. Eurasian Chemical Communications. Available at: [Link].

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. Available at: [Link].

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  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available at: [Link].

  • Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. New Journal of Chemistry. Available at: [Link].

  • Spectroscopic (UV-vis, FT-IR, FT-Raman, and NMR) analysis, structural benchmarking, molecular properties, and the in-silico cerebral anti-ischemic activity of 2-amino-6-ethoxybenzothiazole. ResearchGate. Available at: [Link].

  • (PDF) Structure-Guided Design of 2-Amino-4-Phenylthiazole Derivatives Targeting EGFR: DFT Insights and Molecular Docking Evaluation. ResearchGate. Available at: [Link].

  • Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile. ResearchGate. Available at: [Link].

  • Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. RSC Publishing. Available at: [Link].

  • Experimental, DFT studies, and in silico molecular docking investigations of (Z)-2-amino-4-(methylthio)-N-phenylbutanehydrazonic acid and its Fe(II) and Mn(II) metal complexes as a potential antibacterial agent. Mediterranean Journal of Chemistry. Available at: [Link].

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  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. SpringerLink. Available at: [Link].

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Exploratory

An In-depth Technical Guide to the Characterization of Novel 2-Amino-4-phenylpyrimidine-5-carboxylic Acid Analogs

Foreword: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry The pyrimidine nucleus is a privileged scaffold in the realm of medicinal chemistry, forming the core structure of numerous natural and synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry

The pyrimidine nucleus is a privileged scaffold in the realm of medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] Its inherent ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules makes it an attractive framework for the design of novel therapeutic agents. Derivatives of 2-aminopyrimidine, in particular, have demonstrated a remarkable diversity of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][4] This guide focuses on a specific, promising subclass: 2-amino-4-phenylpyrimidine-5-carboxylic acid analogs. The strategic incorporation of a phenyl group at the 4-position and a carboxylic acid moiety at the 5-position offers a unique combination of lipophilicity and hydrogen bonding potential, paving the way for the development of potent and selective modulators of various biological targets. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and biological evaluation of this intriguing class of molecules.

I. Synthesis of 2-Amino-4-phenylpyrimidine-5-carboxylic Acid Analogs: A Modular Approach

A robust and versatile synthetic strategy is paramount for generating a library of novel analogs for structure-activity relationship (SAR) studies. The Biginelli reaction, a one-pot three-component condensation, stands out as a highly efficient method for the construction of the dihydropyrimidine core, which can be subsequently oxidized to the desired aromatic pyrimidine.[5][6] This multicomponent approach allows for the facile introduction of diversity at three key positions of the pyrimidine ring.

Core Synthetic Strategy: The Biginelli Reaction and Subsequent Oxidation

The general synthetic route involves the condensation of an aromatic aldehyde (providing the C4-phenyl group), a β-ketoester (such as ethyl benzoylacetate, providing the C5-carboxylic acid precursor and part of the pyrimidine backbone), and a guanidine salt (providing the N1, C2-amino, and N3 atoms).[1][6]

Synthesis_Workflow cluster_synthesis Synthesis A Aromatic Aldehyde D One-Pot Biginelli Reaction A->D B β-Ketoester (e.g., Ethyl Benzoylacetate) B->D C Guanidine Hydrochloride C->D E Dihydropyrimidine Intermediate D->E Cyclocondensation F Oxidation (e.g., DDQ, MnO2) E->F G 2-Amino-4-phenylpyrimidine- 5-carboxylate Ester F->G Aromatization H Hydrolysis (e.g., NaOH, H2O) G->H I 2-Amino-4-phenylpyrimidine- 5-carboxylic Acid H->I Saponification

Caption: General workflow for the synthesis of 2-amino-4-phenylpyrimidine-5-carboxylic acid analogs.

Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate

This protocol provides a representative procedure for the synthesis of the core pyrimidine scaffold. Modifications to the starting materials can be made to generate a diverse library of analogs.

Materials:

  • Benzaldehyde (1.0 eq)

  • Ethyl benzoylacetate (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)

  • Sodium ethoxide (1.5 eq)

  • Ethanol (anhydrous)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser, add guanidine hydrochloride (1.2 eq) and stir for 30 minutes at room temperature.

  • Addition of Reagents: To the above mixture, add ethyl benzoylacetate (1.0 eq) followed by benzaldehyde (1.0 eq).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up of Dihydropyrimidine: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid, the dihydropyrimidine intermediate, is collected by filtration, washed with water, and dried.

  • Oxidation: Dissolve the crude dihydropyrimidine intermediate in DCM. Add DDQ (1.1 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature and monitor by TLC.

  • Purification: Upon completion of the oxidation, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Hydrolysis to Carboxylic Acid (Optional): To obtain the final carboxylic acid, dissolve the purified ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux. After completion of the hydrolysis (monitored by TLC), cool the reaction mixture, and acidify with dilute HCl to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry.

II. Comprehensive Characterization of Novel Analogs

Unambiguous structural elucidation is a critical step in the characterization of newly synthesized compounds. A combination of spectroscopic techniques is employed to confirm the identity and purity of the 2-amino-4-phenylpyrimidine-5-carboxylic acid analogs.

Characterization_Workflow cluster_characterization Structural Elucidation Start Purified Compound NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR MS Mass Spectrometry (HRMS) Start->MS Xray Single-Crystal X-ray Diffraction Start->Xray IR Infrared Spectroscopy Start->IR Structure Confirmed Molecular Structure NMR->Structure MS->Structure Xray->Structure IR->Structure

Caption: Integrated workflow for the comprehensive characterization of novel pyrimidine analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural characterization in organic chemistry. Both ¹H and ¹³C NMR are essential for elucidating the molecular framework.

¹H NMR Spectroscopy:

  • Carboxylic Acid Proton (-COOH): A characteristic broad singlet is expected in the downfield region, typically between 10-12 ppm.[7][8] The chemical shift can be concentration-dependent.

  • Aromatic Protons (Phenyl and Pyrimidine Rings): Signals for the protons on the phenyl ring and the pyrimidine ring will appear in the aromatic region (typically 7-9 ppm). The coupling patterns will provide information about the substitution on the phenyl ring.

  • Amino Protons (-NH₂): A broad singlet corresponding to the two protons of the primary amine is expected, often in the range of 5-7 ppm. The chemical shift can vary with solvent and concentration.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon will resonate in the downfield region, typically between 165-185 ppm.[8][9]

  • Aromatic Carbons: The carbons of the phenyl and pyrimidine rings will appear in the range of 110-160 ppm.

  • C2, C4, C5, and C6 of Pyrimidine Ring: The chemical shifts of these carbons will be characteristic of the substituted pyrimidine ring and can be assigned with the help of 2D NMR techniques like HSQC and HMBC.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of the synthesized compounds, thereby confirming their molecular formula. Electrospray ionization (ESI) is a commonly used soft ionization technique for these types of molecules.

Single-Crystal X-ray Diffraction

For crystalline compounds, single-crystal X-ray diffraction provides unambiguous proof of structure, including the relative stereochemistry and conformation in the solid state.[10][11] Obtaining suitable crystals for X-ray analysis is a key step in this process.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the range of 2500-3300 cm⁻¹.[7]

  • C=O Stretch (Carboxylic Acid): A strong absorption will appear around 1700-1725 cm⁻¹.[7]

  • N-H Stretch (Amine): Two sharp peaks in the region of 3300-3500 cm⁻¹ are characteristic of a primary amine.

  • C=N and C=C Stretches (Aromatic Rings): Absorptions in the 1450-1650 cm⁻¹ region are indicative of the aromatic rings.

Technique Key Information Provided Typical Ranges/Features
¹H NMR Proton environment, connectivity-COOH: 10-12 ppm (broad s); Ar-H: 7-9 ppm; -NH₂: 5-7 ppm (broad s)
¹³C NMR Carbon skeleton-COOH: 165-185 ppm; Ar-C: 110-160 ppm
HRMS (ESI) Elemental composition, molecular weightProvides exact mass to confirm molecular formula
X-ray Crystallography Absolute 3D structure, stereochemistryRequires a suitable single crystal
IR Spectroscopy Presence of functional groups-OH (acid): 2500-3300 cm⁻¹ (broad); C=O: 1700-1725 cm⁻¹; -NH₂: 3300-3500 cm⁻¹ (two peaks)
Table 1: Summary of Spectroscopic and Analytical Techniques for Characterization.

III. Biological Evaluation: Unveiling the Therapeutic Potential

The 2-amino-4-phenylpyrimidine-5-carboxylic acid scaffold holds promise for various therapeutic applications, most notably in anticancer and antimicrobial research.[12][13] A systematic biological evaluation is essential to identify lead compounds and understand their mechanism of action.

In Vitro Anticancer Activity

A primary screening for anticancer activity is often performed using cell viability assays against a panel of human cancer cell lines.

MTT and SRB Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays are colorimetric methods used to assess cell viability and proliferation.[14][15] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.[14] The SRB assay, on the other hand, is based on the ability of the SRB dye to bind to protein components of cells.[14]

Detailed Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[13][16]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized analogs can be evaluated against a panel of pathogenic bacteria and fungi. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed.[17][18][19]

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]

Detailed Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Test compounds in DMSO

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Plates: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilutions: Prepare a 2-fold serial dilution of the test compounds directly in the plate, starting from the first column.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control with a standard antimicrobial agent.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

IV. In Silico Studies: Rationalizing Biological Activity

Molecular docking studies can provide valuable insights into the potential binding modes of the synthesized analogs with their biological targets.[2][12][20] By identifying key interactions, such as hydrogen bonds and hydrophobic interactions, these computational methods can help rationalize the observed SAR and guide the design of more potent compounds.

V. Conclusion and Future Directions

The 2-amino-4-phenylpyrimidine-5-carboxylic acid scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. This guide has outlined a systematic approach for the synthesis, comprehensive characterization, and biological evaluation of new analogs based on this core structure. The modular nature of the Biginelli reaction allows for the creation of diverse chemical libraries, and the detailed protocols for characterization and biological screening provide a robust framework for identifying and advancing lead compounds. Future efforts in this area should focus on expanding the structural diversity of these analogs and exploring a wider range of biological targets. The integration of in silico methods will be instrumental in accelerating the drug discovery process, leading to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

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Foundational

2-Amino-4-phenylpyrimidine-5-carboxylic acid safety and handling guidelines

An In-depth Technical Guide to the Safe Handling of 2-Amino-4-phenylpyrimidine-5-carboxylic acid Authored by: A Senior Application Scientist This document provides a comprehensive technical overview of the safety protoco...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-Amino-4-phenylpyrimidine-5-carboxylic acid

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of the safety protocols and handling guidelines for 2-Amino-4-phenylpyrimidine-5-carboxylic acid (CAS No: 91093-42-4). It is intended for researchers, chemists, and professionals in the field of drug discovery and development who may work with this compound. The guide synthesizes critical safety data with practical, field-proven insights to ensure procedural integrity and personal safety.

Introduction: Understanding the Compound's Context

2-Amino-4-phenylpyrimidine-5-carboxylic acid is a heterocyclic organic compound. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The presence of the amino group, phenyl ring, and a carboxylic acid moiety suggests its potential as a versatile building block in the synthesis of novel bioactive molecules.[1] The carboxylic acid group, in particular, is a crucial pharmacophore in many drugs, valued for its ability to form strong electrostatic and hydrogen bond interactions with biological targets.[2] Derivatives of phenylaminopyrimidine have shown a wide spectrum of pharmacological potential.[1] Given its application in synthesizing potential new chemical entities, a thorough understanding of its safe handling is paramount to mitigate risks in a research and development setting.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical properties. These characteristics dictate its behavior under various laboratory conditions and inform appropriate storage and handling protocols.

PropertyValueSource
CAS Number 91093-42-4[3]
Molecular Formula C₁₁H₉N₃O₂[3]
Molecular Weight 215.21 g/mol [3]
Synonyms 5-Pyrimidinecarboxylic acid, 2-amino-4-phenyl-[4]
Physical State Solid, powder (typical for similar compounds)[5]
Solubility Likely soluble in polar organic solvents.[6]
Stability Stable under standard laboratory conditions. May decompose under extreme pH or high temperatures.[6]

Hazard Identification and Toxicology

While specific toxicological data for 2-Amino-4-phenylpyrimidine-5-carboxylic acid is not extensively published, data from structurally similar aminopyrimidine carboxylic acids provide a strong basis for hazard assessment. The Globally Harmonized System (GHS) classifications for these related compounds indicate a consistent hazard profile.

GHS Hazard Classification (Based on Analogous Compounds)

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[7][8]
Skin Corrosion/IrritationH315Causes skin irritation[3][7][9]
Serious Eye Damage/IrritationH319Causes serious eye irritation[3][7][9]
Specific Target Organ ToxicityH335May cause respiratory irritation[3][7][9]

Toxicological Profile Insights:

  • Ingestion: Harmful if swallowed, potentially causing gastrointestinal distress.[7][8]

  • Inhalation: May cause irritation to the respiratory tract. Dust inhalation should be minimized.[7][9]

  • Skin Contact: Can cause skin irritation upon direct contact.[7][9]

  • Eye Contact: Poses a risk of serious eye irritation.[7][9]

  • Carcinogenicity & Mutagenicity: No data is available to classify this specific compound as a carcinogen or mutagen.[5]

The causality behind these hazards lies in the chemical reactivity of the functional groups. The amino and carboxylic acid moieties can interact with biological macromolecules, leading to irritation and potential toxicity if exposure occurs.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection:

    • Minimum Requirement: Wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[10][11]

    • Enhanced Precaution: In situations with a risk of splashing or significant dust generation, a face shield should be worn in addition to goggles.[12][13]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended over latex.[14] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[10]

    • Gown/Lab Coat: A lab coat is the minimum requirement. For procedures involving larger quantities or a higher risk of spillage, a chemical-resistant gown or "bunny suit" coveralls provide more comprehensive protection.[13]

  • Respiratory Protection:

    • Primary Control: Engineering controls, such as a certified chemical fume hood, are the primary method for preventing respiratory exposure.[14]

    • Secondary Control: If engineering controls are insufficient or during spill cleanup, respiratory protection is necessary. A NIOSH-approved N-95 respirator can provide protection against airborne particulates (dust).[15] A comprehensive respiratory protection program, including fit-testing, is required for respirator use.[12]

PPE_Workflow cluster_ppe Mandatory PPE Protocol cluster_handling Handling Scenarios node_eye Eye Protection (Goggles/Face Shield) node_skin Skin Protection (Gloves, Lab Coat) node_resp Respiratory Protection (Fume Hood / N-95) node_routine Routine Handling (Small Scale) node_routine->node_eye node_routine->node_skin node_spill Spill or Aerosol Risk node_spill->node_eye node_spill->node_skin node_spill->node_resp start Start Task Assessment start->node_routine Low Risk start->node_spill High Risk

Caption: PPE selection workflow based on task risk assessment.

Safe Handling and Storage Protocols

Adherence to disciplined handling and storage procedures is a self-validating system for safety.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7][14]

  • Exposure Avoidance: Avoid breathing dust and prevent contact with skin and eyes.[11][16]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[7][17]

  • Inert Atmosphere: For reactions sensitive to air or moisture, consider handling under an inert atmosphere (e.g., nitrogen or argon).

Storage:

  • Container: Keep the container tightly closed and properly labeled.[5][17]

  • Location: Store in a cool, dry, and well-ventilated area.[7][11] A locked storage area is recommended.[17]

  • Incompatibilities: Store away from strong oxidizing agents and other incompatible materials.[11]

Emergency and First-Aid Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

First-Aid Measures:

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5][17]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation occurs or persists.[16][17]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention from an ophthalmologist.[5][16]

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for medical advice.[7][17]

Spill Response Protocol:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from entering drains or waterways.[7]

  • Absorb: For small spills, carefully wipe up the solid material, avoiding dust generation. For larger spills, cover with a dry, inert absorbent material such as sand, earth, or vermiculite.[7]

  • Collect: Collect the absorbed material and spilled substance into a labeled, sealable container for hazardous waste disposal.[7]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

  • Report: Report the incident according to institutional protocols.

Spill_Response_Flowchart start Spill Occurs evacuate Evacuate Area start->evacuate ppe Don Full PPE (incl. Respiratory Protection) evacuate->ppe contain Contain Spill Prevent spread to drains ppe->contain absorb Cover with Inert Absorbent Material contain->absorb collect Collect Waste into Labeled Container absorb->collect decon Decontaminate Spill Area collect->decon dispose Dispose of Waste via EH&S Protocols decon->dispose end Procedure Complete dispose->end

Caption: Step-by-step emergency response protocol for a chemical spill.

Disposal Considerations

Proper disposal is a critical final step in the chemical lifecycle to ensure environmental protection and regulatory compliance.

  • Product: The compound must be disposed of as hazardous waste. This should be done through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[17] Do not dispose of it in drains or municipal waste.

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. The cleaned container can then be offered for recycling or reconditioning in accordance with local regulations.[17]

Conclusion

2-Amino-4-phenylpyrimidine-5-carboxylic acid is a valuable compound for scientific research, particularly in drug development. Its potential hazards are manageable through a disciplined and informed approach to safety. By integrating the principles of hazard awareness, correct PPE usage, stringent handling protocols, and emergency preparedness, researchers can work with this compound confidently and safely. The causality is clear: rigorous adherence to these self-validating safety systems directly minimizes the risk of exposure and subsequent harm.

References

  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. (2019). PMC - NIH. [Link]

  • Safety Data Sheet - N-(2-Methyl-5-Amino Phenyl)-4-(3-Pyridyl)-2-Pyrimidine. Jubilant Ingrevia. [Link]

  • 2-Aminopyrimidine-4-carboxylic acid | C5H5N3O2. PubChem. [Link]

  • 2-Amino-4-methylpyrimidine-5-carboxylic acid | C6H7N3O2. PubChem. [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]

  • Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • 2-substituted-6-amino-5-alkyl, alkenyl or alkynyl-4-pyrimidinecarboxylic acid compound and its as herbicide.
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ResearchGate. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]

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Protocols & Analytical Methods

Method

synthesis protocol for 2-Amino-4-phenylpyrimidine-5-carboxylic acid

An Application Guide to the Synthesis of 2-Amino-4-phenylpyrimidine-5-carboxylic acid This document provides a comprehensive, two-step protocol for the synthesis of 2-Amino-4-phenylpyrimidine-5-carboxylic acid, a key het...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 2-Amino-4-phenylpyrimidine-5-carboxylic acid

This document provides a comprehensive, two-step protocol for the synthesis of 2-Amino-4-phenylpyrimidine-5-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is designed to be robust and scalable, utilizing common laboratory reagents.

The protocol first details the base-catalyzed, one-pot, three-component synthesis of the intermediate, 2-Amino-4-phenylpyrimidine-5-carbonitrile. This is followed by a strong acid-catalyzed hydrolysis to yield the final carboxylic acid product. This guide explains the chemical principles behind each step, provides detailed procedural instructions, and outlines methods for purification and characterization, ensuring a reliable and reproducible workflow for researchers.

Principle of the Synthesis

The synthesis is based on a well-established multicomponent reaction strategy, which allows for the efficient construction of complex molecules from simple precursors in a single step. This approach is followed by a standard functional group transformation.

Step 1: Pyrimidine Ring Formation. The core pyrimidine structure is assembled via a base-catalyzed condensation reaction involving benzaldehyde, ethyl cyanoacetate, and guanidine. This reaction proceeds through a cascade of classical organic reactions:

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of benzaldehyde and ethyl cyanoacetate to form an electron-deficient alkene intermediate.

  • Michael Addition: Guanidine, acting as a nucleophile, adds to the activated alkene intermediate.

  • Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization via nucleophilic attack of a nitrogen atom onto the cyano group, a process related to the Thorpe-Ziegler reaction.[1][2] Subsequent tautomerization and aromatization (via loss of ethanol) leads to the stable 2-amino-4-phenylpyrimidine-5-carbonitrile.

Step 2: Nitrile Hydrolysis. The 5-cyano group of the pyrimidine intermediate is converted to the target 5-carboxylic acid group. This is achieved through acid-catalyzed hydrolysis, where the nitrile is protonated, making it susceptible to nucleophilic attack by water.[3] A series of proton transfers and tautomerizations leads to an amide intermediate, which is further hydrolyzed under the reaction conditions to the final carboxylic acid.

Materials and Reagents

Reagent/MaterialCAS No.Molecular Weight ( g/mol )Key Properties
Step 1: Synthesis of 2-Amino-4-phenylpyrimidine-5-carbonitrile
Benzaldehyde100-52-7106.12Liquid, Reagent Grade
Ethyl Cyanoacetate105-56-6113.12Liquid, Reagent Grade
Guanidine Hydrochloride50-01-195.53Solid, Reagent Grade
Sodium Ethoxide (NaOEt)141-52-668.05Solid, Moisture-sensitive
Anhydrous Ethanol64-17-546.07Solvent, <0.005% water
Step 2: Hydrolysis to Carboxylic Acid
2-Amino-4-phenylpyrimidine-5-carbonitrile-208.23Product from Step 1
Sulfuric Acid (H₂SO₄)7664-93-998.0870% aqueous solution
Deionized Water7732-18-518.02Solvent/Reagent
Sodium Hydroxide (NaOH)1310-73-240.00For pH adjustment
Hydrochloric Acid (HCl)7647-01-036.46For pH adjustment

Experimental Protocols

Part A: Synthesis of 2-Amino-4-phenylpyrimidine-5-carbonitrile (Intermediate)

This procedure outlines a one-pot method for constructing the pyrimidine ring system.

1. Reaction Setup:

  • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).

  • Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol to generate a fresh solution of sodium ethoxide. Allow the sodium to react completely. Alternative: Use commercially available solid sodium ethoxide (6.8 g, 100 mmol), added carefully to the ethanol.

2. Reagent Addition:

  • To the sodium ethoxide solution, add guanidine hydrochloride (9.55 g, 100 mmol) and stir for 15 minutes to allow for the formation of free guanidine.

  • Sequentially add ethyl cyanoacetate (11.3 g, 100 mmol) and benzaldehyde (10.6 g, 100 mmol) to the reaction mixture using a syringe or dropping funnel.

3. Reaction Execution:

  • Heat the reaction mixture to reflux (approximately 78°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 6-8 hours.

4. Isolation and Purification:

  • After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to precipitate the product.

  • Collect the resulting solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) and then with deionized water (2 x 30 mL) to remove salts and unreacted starting materials.

  • Dry the crude product in a vacuum oven at 50-60°C.

  • The product can be further purified by recrystallization from ethanol or isopropanol if necessary.

Part B: Hydrolysis to 2-Amino-4-phenylpyrimidine-5-carboxylic acid (Final Product)

This procedure details the conversion of the nitrile intermediate to the final carboxylic acid.

1. Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the 2-Amino-4-phenylpyrimidine-5-carbonitrile (10.4 g, 50 mmol) from Part A in a 70% aqueous solution of sulfuric acid (v/v, 100 mL).

2. Reaction Execution:

  • Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. The solid will gradually dissolve as the reaction proceeds.

  • Maintain the reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed. The hydrolysis of the intermediate amide to the carboxylic acid is the rate-limiting step.

3. Isolation and Purification:

  • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice (approx. 200 g) in a large beaker with stirring.

  • A precipitate of the crude carboxylic acid will form. Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 3-4. This is the isoelectric point where the amino acid product is least soluble.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7) to remove any residual salts.

  • Dry the final product, 2-Amino-4-phenylpyrimidine-5-carboxylic acid, in a vacuum oven at 60-70°C.

Process and Synthesis Visualization

The overall workflow from starting materials to the final product is outlined below.

SynthesisWorkflow cluster_step1 Step 1: Pyrimidine Synthesis cluster_step2 Step 2: Nitrile Hydrolysis SM Starting Materials (Benzaldehyde, Ethyl Cyanoacetate, Guanidine HCl, NaOEt) Mix Reaction Mixture in Ethanol SM->Mix Combine Reflux1 Reflux (6-8h) Mix->Reflux1 Heat Precipitate Cooling & Precipitation Reflux1->Precipitate Filter1 Filtration & Washing Precipitate->Filter1 Intermediate Intermediate: 2-Amino-4-phenylpyrimidine-5-carbonitrile Filter1->Intermediate Isolate Suspension Suspension in 70% H₂SO₄ Intermediate->Suspension Proceed to Step 2 Reflux2 Reflux (4-6h) Suspension->Reflux2 Heat Quench Quench on Ice & Neutralize Reflux2->Quench Filter2 Filtration & Washing Quench->Filter2 FinalProduct Final Product: 2-Amino-4-phenylpyrimidine-5-carboxylic acid Filter2->FinalProduct Isolate

Caption: Workflow for the two-step synthesis of the target compound.

Product Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • ¹H NMR Spectroscopy: To confirm the proton environment of the pyrimidine ring and phenyl substituent. The disappearance of the ethyl ester signals from the intermediate and the appearance of a broad carboxylic acid proton signal are key indicators.

  • ¹³C NMR Spectroscopy: To verify the carbon skeleton, including the quaternary carbon of the carboxylic acid.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product (C₁₁H₉N₃O₂ = 215.21 g/mol ).

  • Infrared (IR) Spectroscopy: To identify key functional groups. Expect to see characteristic stretches for N-H (amine), C=O (carboxylic acid), and O-H (carboxylic acid). The disappearance of the sharp C≡N stretch (around 2220-2260 cm⁻¹) from the intermediate is crucial.

  • Melting Point: To assess the purity of the final compound.

Safety and Handling

  • Sodium Ethoxide/Sodium Metal: Highly reactive and corrosive. Reacts violently with water. Handle under an inert atmosphere in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sulfuric Acid (70%): Highly corrosive and causes severe burns. Handle with extreme care in a fume hood, wearing acid-resistant gloves and a face shield. When diluting, always add acid to water, never the other way around.

  • Guanidine Hydrochloride: Can cause skin and eye irritation. Avoid inhalation of dust.

  • Solvents: Ethanol is flammable. Ensure all heating is performed using a heating mantle and that no ignition sources are present.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

  • Google Patents. Process for preparation of 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid and its pharmaceutically acceptable salts. WO2011141933A2.
  • PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Available at: [Link]

  • YouTube. Thorpe-Ziegler Reaction Mechanism | Organic Chemistry. (2021). Available at: [Link]

  • Google Patents. Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid. CN103880757A.
  • Chem-Station International Edition. Thorpe-Ziegler Reaction. (2014). Available at: [Link]

  • Macmillan Group - Princeton University. Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021). Available at: [Link]

  • RSC Publishing. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Available at: [Link]

  • ResearchGate. (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. Available at: [Link]

  • Google Patents. Hydrolysis of nitriles to carboxylic acids. US3542822A.

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Application

Application Note &amp; Protocol: A Versatile One-Pot Synthesis of 2-Amino-4,6-Diarylpyrimidine Derivatives for Drug Discovery

Abstract This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the efficient one-pot synthesis of 2-amino-4,6-diarylpyrimidine derivatives. This class of heterocyclic compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the efficient one-pot synthesis of 2-amino-4,6-diarylpyrimidine derivatives. This class of heterocyclic compounds is of significant interest to the pharmaceutical industry due to its wide range of biological activities, including potential as anticancer and antimicrobial agents.[1][2][3] The synthesis strategy detailed herein is centered around the base-catalyzed condensation of substituted chalcones with guanidine, a robust and versatile method amenable to various research and development settings.[4][5] This document will delve into the underlying reaction mechanism, provide a step-by-step protocol for both conventional and microwave-assisted synthesis, and discuss the optimization of reaction parameters.

Introduction: The Significance of 2-Amino-4,6-Diarylpyrimidines

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[4] Among the vast array of pyrimidine derivatives, the 2-amino-4,6-diaryl substituted variants have emerged as a particularly promising class of compounds. These molecules have demonstrated a remarkable spectrum of pharmacological activities, positioning them as attractive candidates for drug development programs targeting cancer, microbial infections, and other degenerative diseases.[3][6][7] The diarylpyrimidine (DAPY) framework has been successfully incorporated into non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment, further highlighting the therapeutic potential of this structural motif.[1] The accessibility of these compounds through straightforward synthetic routes, such as the one-pot method described here, makes them highly valuable for the rapid generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.[8][9]

Synthetic Strategy: From Chalcones to Pyrimidines

The most prevalent and reliable method for synthesizing 2-amino-4,6-diarylpyrimidines involves the cyclocondensation of a 1,3-diaryl-2-propen-1-one (chalcone) with a guanidine salt in the presence of a base.[4][10][11] This reaction can be performed as a one-pot synthesis, which offers several advantages, including operational simplicity, reduced waste, and often, higher overall yields compared to multi-step procedures.

The synthesis can be broadly divided into two conceptual steps, which can be carried out sequentially in a single reaction vessel:

  • Chalcone Formation: The synthesis begins with the Claisen-Schmidt condensation of an appropriately substituted acetophenone and benzaldehyde to form the intermediate chalcone. This reaction is typically catalyzed by a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[10]

  • Pyrimidine Ring Formation: The α,β-unsaturated ketone of the chalcone is then reacted with guanidine. The reaction proceeds via a Michael addition of guanidine to the chalcone, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrimidine ring.[12]

While a three-component, one-pot reaction involving the aldehyde, ketone, and guanidine is possible, a two-step synthesis where the chalcone is formed first often leads to cleaner reactions and fewer impurities.[11] Modern techniques such as microwave irradiation have been shown to significantly accelerate the reaction, reducing reaction times from hours to minutes and often improving yields.[13][14][15]

Reaction Mechanism

The formation of the 2-amino-4,6-diarylpyrimidine ring from a chalcone and guanidine is a well-established reaction pathway. The key steps are outlined below:

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway Chalcone Chalcone (α,β-unsaturated ketone) Michael_Adduct Michael Adduct (Intermediate A) Chalcone->Michael_Adduct 1. Michael Addition (Base-catalyzed) Guanidine Guanidine Cyclized_Intermediate Cyclized Intermediate (Intermediate B) Michael_Adduct->Cyclized_Intermediate 2. Intramolecular Cyclization Michael_Adduct->Cyclized_Intermediate Dehydrated_Intermediate Dehydrated Intermediate Cyclized_Intermediate->Dehydrated_Intermediate 3. Dehydration (-H₂O) Cyclized_Intermediate->Dehydrated_Intermediate Product 2-Amino-4,6-diarylpyrimidine Dehydrated_Intermediate->Product 4. Tautomerization Dehydrated_Intermediate->Product

Caption: Generalized reaction mechanism for the synthesis of 2-amino-4,6-diarylpyrimidines.

Experimental Protocols

This section provides detailed protocols for both conventional and microwave-assisted one-pot synthesis of 2-amino-4,6-diarylpyrimidine derivatives.

Materials and Reagents
  • Substituted acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)

  • Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Guanidine hydrochloride or guanidine carbonate[3]

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (96% or absolute)

  • Dimethylformamide (DMF) (for higher boiling point reactions)[3]

  • Deionized water

  • Crushed ice

  • Standard laboratory glassware

  • Magnetic stirrer with hotplate

  • Microwave reactor (for microwave-assisted synthesis)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Protocol 1: Conventional One-Pot Synthesis

This protocol is a robust and widely applicable method that does not require specialized equipment.

Step-by-Step Methodology:

  • Chalcone Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in 30-40 mL of ethanol.

    • Slowly add a solution of KOH (20 mmol) in a minimal amount of water or ethanol to the stirred mixture.

    • Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by TLC. The formation of a precipitate often indicates the formation of the chalcone.

  • Pyrimidine Ring Formation:

    • To the reaction mixture containing the in situ generated chalcone, add guanidine hydrochloride (12 mmol).

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-12 hours.[10] Monitor the reaction by TLC until the chalcone spot has disappeared.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing crushed ice with constant stirring.

    • A solid precipitate of the 2-amino-4,6-diarylpyrimidine should form.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

    • Dry the purified product in a vacuum oven.

Protocol 2: Microwave-Assisted One-Pot Synthesis

This protocol offers a significant reduction in reaction time and can lead to improved yields.[7][13]

Step-by-Step Methodology:

  • Reaction Mixture Preparation:

    • In a microwave-safe reaction vessel, combine the substituted acetophenone (5 mmol), substituted benzaldehyde (5 mmol), guanidine hydrochloride (6 mmol), and a catalytic amount of powdered KOH (10 mmol) in 15-20 mL of ethanol.

  • Microwave Irradiation:

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 10-30 minutes. The optimal time and temperature may vary depending on the specific substrates and should be determined empirically.

  • Work-up and Purification:

    • After irradiation, cool the vessel to room temperature.

    • Follow the same work-up and purification procedure as described in Protocol 1 (steps 3.2 to 3.5).

Data and Expected Results

The success of the synthesis can be confirmed through various analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: The purified product should have a sharp and distinct melting point.

  • Spectroscopic Analysis:

    • FT-IR: Expect characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹) and C=N and C=C stretching of the pyrimidine ring.

    • ¹H NMR: Signals corresponding to the aromatic protons of the diaryl groups and a characteristic singlet for the C5-H of the pyrimidine ring. The amino protons will typically appear as a broad singlet.

    • ¹³C NMR: Resonances for the carbon atoms of the pyrimidine ring and the aryl substituents.

    • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the target compound.

Table 1: Representative Examples of Synthesized 2-Amino-4,6-Diarylpyrimidines
EntryAcetophenone DerivativeBenzaldehyde DerivativeMethodYield (%)
1AcetophenoneBenzaldehydeConventional75-85
24'-MethoxyacetophenoneBenzaldehydeMicrowave85-95
3Acetophenone4-ChlorobenzaldehydeConventional70-80
44'-Hydroxyacetophenone3-MethoxybenzaldehydeMicrowave80-90

Yields are approximate and can vary based on reaction scale and purification efficiency.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction time or temperature. In the conventional method, switching to a higher boiling point solvent like DMF might be beneficial.[3] Ensure the base is of good quality and used in the correct stoichiometry.

  • Impure Product: The primary impurity is often unreacted chalcone. Ensure the reaction goes to completion by monitoring with TLC. Purification by column chromatography may be necessary if recrystallization is insufficient. Attempting a three-component, one-pot reaction can sometimes lead to a mixture of products, in which case a two-step approach is recommended.[11]

  • Reaction Stalls: This could be due to an inefficient base or low temperature. For microwave synthesis, ensure proper absorption of microwave energy by the solvent.

Conclusion

The one-pot synthesis of 2-amino-4,6-diarylpyrimidine derivatives from chalcones and guanidine is a highly efficient and versatile method for accessing these medicinally important compounds. The protocols provided in this application note are robust and can be readily adapted to a wide range of substituted starting materials. The microwave-assisted variant offers a green and time-saving alternative to conventional heating methods. This synthetic strategy is well-suited for academic research laboratories and industrial settings focused on the discovery and development of novel therapeutic agents.

References

  • Vietnam Journal of Chemistry. (n.d.). Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method.
  • RSC Publishing. (n.d.). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies.
  • Arab Journals Platform. (2019). Synthesis and Biological Investigation of Novel Adamantylated Heterocyclic Rings with Chalcone Based Structure.
  • Der Pharma Chemica. (n.d.). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines.
  • Vietnam Journal of Chemistry. (2009). Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method.
  • ResearchGate. (2025). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies.
  • NIH. (n.d.). ZnO Catalyzed Efficient Synthesis of Some New 2-Substituted-4,6-diarylpyrimidines.
  • ResearchGate. (n.d.). Synthesis process of 2-amino-4,6-diarylpyrimidine derivatives 1a–1q.
  • ResearchGate. (n.d.). Reaction involved in synthesis of pyrimidine derivatives.
  • ACS Publications. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
  • PubMed Central. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
  • ResearchGate. (2016). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF PYRIMIDINES FROM CHALCONES.
  • PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.
  • RSC Publishing. (2025). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies.
  • Asian Journal of Chemistry. (1997). Synthesis and Reactions of 2-Amino-4,6-Diaryl Pyrimidine Derivatives.
  • ChemSearch Journal. (2024). Synthesis, characterization and in silico studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones.

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Method

Application Notes &amp; Protocols: Leveraging 2-Amino-4-phenylpyrimidine-5-carboxylic Acid as a Versatile Synthetic Intermediate

Introduction: The Pyrimidine Scaffold in Modern Chemistry The pyrimidine core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a vast array of biologically active co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold in Modern Chemistry

The pyrimidine core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a vast array of biologically active compounds and functional materials. Phenylaminopyrimidine derivatives, for instance, are central to the mechanism of action of targeted cancer therapies like Imatinib.[1] Within this class of valuable heterocycles, 2-Amino-4-phenylpyrimidine-5-carboxylic acid emerges as a particularly powerful and versatile synthetic intermediate. Its structure presents three distinct points for chemical modification: the nucleophilic 2-amino group, the versatile 5-carboxylic acid, and the phenyl ring which can be tailored for specific steric and electronic interactions.

This guide provides an in-depth exploration of 2-Amino-4-phenylpyrimidine-5-carboxylic acid as a cornerstone building block. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering robust, self-validating protocols for its key transformations. The applications detailed herein are designed to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this intermediate for creating novel molecular entities.

Physicochemical Properties and Safe Handling

Before commencing any synthetic work, a thorough understanding of the reagent's properties and safety requirements is paramount.

PropertyValue
Chemical Formula C₁₁H₉N₃O₂
Molecular Weight 215.21 g/mol
CAS Number 91093-42-4[2]
Appearance Typically an off-white to yellow powder
Solubility Sparingly soluble in water, soluble in organic solvents like DMF, DMSO

Safety and Handling:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Refer to the supplier's Safety Data Sheet (SDS) for comprehensive hazard information.

Core Synthetic Transformations: Protocols and Rationale

The true power of 2-Amino-4-phenylpyrimidine-5-carboxylic acid lies in the selective reactivity of its functional groups. The carboxylic acid is the most common site for initial modification, providing a gateway to a vast library of amides and esters.

Amide Bond Formation: Accessing Bioactive Amides

The amide bond is arguably the most important functional group in medicinal chemistry, central to the structure of peptides and a vast number of small-molecule drugs.[3] The conversion of the carboxylic acid on the pyrimidine scaffold to an amide is a primary strategy for generating libraries of novel compounds for biological screening. This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by a primary or secondary amine.[3][4]

Amide_Coupling_Workflow cluster_start Reactants cluster_reaction Reaction Conditions cluster_end Outcome Start_Acid 2-Amino-4-phenylpyrimidine- 5-carboxylic acid Coupling Coupling Reagent (e.g., EDC, HATU) Start_Acid->Coupling Start_Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Start_Amine->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Reaction Completion Additive Additive (optional) (e.g., HOBt) Base Base (e.g., DIPEA, Et₃N) Solvent Anhydrous Solvent (e.g., DMF, DCM) Purification Purification (e.g., Column Chromatography) Workup->Purification Product Target Amide Derivative Purification->Product

Caption: General workflow for amide bond formation.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), a classic and cost-effective combination for routine amide couplings.[5]

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Amino-4-phenylpyrimidine-5-carboxylic acid (1.0 equiv).

  • Dissolution: Dissolve the starting acid in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Reagent Addition: Add the desired primary or secondary amine (1.1 equiv), followed by HOBt (1.2 equiv).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation & Coupling: Add EDC hydrochloride (1.2 equiv) portion-wise to the stirred solution. Add Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 equiv) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Workup: Quench the reaction by adding water. Extract the aqueous phase with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Scientist's Notes:

  • Causality: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[3] However, this intermediate can rearrange into a stable N-acylurea byproduct. HOBt acts as a trap, reacting with the O-acylisourea to form an active ester that is less prone to side reactions and efficiently couples with the amine.[5]

  • Trustworthiness: The sequential washing steps in the workup are critical for removing unreacted reagents, the urea byproduct from EDC, and the basic/acidic additives, simplifying the final purification.

Protocol 2: HATU Mediated Amide Coupling for Challenging Substrates

For sterically hindered amines, electron-deficient amines, or when racemization of chiral substrates is a concern, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a superior, albeit more expensive, coupling reagent.[3][6]

Step-by-Step Methodology:

  • Preparation: To a flame-dried flask under N₂, add 2-Amino-4-phenylpyrimidine-5-carboxylic acid (1.0 equiv) and dissolve in anhydrous DMF.

  • Reagent Addition: Add the amine (1.1 equiv) to the solution.

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Activation: Add HATU (1.2 equiv) in one portion. The solution may change color.

  • Reaction: Stir at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often significantly faster than EDC couplings.

  • Workup & Purification: Follow steps 8-11 as described in Protocol 1.

Scientist's Notes:

  • Expertise: HATU is an aminium-based coupling reagent. It offers faster reaction kinetics and higher yields for difficult couplings because the active ester it forms is more reactive than the one formed with HOBt.[3]

  • Self-Validation: The rapid nature of HATU-mediated reactions often results in cleaner reaction profiles, which can be confirmed by comparing the crude LC-MS or TLC to the EDC-mediated reaction.

Esterification: A Tool for Prodrugs and Property Modulation

Esterification of the carboxylic acid is a key strategy for modifying the physicochemical properties of the parent molecule. In drug development, converting a carboxylic acid to an ester can create a prodrug, masking the polar acid group to improve cell membrane permeability and oral bioavailability.[7]

Esterification_Workflow cluster_start Reactants cluster_reaction Reaction Conditions cluster_end Outcome Start_Acid 2-Amino-4-phenylpyrimidine- 5-carboxylic acid Catalyst Acid Catalyst (e.g., H₂SO₄, CISO₃H) Start_Acid->Catalyst Alcohol Alcohol (R-OH) (e.g., Methanol, Ethanol) Alcohol->Catalyst Neutralization Neutralization & Workup Catalyst->Neutralization Reaction Completion (Equilibrium Reached) Heat Heat (Reflux) Purification Purification (e.g., Recrystallization) Neutralization->Purification Product Target Ester Derivative Purification->Product

Caption: Workflow for Fischer esterification.

Protocol 3: Fischer-Speier Esterification

This classic method uses an excess of an alcohol as both the solvent and reagent in the presence of a strong acid catalyst.[8]

Step-by-Step Methodology:

  • Preparation: Suspend 2-Amino-4-phenylpyrimidine-5-carboxylic acid (1.0 equiv) in the desired alcohol (e.g., methanol or ethanol, which will also serve as the solvent). Use a generous volume (e.g., 20-50 mL per gram of acid).

  • Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1-0.2 equiv) or use chlorosulfonic acid for a more controlled reaction.[9]

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-16 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Neutralization: Carefully neutralize the residue by adding it to a stirred, chilled solution of saturated aqueous NaHCO₃.

  • Extraction: Extract the resulting aqueous mixture with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to yield the pure ester.

Scientist's Notes:

  • Expertise: Fischer esterification is an equilibrium-driven process.[8] Using the alcohol as the solvent provides a large excess, pushing the equilibrium towards the ester product according to Le Châtelier's principle.

  • Trustworthiness: The neutralization step is crucial. The product is often a solid that precipitates upon neutralization. This precipitate can be collected by filtration, washed with water, and dried, often yielding a product of sufficient purity without the need for chromatography.

Applications in Drug Discovery and Molecular Design

The true utility of 2-Amino-4-phenylpyrimidine-5-carboxylic acid is realized in the biological activity of its derivatives. By applying the synthetic protocols described above, this intermediate serves as a launchpad for molecules targeting a range of diseases.

  • Anticancer Agents: Derivatives of related amino-pyrimidine carboxylic acids have been investigated as potent dual inhibitors of EGFR and HER2, two tyrosine kinases implicated in the growth of various cancers.[10] The amide derivatives are crucial for establishing key hydrogen bonding interactions within the kinase active site.

  • Antibacterial Agents: The pyrimidine-5-carboxylate scaffold has been used to design inhibitors of enzymes in the methylerythritol phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in many bacteria but absent in humans, making it an attractive target for new antibiotics.[11]

  • Antiviral and Immunomodulatory Agents: Pyrimidine and fused-pyrimidine systems are structurally similar to purine nucleobases, making them ideal candidates for antiviral and immunomodulatory drugs.[12][13]

Applications Core 2-Amino-4-phenyl- pyrimidine-5-carboxylic acid Amide Amide Derivatives (Protocol 1 & 2) Core->Amide Ester Ester Derivatives (Protocol 3) Core->Ester Advanced Advanced Derivatives (e.g., N-Alkylation) Core->Advanced Kinase Kinase Inhibitors (Anticancer) Amide->Kinase Antibacterial Enzyme Inhibitors (Antibacterial) Amide->Antibacterial Ester->Kinase Prodrugs Antiviral Nucleoside Analogues (Antiviral) Advanced->Antiviral

Caption: Derivatization pathways from the core scaffold.

Conclusion

2-Amino-4-phenylpyrimidine-5-carboxylic acid is more than just a chemical reagent; it is a strategic starting point for innovation in pharmaceutical and materials research. Its well-defined reactive sites allow for predictable and high-yielding transformations, primarily through robust amide coupling and esterification reactions. The protocols and scientific rationale provided in this guide serve as a validated foundation for researchers to confidently employ this intermediate, enabling the efficient synthesis of diverse molecular libraries and accelerating the discovery of novel, high-value compounds.

References

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. Available from: [Link]

  • Vanden Eynde, J. J., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(xv), 22-28. Available from: [Link]

  • AxisPharm. Amide coupling Protocol for Amino PEG. AxisPharm. Available from: [Link]

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available from: [Link]

  • Wang, S. M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry. Available from: [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Available from: [Link]

  • Fisher, M. L., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. PMC - NIH. Available from: [Link]

  • Kandhasamy, S., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem. Available from: [Link]

  • Szymańska, E., et al. (2018). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 23(12), 3299. Available from: [Link]

  • Wróbel, A., et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(2), 438. Available from: [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1836. Available from: [Link]

  • ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. Available from: [Link]

  • ResearchGate. Synthesis of 2-amino-5-substituted-4-carboxylic acid derivatives... ResearchGate. Available from: [Link]

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  • ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Available from: [Link]

  • Vale, N., et al. (2019). Amino Acids in the Development of Prodrugs. Molecules, 24(16), 2890. Available from: [Link]

  • Kumar, A., et al. (2014). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. International Journal of Peptide Research and Therapeutics, 20, 431-439. Available from: [Link]

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Sources

Application

Application Notes &amp; Protocols: Leveraging 2-Amino-4-phenylpyrimidine-5-carboxylic Acid for Novel Antifungal Drug Design

Audience: Researchers, scientists, and drug development professionals in mycology and medicinal chemistry. Abstract: The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains,...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in mycology and medicinal chemistry.

Abstract: The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the exploration of novel chemical scaffolds for antifungal drug development.[1][2][3] Pyrimidine derivatives represent a promising class of heterocyclic compounds, with several commercialized fungicides and a wide range of biological activities.[4][5][6][7][8] This document provides a comprehensive guide on the application of 2-Amino-4-phenylpyrimidine-5-carboxylic acid as a foundational scaffold for the design and synthesis of new antifungal agents. We will delve into the rationale for its selection, potential mechanisms of action, and detailed protocols for derivatization, in vitro antifungal susceptibility testing, and preliminary cytotoxicity assessment.

Introduction: The Rationale for Pyrimidine-Based Antifungal Agents

The pyrimidine ring is a key structural motif in numerous biologically active molecules, including nucleic acids and vitamins.[8] In the realm of antifungal drug discovery, pyrimidine derivatives have demonstrated significant potential.[4][5][6] For instance, pyrimethanil and cyprodinil are established agricultural fungicides.[4][5] The versatility of the pyrimidine scaffold allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties.[6][7]

Why 2-Amino-4-phenylpyrimidine-5-carboxylic Acid?

The selection of 2-Amino-4-phenylpyrimidine-5-carboxylic acid as a starting scaffold is based on a strategic combination of structural features:

  • The 2-amino group: This functional group provides a key site for derivatization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).[4]

  • The 4-phenyl group: This lipophilic moiety can be crucial for interactions with fungal cell membranes or hydrophobic pockets within target enzymes.

  • The 5-carboxylic acid group: This acidic functionality can participate in hydrogen bonding and may be critical for binding to the active site of target enzymes.[9] It also offers another handle for chemical modification, such as esterification or amidation.

A recent study on a novel pyrimidine-based chemical scaffold revealed broad-spectrum antifungal activity by targeting the endoplasmic reticulum (ER) and perturbing its function.[10][11] This provides a plausible and promising avenue for the mechanism of action for new derivatives of 2-Amino-4-phenylpyrimidine-5-carboxylic acid.

Proposed Antifungal Drug Design Strategy

Our proposed strategy focuses on a systematic exploration of the chemical space around the 2-Amino-4-phenylpyrimidine-5-carboxylic acid scaffold. The primary objective is to synthesize a library of derivatives and screen them for antifungal activity against a panel of clinically relevant fungal pathogens.

Lead Compound Synthesis

The synthesis of the core scaffold, 2-Amino-4-phenylpyrimidine-5-carboxylic acid, can be achieved through established methods of pyrimidine synthesis. One common approach involves the condensation of a β-ketoester with an amidine derivative.[12][13]

Derivative Library Generation

The derivatization strategy will focus on modifications at the 2-amino and 5-carboxylic acid positions.

  • N-alkylation and N-acylation of the 2-amino group: Introducing various alkyl and acyl chains can modulate the lipophilicity and steric bulk of the molecule, potentially enhancing its interaction with fungal targets.

  • Esterification and amidation of the 5-carboxylic acid group: Converting the carboxylic acid to esters or amides can improve cell permeability and alter the binding mode of the compound.

The following diagram illustrates the proposed drug design workflow:

DrugDesignWorkflow A Lead Scaffold: 2-Amino-4-phenylpyrimidine- 5-carboxylic acid B Derivative Synthesis (Library Generation) A->B Chemical Modification C Primary Antifungal Screening B->C Screening Cascade D MIC Determination C->D Identify Hits E Cytotoxicity Assay D->E Assess Selectivity F SAR Analysis E->F Data Integration G Lead Optimization F->G Iterative Design G->B Synthesize New Derivatives H Mechanism of Action Studies G->H Characterize Leads I In Vivo Efficacy Studies H->I Preclinical Evaluation

Caption: Antifungal drug design and development workflow starting from the lead scaffold.

Experimental Protocols

The following protocols provide a framework for the synthesis, screening, and preliminary toxicological evaluation of 2-Amino-4-phenylpyrimidine-5-carboxylic acid derivatives.

Protocol 1: Synthesis of 2-Amino-4-phenylpyrimidine-5-carboxylic Acid Derivatives (General Procedure)

This protocol outlines a general method for the derivatization of the 2-amino group.

Materials:

  • 2-Amino-4-phenylpyrimidine-5-carboxylic acid

  • Appropriate acyl chloride or alkyl halide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (Et3N)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-Amino-4-phenylpyrimidine-5-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add triethylamine (2.2 equivalents) to the solution and stir at room temperature.

  • Slowly add the desired acyl chloride or alkyl halide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.[14][15]

Materials:

  • Synthesized pyrimidine derivatives

  • Positive control antifungal drug (e.g., Fluconazole, Amphotericin B)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Drug Stock Solutions: Dissolve the synthesized compounds and control drug in Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Preparation of Fungal Inoculum: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast and 0.4-5 x 10⁴ CFU/mL for molds. Further dilute the inoculum in RPMI-1640 medium to the final required concentration.[14]

  • Plate Preparation: Serially dilute the drug stock solutions in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations (e.g., 0.03 to 64 µg/mL).

  • Inoculation: Add the prepared fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the Results: Determine the Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control.[15]

Data Presentation:

CompoundC. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)A. fumigatus MIC (µg/mL)
Lead Scaffold >64>64>64
Derivative 1 1632>64
Derivative 2 81632
Fluconazole 14>64
Protocol 3: In Vitro Cytotoxicity Assay - MTT Assay

This protocol assesses the toxicity of the compounds against a mammalian cell line (e.g., HeLa or HepG2) to determine their selectivity.[16][17]

Materials:

  • Synthesized pyrimidine derivatives

  • Mammalian cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for 24-48 hours.[16] Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundIC₅₀ on HeLa cells (µM)
Lead Scaffold >100
Derivative 1 75.2
Derivative 2 45.8
Doxorubicin 1.2

Potential Mechanism of Action: Targeting the Endoplasmic Reticulum

Based on recent findings for other pyrimidine-based antifungals, a plausible mechanism of action for derivatives of 2-Amino-4-phenylpyrimidine-5-carboxylic acid is the disruption of endoplasmic reticulum (ER) function and homeostasis.[10][11] This could lead to the inhibition of protein secretion, which is vital for fungal virulence and cell wall integrity.[11]

The following diagram illustrates the proposed mechanism of action:

MoA cluster_fungal_cell Fungal Cell ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi Protein Transport ER->Golgi Vesicles Secretory Vesicles Golgi->Vesicles Protein Packaging Golgi->Vesicles CellWall Cell Wall Vesicles->CellWall Secretion Vesicles->CellWall Compound Pyrimidine Derivative Compound->ER Disrupts Homeostasis

Caption: Proposed mechanism of action: disruption of ER function and protein secretion.

Further studies, such as gene expression analysis of ER stress markers (e.g., unfolded protein response) and assays for the inhibition of secreted fungal enzymes (e.g., proteases, lipases), would be necessary to validate this hypothesis.

Conclusion and Future Directions

2-Amino-4-phenylpyrimidine-5-carboxylic acid presents a promising and versatile scaffold for the development of novel antifungal agents. The synthetic accessibility and multiple points for derivatization allow for a thorough exploration of the SAR. The protocols outlined in this document provide a clear roadmap for the initial stages of a drug discovery program based on this scaffold. Future work should focus on expanding the derivative library, elucidating the precise molecular target and mechanism of action, and evaluating the in vivo efficacy and safety of the most promising lead compounds.

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  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (n.d.). Retrieved January 22, 2026, from [Link]

  • Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Antifungal Drug In Vitro Cytotoxicity Assessment Service. (n.d.). Retrieved January 22, 2026, from [Link]

  • S159 Antifungal Susceptibility Testing. (n.d.). Retrieved January 22, 2026, from [Link]

  • Pharmacology – ANTIFUNGAL DRUGS (MADE EASY). (n.d.). Retrieved January 22, 2026, from [Link]

  • Editorial: Antifungal Drug Discovery: New Theories and New Therapies. (n.d.). Retrieved January 22, 2026, from [Link]

  • The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Development of Antibacterial Agents from 2-Aminopyrimidine Scaffolds

Prepared by: Gemini, Senior Application Scientist Abstract The escalating crisis of antimicrobial resistance demands the urgent discovery of novel antibacterial agents.[1][2] The 2-aminopyrimidine core is recognized as a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The escalating crisis of antimicrobial resistance demands the urgent discovery of novel antibacterial agents.[1][2] The 2-aminopyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile chemical reactivity and ability to form key interactions with biological targets.[1][2][3] This document provides an integrated guide for researchers and drug development professionals, detailing robust protocols for the synthesis, in vitro antibacterial evaluation, and preliminary mechanism of action studies of novel drug candidates derived from the 2-aminopyrimidine scaffold.

Section 1: Synthesis of 2-Aminopyrimidine Analogs

Rationale for Synthesis

The foundation of a successful drug discovery campaign is the systematic synthesis of a diverse library of compounds. By modifying the peripheral substituents around the core 2-aminopyrimidine scaffold, researchers can systematically probe the structure-activity relationship (SAR), identifying the specific chemical features that enhance antibacterial potency and selectivity. The protocol outlined below describes a classical and reliable condensation reaction to construct the 2-aminopyrimidine core, a method noted for its efficiency and broad applicability.[4][5]

Protocol 1: Synthesis of a 4,6-Disubstituted-2-Aminopyrimidine Derivative

This protocol details the synthesis of a representative 2-aminopyrimidine via the condensation of a chalcone intermediate with guanidine.

Causality Behind Experimental Choices:

  • Chalcone Precursor: Chalcones (1,3-diaryl-2-propen-1-ones) are ideal starting materials as their two aryl rings provide two distinct points for chemical diversification (R1 and R2), allowing for extensive SAR exploration.

  • Guanidine Hydrochloride: Guanidine provides the N-C-N fragment required to form the 2-aminopyrimidine ring. It acts as a binucleophile in the cyclocondensation reaction.

  • Base (Sodium Hydroxide): The reaction requires a basic medium to deprotonate the guanidine hydrochloride, generating the free guanidine base which is the active nucleophile. The base also catalyzes the cyclization and dehydration steps.

  • Solvent (Ethanol): Ethanol is an effective solvent for all reactants and facilitates the reaction under reflux conditions, providing the necessary thermal energy to overcome the activation barrier.

Step-by-Step Methodology:

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the substituted chalcone (10 mmol), guanidine hydrochloride (15 mmol, 1.5 eq), and sodium hydroxide (20 mmol, 2.0 eq).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask.

  • Reaction: Heat the mixture to reflux (approximately 78°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours. Use a mobile phase of ethyl acetate/hexanes (e.g., 3:7 v/v) and visualize under UV light (254 nm). The disappearance of the chalcone spot indicates reaction completion (typically 6-8 hours).

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 200 mL of ice-cold water. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove inorganic salts, followed by a small amount of cold ethanol to remove residual impurities.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the pure 2-aminopyrimidine derivative.

  • Characterization: Dry the purified product under vacuum. Confirm its identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[5]

Visualization: Synthetic Workflow

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Isolation & Purification cluster_analysis Analysis Reactants 1. Combine Chalcone, Guanidine HCl, NaOH in Ethanol Reflux 2. Heat to Reflux (6-8 hours) Reactants->Reflux Heat Monitor 3. Monitor via TLC Reflux->Monitor Sample Monitor->Reflux Continue if incomplete Quench 4. Cool & Pour into Ice Water Monitor->Quench Reaction Complete Filter 5. Vacuum Filtration & Wash Quench->Filter Recrystallize 6. Recrystallize from Ethanol Filter->Recrystallize Characterize 7. Characterize Product (NMR, MS) Recrystallize->Characterize

Caption: Workflow for synthesis, purification, and analysis of 2-aminopyrimidine derivatives.

Section 2: In Vitro Antibacterial Susceptibility Testing

Rationale for Testing

Identifying promising antibacterial candidates requires robust and standardized screening methods. The primary goal is to determine the potency of the synthesized compounds. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold standards for quantifying antibacterial activity.[6][7] The MIC reveals the lowest concentration of a drug that prevents visible bacterial growth (bacteriostatic activity), while the MBC determines the lowest concentration that kills 99.9% of the bacteria (bactericidal activity).[8][9][10]

Protocol 2: MIC Determination by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8]

Step-by-Step Methodology:

  • Prepare Compound Plate: a. Dissolve synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. b. In a sterile 96-well microtiter plate ("compound plate"), perform a two-fold serial dilution of each compound. Start by adding the compound to the first column and serially dilute across the plate using cation-adjusted Mueller-Hinton Broth (CAMHB). This will create a range of concentrations to test.

  • Prepare Bacterial Inoculum: a. From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213). b. Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension into CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculate Test Plate: a. Transfer the diluted compound solutions from the "compound plate" to a new sterile 96-well "test plate". b. Add the prepared bacterial inoculum to each well of the test plate. c. Include a positive control (bacteria in broth, no compound) and a negative control (broth only, no bacteria).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.[8]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[6]

Protocol 3: MBC Determination

Step-by-Step Methodology:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate the aliquot onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest compound concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[7][9] This is typically identified by the absence of colony growth or the presence of only 1-2 colonies at the spot location.

Data Presentation: Sample SAR Table

This table presents hypothetical data to illustrate how results are structured for SAR analysis.

Compound IDR1 SubstituentR2 SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureus
AP-01 HH64>128128
AP-02 4-ClH16>12832
AP-03 4-OCH₃H128>128>128
AP-04 4-Cl4-F86416
Visualization: Antimicrobial Susceptibility Testing Workflow

MIBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A 1. Prepare Serial Dilutions of Test Compounds C 3. Inoculate 96-Well Plate A->C B 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D 4. Incubate (37°C, 18-20h) C->D E 5. Read MIC Value (Lowest concentration with no visible growth) D->E F 6. Subculture from Clear Wells onto Agar Plate E->F Proceed with MIC & higher conc. G 7. Incubate Agar Plate (37°C, 18-24h) F->G H 8. Read MBC Value (Lowest concentration with ≥99.9% killing) G->H

Caption: Standard workflow for determining MIC and MBC values.

Section 3: Preliminary Mechanism of Action (MoA) Studies

Rationale for MoA Investigation

Identifying a compound's molecular target is a critical step in drug development. The 2-aminopyrimidine moiety is a well-known pharmacophore found in inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in bacterial nucleic acid synthesis.[11] For example, the antibiotic Trimethoprim contains this core structure. Therefore, investigating DHFR inhibition is a logical starting point for elucidating the MoA of novel 2-aminopyrimidine-based antibacterials.[12]

Conceptual Protocol 4: DHFR Enzyme Inhibition Assay

This protocol describes a common spectrophotometric assay to measure DHFR inhibition.

Principle: The DHFR enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The reaction involves the oxidation of NADPH to NADP⁺. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm. An inhibitor will slow down this reaction rate.

Key Steps:

  • Reaction Mixture: In a UV-transparent cuvette or 96-well plate, prepare a reaction buffer containing purified bacterial DHFR enzyme, the substrate DHF, and the test compound at various concentrations.

  • Initiate Reaction: Start the reaction by adding the cofactor, NADPH.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each compound concentration. Compare these rates to a control reaction without any inhibitor. The concentration of the compound that reduces the enzyme activity by 50% is determined as the IC₅₀ value.

Visualization: DHFR Pathway and Inhibition

DHFR_Pathway PABA PABA DHF Dihydrofolate (DHF) PABA->DHF Folic Acid Synthesis DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme THF Tetrahydrofolate (THF) Nucleotides Purines & Pyrimidines (for DNA Synthesis) THF->Nucleotides One-Carbon Metabolism DHFR_Enzyme->THF NADPH -> NADP+ Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->DHFR_Enzyme BLOCKS DrugDiscoveryCycle Design 1. Design Analogs (Hypothesis-Driven) Synthesis 2. Chemical Synthesis & Purification Design->Synthesis Synthesize Testing 3. Biological Testing (MIC/MBC Assays) Synthesis->Testing Screen SAR 4. SAR Analysis (Data Interpretation) Testing->SAR Analyze SAR->Design Optimize

Caption: The iterative cycle of medicinal chemistry and drug discovery.

References

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). International Journal of Pharmaceutical Sciences.
  • Barot, V. M., & Desai, S. D. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives as Antimicrobial Agents. TSI Journals.
  • SYNTHESIS OF 2-AMINOPYRIMIDINE DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.).
  • 2-Aminopyrimidine: Your Go-To Intermediate for Drug Discovery. (n.d.). Dakota Bioprocessing.
  • Lindsey, E. A., Worthington, R. J., Alcaraz, C., & Melander, C. (2012). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. Organic & Biomolecular Chemistry, 10(13), 2552–2561.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). MDPI.
  • Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents. (2012).
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2022). STAR Protocols.
  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.).
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.).
  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma.
  • Manorama. (2024). A Overview Of The 2-Aminopyrimidine Derivatives As Antimicrobial Agents. International Journal of Pharmaceutical Sciences, 2(8), 2420-2426.
  • Ramkumar, S. (2024). MIC and MBC testing tips to ensure reproducibility of results.
  • 2-Aminopyrimidine as a novel scaffold for biofilm modul
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2019). Molecules.
  • Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. (2022). ACS Omega.
  • Structure-activity relationship that was identified for the inhibitors... (n.d.).
  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (2015).
  • Mechanisms of Antibacterial Drugs. (n.d.). Allied Health Microbiology.

Sources

Application

Application Note: A Comprehensive Protocol for the NMR and Mass Spectrometry Analysis of Pyrimidine Compounds

Introduction: The Central Role of Pyrimidines in Drug Discovery Pyrimidine scaffolds are a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents with diverse p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Pyrimidines in Drug Discovery

Pyrimidine scaffolds are a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents with diverse pharmacological activities, including antiviral, antitumor, and antibacterial properties.[1][2] The precise structural characterization of novel pyrimidine derivatives is a critical step in the drug discovery pipeline, ensuring compound identity, purity, and the understanding of structure-activity relationships. This guide provides a detailed protocol for the robust analysis of pyrimidine compounds using two of the most powerful techniques in analytical chemistry: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and step-by-step methodologies to enable confident and accurate structural elucidation.

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for providing detailed information about the molecular structure of pyrimidine derivatives in solution.[3] It allows for the determination of the carbon-hydrogen framework and the connectivity between atoms.

Core Principles of NMR for Pyrimidine Analysis
  • ¹H NMR: Provides information on the number, chemical environment, and connectivity of protons. Protons on the pyrimidine ring have characteristic chemical shifts influenced by substituents.[3] For the parent pyrimidine, the proton chemical shifts are approximately δ 9.26 (H2), 8.78 (H4, H6), and 7.36 (H5).[4]

  • ¹³C NMR: Reveals the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment.[3]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning complex structures.[5][6][7]

    • COSY (Correlation Spectroscopy) identifies proton-proton (J-coupling) correlations.[8]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons.[5][6]

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically 2-3 bonds away), which is vital for connecting different parts of a molecule.[5][6]

Protocol 1: NMR Sample Preparation

Meticulous sample preparation is the foundation for acquiring high-quality NMR spectra.[9]

Materials:

  • High-quality 5 mm NMR tubes

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Pipettes and clean glassware

Procedure:

  • Analyte Weighing: Accurately weigh 5-25 mg of the pyrimidine compound for ¹H NMR and 50-100 mg for ¹³C NMR.[10]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble.[11]

    • Expertise & Experience: For pyrimidines with potentially acidic N-H protons, DMSO-d₆ is often preferred as it can slow down proton exchange, allowing for their observation in the ¹H NMR spectrum.

  • Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean vial.[12] Ensure complete dissolution; vortex or gently warm if necessary.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a pipette directly into the NMR tube to remove any particulate matter.

  • Internal Standard: The use of an internal reference like TMS is common, which is often pre-dissolved in the deuterated solvent by the manufacturer. Alternatively, the residual solvent peak can be used as a secondary reference.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Protocol 2: Data Acquisition

The following are typical parameters for a 400-600 MHz NMR spectrometer.

Table 1: Suggested NMR Acquisition Parameters for Pyrimidine Analysis

Parameter¹H NMR¹³C NMR
Pulse Program Standard single pulse (zg30)Proton-decoupled (zgpg30)
Spectral Width (SW) -2 to 12 ppm[3]0 to 200 ppm[3]
Acquisition Time (AQ) 2-4 seconds1-2 seconds[3]
Relaxation Delay (D1) 1-5 seconds2-5 seconds[3]
Number of Scans (NS) 8-161024 or more[3]

Trustworthiness: Before acquiring data, the instrument's magnetic field must be homogenized ("shimmed") using the deuterium lock signal from the solvent to ensure high-resolution spectra.[12]

Workflow for NMR-Based Structural Elucidation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation A Weigh Compound B Select & Add Deuterated Solvent A->B C Dissolve & Filter B->C D Transfer to NMR Tube C->D E 1D ¹H NMR D->E F 1D ¹³C NMR E->F G 2D NMR (COSY, HSQC, HMBC) F->G H Process Spectra (FT, Phase, Baseline) G->H I Assign Signals H->I J Integrate Data I->J K Confirm Structure J->K MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS/MS Analysis cluster_analysis Data Interpretation A Prepare Stock Solution (1 mg/mL) B Dilute to Working Concentration (1-10 µg/mL) A->B C Filter into LC-MS Vial B->C D Inject Sample C->D E LC Separation D->E F ESI Ionization E->F G MS Full Scan (Identify [M+H]⁺) F->G H MS/MS Fragmentation G->H I Determine Molecular Weight H->I J Propose Elemental Formula (HRMS) I->J K Analyze Fragmentation Pattern J->K L Confirm Structure K->L

Sources

Method

experimental procedure for crystallizing 2-Amino-4-phenylpyrimidine-5-carboxylic acid

An Application Note on the Methodical Approach to the Crystallization of 2-Amino-4-phenylpyrimidine-5-carboxylic acid Abstract This technical guide provides a comprehensive experimental framework for the crystallization...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Methodical Approach to the Crystallization of 2-Amino-4-phenylpyrimidine-5-carboxylic acid

Abstract

This technical guide provides a comprehensive experimental framework for the crystallization of 2-Amino-4-phenylpyrimidine-5-carboxylic acid, a molecule of interest in pharmaceutical research and drug development. Recognizing the critical role of crystallinity in determining the purity, stability, and bioavailability of active pharmaceutical ingredients (APIs), this document moves beyond a single, rigid protocol. Instead, it presents a systematic methodology for researchers to screen, develop, and optimize a robust crystallization procedure. The guide explains the fundamental physicochemical principles governing the solubility and crystal formation of this amphoteric, heterocyclic compound. It details protocols for solvent screening, cooling crystallization, and pH-adjustment-based crystallization, supported by the scientific rationale behind each step.

Introduction: The Criticality of Crystalline Form

The solid-state form of an API like 2-Amino-4-phenylpyrimidine-5-carboxylic acid is a critical quality attribute. The crystalline state, characterized by a highly ordered three-dimensional arrangement of molecules, directly influences key pharmaceutical properties including:

  • Purity: Crystallization is a powerful purification technique, capable of excluding impurities from the growing crystal lattice.

  • Stability: Crystalline solids are generally more thermodynamically stable than their amorphous counterparts, leading to longer shelf life and resistance to degradation.

  • Bioavailability: The dissolution rate of a crystalline form can significantly impact its absorption and, consequently, its therapeutic efficacy.[1]

This guide is designed for researchers, scientists, and drug development professionals, providing the technical insights and actionable protocols necessary to achieve a high-quality, crystalline form of 2-Amino-4-phenylpyrimidine-5-carboxylic acid.

Foundational Principles: Understanding the Molecule

The molecular structure of 2-Amino-4-phenylpyrimidine-5-carboxylic acid dictates its crystallization behavior. Three key features must be considered: the amino group (-NH₂), the carboxylic acid group (-COOH), and the aromatic pyrimidine and phenyl rings.

  • Amphoteric Nature and pH-Dependent Solubility: The presence of both a basic amino group and an acidic carboxylic acid group makes the molecule amphoteric. Its net charge, and therefore its solubility in aqueous systems, is highly dependent on pH.[2][3]

    • In acidic solutions (low pH), the amino group is protonated (-NH₃⁺), increasing solubility.

    • In basic solutions (high pH), the carboxylic acid group is deprotonated (-COO⁻), also increasing solubility.

    • At the isoelectric point (pI) , the molecule exists as a zwitterion with a net neutral charge, leading to minimal aqueous solubility. This principle is a cornerstone of crystallization for amino acids and similar compounds.[4] A procedure for a related compound, 2-aminopyrimidine-5-carboxylic acid, successfully utilizes this by precipitating the product upon adjusting the pH to 4.[5]

  • Hydrogen Bonding and Solvent Interaction: The amino and carboxylic acid groups are strong hydrogen bond donors and acceptors. This allows for the formation of stable intermolecular interactions (synthons) that build the crystal lattice.[6][7] The choice of solvent is critical; solvents that can effectively compete for these hydrogen bonds will increase solubility, while those that cannot will act as anti-solvents.[8][9]

  • Aromatic System: The phenyl and pyrimidine rings contribute to the molecule's rigidity and can participate in π-π stacking interactions, further stabilizing the crystal structure.

Systematic Workflow for Crystallization Protocol Development

A trial-and-error approach to crystallization is inefficient. A systematic workflow ensures a logical progression from initial screening to an optimized protocol.

CrystallizationWorkflow cluster_0 Phase 1: Screening & Selection cluster_1 Phase 2: Method Development cluster_2 Phase 3: Optimization & Analysis A Start with Crude Material B Solvent Screening (Polar, Nonpolar, Mixtures) A->B C Identify Suitable Solvent System(s) (High solubility when hot, low solubility when cold) B->C D Cooling Crystallization Protocol C->D E pH Adjustment Protocol C->E F Anti-Solvent Addition Protocol C->F G Optimize Parameters (Cooling Rate, pH, Conc.) D->G E->G F->G H Characterize Crystals (Microscopy, PXRD, DSC) G->H I Final Protocol H->I

Caption: Systematic workflow for developing a crystallization protocol.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Equipment
Materials Equipment
2-Amino-4-phenylpyrimidine-5-carboxylic acid (crude)Magnetic stirrer with heating plate
Screening Solvents (Reagent Grade or higher): Magnetic stir bars
Ethanol, Methanol, Isopropanol, AcetoneErlenmeyer flasks (various sizes)
Ethyl Acetate, Acetonitrile, Water (deionized)Graduated cylinders and pipettes
Tetrahydrofuran (THF), Dimethylformamide (DMF)Filtration apparatus (Büchner funnel, vacuum flask)
pH Adjustment: Filter paper
1 M Hydrochloric Acid (HCl)pH meter or pH strips
1 M Sodium Hydroxide (NaOH)Spatulas and weighing balance
Watch glass
Microscope
Oven or vacuum desiccator for drying
Protocol 1: Solvent System Screening

Objective: To identify a suitable solvent or solvent mixture that fully dissolves the compound at an elevated temperature but affords low solubility at room or sub-ambient temperatures.

  • Preparation: Place approximately 10-20 mg of the crude compound into several small test tubes or vials.

  • Solvent Addition (Room Temp): To each tube, add a different test solvent (e.g., ethanol, water, ethyl acetate) dropwise while stirring, up to a volume of 0.5 mL. Record the solubility at room temperature. A good crystallization solvent will show poor solubility.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently on a hot plate (e.g., to 60-70°C) while continuing to add the solvent dropwise until the solid completely dissolves. Do not exceed the boiling point of the solvent.

  • Cooling: Once a clear solution is obtained, remove the tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for 15-20 minutes.

  • Observation: Observe the amount and quality of the precipitate formed. An ideal solvent will yield a significant amount of crystalline solid, not an oil or amorphous powder.

  • Binary Solvents: Repeat this process using solvent mixtures (e.g., Ethanol/Water, Acetone/Water). This is particularly useful if the compound is too soluble in one solvent and insoluble in another.[10]

Protocol 2: Cooling Crystallization from a Selected Solvent System

Objective: To purify the compound by dissolving it in a minimal amount of hot solvent and allowing crystals to form upon controlled cooling. This protocol assumes ethanol/water is a suitable system.

  • Dissolution: Place 1.0 g of the crude compound in a 50 mL Erlenmeyer flask with a magnetic stir bar. Add the primary solvent (e.g., 15 mL of ethanol) and begin heating to near its boiling point (approx. 75°C) with stirring.[11][12]

  • Achieve Saturation: Continue adding small portions of the primary solvent until the compound just dissolves. If the compound is highly soluble, this method may be inefficient.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: Add a co-solvent or anti-solvent (e.g., deionized water) dropwise to the hot solution until it becomes slightly turbid (cloudy). Add a few more drops of the primary solvent (ethanol) to redissolve the precipitate and obtain a clear solution again.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, more perfect crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for at least one hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum desiccator or a vacuum oven at a mild temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 3: pH-Adjustment Crystallization

Objective: To purify the compound by dissolving it in an acidic or basic aqueous solution and then precipitating it by adjusting the pH to its isoelectric point.

  • Dissolution in Base: Suspend 1.0 g of the crude compound in 20 mL of deionized water in a beaker with a magnetic stir bar. While stirring, add 1 M NaOH dropwise until the compound completely dissolves, forming the sodium salt. Note the final pH (it should be > 8).

  • Filtration: If necessary, filter the solution to remove any base-insoluble impurities.

  • Precipitation: While stirring vigorously, slowly add 1 M HCl dropwise to the clear solution. The compound will begin to precipitate as the pH approaches its isoelectric point. Based on analogous compounds, the target pH is likely around 4.[5] Monitor the pH with a calibrated meter.

  • Equilibration: Once the target pH is reached and precipitation appears complete, continue stirring for 30 minutes at room temperature to allow the crystalline form to fully develop.

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 2, steps 7 and 8. The crystals should be washed with cold deionized water.

Characterization and Validation

To confirm the success of the crystallization and the quality of the product, the following analyses are recommended:

Technique Purpose
Optical Microscopy To visually inspect crystal morphology (e.g., needles, plates, prisms).
Powder X-Ray Diffraction (PXRD) To confirm the crystalline nature of the material (sharp peaks vs. broad halo for amorphous).
Differential Scanning Calorimetry (DSC) To determine the melting point and assess thermal purity. A sharp melting peak indicates high purity.
High-Performance Liquid Chromatography (HPLC) To quantify the chemical purity of the final product.

Troubleshooting Common Crystallization Issues

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form Upon Cooling Solution is not sufficiently supersaturated; Cooling too fast.Evaporate some solvent to increase concentration; Cool more slowly; Scratch the inside of the flask; Add a seed crystal.
"Oiling Out" Compound's melting point is below the boiling point of the solvent; Solution is too concentrated; Cooling too fast.Use a lower-boiling solvent; Use a more dilute solution; Slow down the cooling rate; Add an anti-solvent.
Amorphous Powder Forms Precipitation is too rapid (crash out).Slow down the rate of cooling or anti-solvent/pH adjustment; Use a more dilute solution; Stir more slowly.
Poor Crystal Yield Compound has high solubility even at low temperatures; Insufficient cooling time.Use a different solvent system where solubility is lower at cold temperatures; Allow more time for cooling/equilibration.

References

  • Babu, S. E., et al. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Crystal Growth & Design, 12(6), 2843-2855.
  • Khan, K. M., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(21), 5194.
  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021.
  • Ghanbari, M., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 22(5), 3322-3331.
  • Separation and Refining of Amino acids. (n.d.). Retrieved from a relevant chemical engineering source.
  • Pande, J. (2005). Theory of the effect of pH and ionic strength on the nucleation of protein crystals. Biophysical Journal, 89(4), 2605-2612.
  • US Patent 5,118,815A. (1992).
  • Rohani, S., et al. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences, 94(8), 1746-1756.
  • Khan, K. M., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(21), 5194.
  • Ghanbari, M., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 22(5), 3322-3331.
  • Hendawy, M. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?
  • Khan, K. M., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(21), 5194.
  • Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. (2021). Molecules, 26(15), 4474.
  • Das, S., et al. (2021). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. New Journal of Chemistry, 45(26), 11621-11630.
  • Herzberg, M., et al. (2022). Effect of pH on the Surface Layer of Molecular Crystals at the Solid-Liquid Interface. Molecular Pharmaceutics, 19(5), 1598-1603.
  • Wang, X., & Rohani, S. (2010). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 34(10).
  • How To Prepare Amino Acid Solution For Paper Chrom
  • Effect of pH on the growth and characterization of Glycine Sodium Chloride (GSC) single crystal. (2011). Rasayan Journal of Chemistry, 4(2), 336-340.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappearing” Polymorph of Roy. (2021). Crystal Growth & Design, 21(1), 375-387.
  • CN Patent 102952083A. (2013).
  • Glavin, D. P., & Bada, J. L. (1998). Isolation of Amino Acids From Natural Samples Using Sublimation. Analytical Chemistry, 70(15), 3119-3122.

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Application

High-Throughput Screening of 2-Aminopyrimidine Libraries: A Guide to Assay Development and Implementation

Introduction: The 2-Aminopyrimidine Scaffold as a Privileged Structure in Drug Discovery The 2-aminopyrimidine core is a cornerstone of modern medicinal chemistry, celebrated for its remarkable versatility and proven suc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Aminopyrimidine Scaffold as a Privileged Structure in Drug Discovery

The 2-aminopyrimidine core is a cornerstone of modern medicinal chemistry, celebrated for its remarkable versatility and proven success in therapeutic development.[1][2] This heterocyclic scaffold is a key pharmacophore in numerous FDA-approved drugs, most notably in the realm of protein kinase inhibitors such as Imatinib (Gleevec), a revolutionary treatment for chronic myeloid leukemia (CML).[3] The success of the 2-aminopyrimidine moiety stems from its ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases, effectively mimicking the adenine core of ATP.[1] This inherent binding capability, combined with the synthetic tractability of the scaffold, allows for the creation of large, diverse chemical libraries. These libraries are invaluable resources for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of a wide array of biological targets beyond kinases, including enzymes, receptors, and protein-protein interactions.

This technical guide provides a comprehensive overview of the principles, methodologies, and best practices for designing and executing HTS campaigns for 2-aminopyrimidine libraries. We will delve into the intricacies of various assay formats, from biochemical to cell-based and biophysical approaches, offering detailed protocols and explaining the rationale behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of HTS to identify and validate novel drug candidates from 2-aminopyrimidine libraries.

Chapter 1: The HTS Funnel for 2-Aminopyrimidine Libraries

The journey from a large chemical library to a validated hit compound follows a multi-step process known as the HTS funnel. This systematic approach is designed to efficiently identify promising candidates while eliminating false positives and compounds with undesirable properties.

HTS_Funnel cluster_0 HTS Funnel for 2-Aminopyrimidine Libraries Primary_Screen Primary Screen (e.g., 10 µM single concentration) Hit_Confirmation Hit Confirmation (Fresh compound re-test) Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & Potency (IC50/EC50 determination) Hit_Confirmation->Dose_Response Orthogonal_Assays Orthogonal & Secondary Assays (Confirm mechanism, rule out artifacts) Dose_Response->Orthogonal_Assays Cellular_Assays Cell-Based Assays (Target engagement, viability, signaling) Orthogonal_Assays->Cellular_Assays

Caption: The HTS Funnel illustrates the sequential stages of screening and validation.

Chapter 2: Biochemical Assays for Primary Screening

Biochemical assays are the workhorses of primary HTS campaigns. They are performed in a cell-free environment, utilizing purified proteins and substrates to directly measure the effect of a compound on the target of interest. For 2-aminopyrimidine libraries, which are rich in potential kinase inhibitors, several robust HTS-compatible biochemical assay formats are available.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

TR-FRET assays are a popular choice for HTS due to their homogeneous format (no wash steps), high sensitivity, and low susceptibility to interference from library compounds.[4]

Principle of TR-FRET Kinase Assays: These assays measure the phosphorylation of a substrate by a kinase. A long-lifetime lanthanide (e.g., Terbium or Europium) acts as the FRET donor, typically conjugated to an anti-phospho-substrate antibody. A fluorescent acceptor (e.g., fluorescein or a proprietary dye) is conjugated to the kinase substrate. When the substrate is phosphorylated by the kinase, the donor-labeled antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The ratio of acceptor to donor emission is the readout, which is proportional to the extent of substrate phosphorylation.

This protocol is a generalized example for identifying inhibitors of a specific kinase.

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate peptide

  • ATP

  • Terbium-labeled phospho-specific antibody

  • TR-FRET dilution buffer

  • EDTA (for stopping the reaction)

  • 2-Aminopyrimidine library compounds in DMSO

  • Low-volume 384-well assay plates

  • TR-FRET compatible plate reader

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in TR-FRET dilution buffer. The optimal concentration of kinase and substrate should be determined empirically through titration experiments.

    • Prepare a 2X ATP solution in TR-FRET dilution buffer. The concentration should be at or near the Km of the kinase for ATP to ensure sensitivity to ATP-competitive inhibitors.

    • Prepare a 4X solution of the 2-aminopyrimidine compounds in TR-FRET dilution buffer from a 10 mM DMSO stock.

    • Prepare a 2X stop/detection solution containing Terbium-labeled antibody and EDTA in TR-FRET dilution buffer.

  • Assay Procedure:

    • Dispense 5 µL of the 4X compound solution into the assay plate. For controls, add 5 µL of buffer with DMSO.

    • Add 5 µL of the 2X kinase/substrate solution to all wells and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.

    • Incubate the reaction for 60 minutes at room temperature.[5]

    • Stop the reaction by adding 10 µL of the 2X stop/detection solution.

    • Incubate for at least 30-60 minutes at room temperature to allow for antibody binding.[5]

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Normalize the data to positive (no inhibitor) and negative (no kinase or potent inhibitor) controls.

    • Calculate the percent inhibition for each compound.

Causality Behind Experimental Choices:

  • ATP at Km: Using ATP at its Michaelis-Menten constant (Km) provides a balanced condition where both ATP and competitive inhibitors can bind to the kinase active site, making the assay sensitive to the latter.[6]

  • EDTA in Stop Solution: EDTA chelates Mg2+, a necessary cofactor for kinase activity, thus effectively stopping the enzymatic reaction at a specific time point.[7]

  • Homogeneous Format: The mix-and-read nature of this assay eliminates wash steps, making it highly amenable to automation and high-throughput screening.[4]

Other Biochemical Assay Formats
Assay FormatPrincipleAdvantagesDisadvantages
ADP-Glo™ Kinase Assay Measures ADP produced during the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.Universal for any kinase, highly sensitive.Multi-step, potential for interference with luciferase.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer that is displaced from the kinase by a test compound.Homogeneous, direct binding measurement.Requires a suitable fluorescent tracer, can be prone to interference.
AlphaScreen® A bead-based proximity assay where kinase activity brings donor and acceptor beads together, generating a chemiluminescent signal.Highly sensitive, amplifies signal.Can be sensitive to light and singlet oxygen quenchers.

Chapter 3: Cell-Based Assays for Hit Validation and Secondary Screening

Following the identification of hits from a primary biochemical screen, it is crucial to assess their activity in a more physiologically relevant context. Cell-based assays provide this next level of validation, offering insights into a compound's cell permeability, off-target effects, and its ability to modulate a specific signaling pathway within a living cell.

EGFR Signaling Pathway: A Common Target for 2-Aminopyrimidines

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligand (e.g., EGF), initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR pathway is a common driver of cancer.

EGFR_Pathway cluster_0 EGFR Signaling Pathway cluster_1 Downstream Cascades EGF EGF EGFR EGFR EGF->EGFR binds Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K Aminopyrimidine 2-Aminopyrimidine Inhibitor Aminopyrimidine->EGFR inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR signaling pathway and the point of intervention for 2-aminopyrimidine inhibitors.

Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[8]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[1][9]

Materials:

  • Cancer cell line with the target of interest (e.g., A549 for EGFR).

  • Complete cell culture medium.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well cell culture plates.

  • Spectrophotometer (plate reader).

Experimental Protocol:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the 2-aminopyrimidine compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compounds at various concentrations.

    • Incubate for a specified period (e.g., 72 hours).[1]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[9]

    • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[1][9]

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

    • Incubate at room temperature in the dark for at least 2 hours with gentle shaking.[9]

    • Measure the absorbance at 570 nm using a microplate reader.[1]

Causality Behind Experimental Choices:

  • Overnight Incubation: This allows cells to recover from the stress of plating and enter a logarithmic growth phase, ensuring a consistent starting point for the assay.

  • Serum-Free Media During MTT Incubation: Some protocols recommend this to avoid interference from serum components with the MTT reduction or formazan solubilization.[8]

  • Use of Solubilization Solution: The formazan crystals are insoluble in water, so a detergent or solvent like DMSO is necessary to dissolve them before absorbance can be measured accurately.

Protocol: Western Blot for Target Phosphorylation

To confirm that a hit compound inhibits the intended kinase within the cell, a Western blot can be performed to measure the phosphorylation status of the kinase's direct downstream substrate.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the phosphorylated form of the target protein. A decrease in the phosphorylated protein signal upon compound treatment indicates kinase inhibition.

Materials:

  • Cell line expressing the target kinase.

  • 2-aminopyrimidine inhibitor.

  • Phosphatase and protease inhibitor cocktails.

  • Lysis buffer (e.g., RIPA buffer).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (5% BSA in TBST is recommended for phospho-proteins).

  • Primary antibodies (phospho-specific and total protein).

  • HRP-conjugated secondary antibody.

  • ECL detection reagent.

Experimental Protocol:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to attach.

    • Treat cells with the inhibitor for a predetermined time (e.g., 1-2 hours).

    • Wash cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Denature the samples by heating at 95-100°C for 5 minutes.[10]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.[10]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

Causality Behind Experimental Choices:

  • Phosphatase Inhibitors: These are critical to prevent the dephosphorylation of proteins by endogenous phosphatases after cell lysis, ensuring the preservation of the phosphorylation state.[11]

  • BSA for Blocking: Bovine serum albumin (BSA) is preferred over non-fat dry milk for blocking when using phospho-specific antibodies because milk contains phosphoproteins (caseins) that can cause high background.[11]

Chapter 4: Biophysical Assays for Hit Characterization

Biophysical assays are essential for confirming direct binding of a hit compound to its target protein and for characterizing the thermodynamics and kinetics of the interaction. They are particularly valuable in fragment-based screening, where the initial hits often have weak affinities.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. The target protein is immobilized on the chip, and a solution containing the test compound (analyte) is flowed over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index, which is detected in real-time as a response unit (RU). This allows for the determination of binding kinetics (association and dissociation rates) and affinity (KD).[12][13]

Application: SPR is highly effective for fragment screening due to its sensitivity to weak binding events and its ability to provide kinetic information, which is not available from many other primary screening assays.[13]

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

Principle: DSF measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. A fluorescent dye that binds to hydrophobic regions of the protein is used. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The binding of a ligand typically stabilizes the protein, resulting in an increase in its Tm (a "thermal shift").[14]

Application: DSF is a rapid and cost-effective method for validating hits from a primary screen. It provides evidence of direct binding and can be performed in a high-throughput format.

Chapter 5: Data Analysis and Interpretation

Hit Identification: In a primary screen, a "hit" is typically defined as a compound that produces a signal beyond a certain threshold, often calculated as three times the standard deviation of the negative control.

IC50/EC50 Determination: For confirmed hits, a dose-response curve is generated by testing the compound at multiple concentrations. The data are then fitted to a sigmoidal dose-response curve to determine the IC50 (for inhibition assays) or EC50 (for activation assays), which represents the concentration of the compound that produces a 50% response.

Orthogonal Assays: It is crucial to confirm hits using an orthogonal assay that employs a different detection technology.[6] For example, a hit from a TR-FRET assay could be confirmed using an FP or ADP-Glo assay. This helps to eliminate false positives that are specific to the primary assay format.

Conclusion

The 2-aminopyrimidine scaffold continues to be a highly productive starting point for the discovery of novel therapeutics. A well-designed high-throughput screening campaign, incorporating a strategic combination of biochemical, cell-based, and biophysical assays, is essential for unlocking the full potential of these libraries. By understanding the principles behind each assay and carefully validating each hit through a tiered approach, researchers can efficiently identify and advance promising 2-aminopyrimidine-based candidates toward clinical development.

References

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available from: [Link]

  • High-Throughput Screening Identifies Kinase Inhibitors That Increase Dual Adeno-Associated Viral Vector Transduction In Vitro and in Mouse Retina. PMC - PubMed Central. Available from: [Link]

  • High Throughput Screening using DIANA Technology. Reaction Biology. Available from: [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Available from: [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. Available from: [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. News-Medical.net. Available from: [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available from: [Link]

  • Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. Available from: [Link]

  • Kinase assays. BMG LABTECH. Available from: [Link]

  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. PubMed Central. Available from: [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC - PubMed Central. Available from: [Link]

  • Fragment screening by surface plasmon resonance. PubMed. Available from: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available from: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available from: [Link]

  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PubMed Central. Available from: [Link]

  • Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. PubMed. Available from: [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. ResearchGate. Available from: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway. PubMed. Available from: [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. Available from: [Link]

  • Antibody validation for Western blot. EuroMAbNet. Available from: [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. Available from: [Link]

  • Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. Bio-Rad. Available from: [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available from: [Link]

  • Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors. Available from: [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH. Available from: [Link]

  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific. Available from: [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Available from: [Link]

  • FP & TR-FRET Kinase Assays with Automated Liquid Handling. Molecular Devices. Available from: [Link]

  • Fragment Screening by Surface Plasmon Resonance. University of Dundee Research Portal. Available from: [Link]

  • Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery. Books. Available from: [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. American Chemical Society. Available from: [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PubMed Central. Available from: [Link]

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Method

Application Notes and Protocols for the Synthesis of 2-Amino-4-phenylpyrimidine-5-carboxylic Acid Esters

Introduction 2-Amino-4-phenylpyrimidine-5-carboxylic acid esters represent a significant class of heterocyclic compounds that are of considerable interest to researchers in medicinal chemistry and drug discovery. The pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-4-phenylpyrimidine-5-carboxylic acid esters represent a significant class of heterocyclic compounds that are of considerable interest to researchers in medicinal chemistry and drug discovery. The pyrimidine scaffold is a common motif in a wide array of biologically active molecules, including antiviral, antibacterial, and anticancer agents. The specific substitution pattern of the title compounds, featuring an amino group at the 2-position, a phenyl group at the 4-position, and a carboxylic acid ester at the 5-position, provides a versatile platform for further chemical modifications and the exploration of structure-activity relationships (SAR).

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of 2-amino-4-phenylpyrimidine-5-carboxylic acid esters. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower informed experimental design and execution.

Strategic Approach to Synthesis

The most prevalent and efficient method for constructing the 2-amino-4-phenylpyrimidine-5-carboxylic acid ester core is a two-step sequence commencing with the renowned Biginelli reaction , followed by an oxidation step. The Biginelli reaction is a one-pot multicomponent reaction that efficiently assembles the dihydropyrimidine backbone from three readily available starting materials. The subsequent oxidation aromatizes the dihydropyrimidine ring to yield the final pyrimidine product.

This guide will focus on this two-step approach, providing detailed protocols for both stages and a discussion of alternative methods and optimization strategies.

PART 1: The Biginelli Reaction for Dihydropyrimidine Synthesis

The Biginelli reaction is a cornerstone of heterocyclic synthesis, allowing for the rapid construction of dihydropyrimidinones and their analogs.[1] In the context of our target molecule, the reaction involves the acid-catalyzed condensation of benzaldehyde, a β-ketoester (typically ethyl acetoacetate), and a guanidine salt. The use of guanidine hydrochloride is crucial for the introduction of the 2-amino group.

Mechanistic Insights: The "Why" Behind the Reaction

Understanding the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. While several mechanisms have been proposed, the most widely accepted pathway proceeds through an N-acyliminium ion intermediate (Kappe mechanism).[1]

Biginelli_Mechanism cluster_1 Iminium Ion Formation cluster_2 Nucleophilic Addition cluster_3 Cyclization and Dehydration Benzaldehyde Benzaldehyde Iminium_Ion N-Acyliminium Ion Benzaldehyde->Iminium_Ion + Guanidine - H2O Guanidine Guanidine Adduct Open-chain Adduct Iminium_Ion->Adduct + Ethyl Acetoacetate (enol) Ethyl_Acetoacetate Ethyl Acetoacetate (Enol form) Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Cyclization DHPM Dihydropyrimidine (Product) Cyclized_Intermediate->DHPM - H2O

Figure 1: Simplified mechanism of the Biginelli reaction.

  • Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of benzaldehyde and guanidine to form a key N-acyliminium ion intermediate. This electrophilic species is highly reactive towards nucleophiles.

  • Nucleophilic Addition: The enol form of ethyl acetoacetate acts as a nucleophile and attacks the iminium ion. This step forms the crucial C4-C5 bond of the pyrimidine ring.

  • Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization, where a nitrogen atom from the guanidine moiety attacks the ester carbonyl group. A final dehydration step yields the stable 3,4-dihydropyrimidine-2(1H)-one ring system.[1]

Experimental Protocol: Synthesis of Ethyl 2-Amino-4-phenyl-1,4-dihydropyrimidine-5-carboxylate

This protocol is adapted from established procedures for similar Biginelli reactions.[2]

Materials:

  • Benzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.2 eq) or Sodium bicarbonate (NaHCO₃)

  • Ethanol (solvent)

  • Hydrochloric acid (HCl) (catalytic amount)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), guanidine hydrochloride (1.2 eq), and ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Slowly add a saturated solution of sodium bicarbonate or potassium carbonate to neutralize the acid.

  • The product will precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the crude ethyl 2-amino-4-phenyl-1,4-dihydropyrimidine-5-carboxylate.

Self-Validation:

  • TLC Analysis: Monitor the reaction using a suitable mobile phase (e.g., ethyl acetate/hexane mixture). The product should have a different Rf value compared to the starting materials.

  • Melting Point: The crude product can be characterized by its melting point, which should be in a defined range.

  • Spectroscopic Analysis: The structure of the dihydropyrimidine can be confirmed by ¹H NMR and IR spectroscopy.

PART 2: Oxidation of Dihydropyrimidines to Pyrimidines

The dihydropyrimidine intermediate obtained from the Biginelli reaction needs to be aromatized to the final pyrimidine product. Several oxidation methods are available, each with its own advantages and disadvantages in terms of reaction conditions, yield, and environmental impact.

Comparative Overview of Oxidation Methods
Oxidation MethodOxidizing AgentTypical ConditionsAdvantagesDisadvantages
Copper-Catalyzed Oxidation Cu(II) salt (e.g., Cu(OAc)₂)Aerobic, various solventsMild, efficientMay require elevated temperatures
Cerium(IV) Ammonium Nitrate (CAN) Ce(NH₄)₂(NO₃)₆Acetonitrile, room temp.Fast, high yieldingStoichiometric reagent, metal waste
Potassium Peroxydisulfate K₂S₂O₈Acetonitrile/water, heatInexpensive, effectiveMay require elevated temperatures
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) DDQVarious solvents, room temp.Mild, high yieldingExpensive, stoichiometric

For the purpose of this guide, we will provide a detailed protocol for the copper-catalyzed oxidation, which is a relatively mild and efficient method.[3]

Experimental Protocol: Synthesis of Ethyl 2-Amino-4-phenylpyrimidine-5-carboxylate via Oxidation

This protocol is a general procedure adapted from the literature for the oxidation of dihydropyrimidines.[4]

Materials:

  • Ethyl 2-amino-4-phenyl-1,4-dihydropyrimidine-5-carboxylate (1.0 eq)

  • Copper(II) acetate (Cu(OAc)₂) (catalytic amount, e.g., 10 mol%)

  • Acetonitrile (solvent)

Procedure:

  • In a round-bottom flask, dissolve the crude ethyl 2-amino-4-phenyl-1,4-dihydropyrimidine-5-carboxylate (1.0 eq) in acetonitrile.

  • Add a catalytic amount of copper(II) acetate (10 mol%).

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir under an air atmosphere for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ethyl 2-amino-4-phenylpyrimidine-5-carboxylate.

Self-Validation and Characterization:

The final product should be characterized to confirm its identity and purity.

  • Melting Point: Determine the melting point of the purified product. For a similar compound, ethyl 2-(4-methoxyphenyl)amino-4,6-diphenylpyrimidine-5-carboxylate, a melting point of 186-187 °C has been reported.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amino (N-H stretching), ester (C=O stretching), and aromatic C-H and C=C bonds. For a related compound, characteristic IR peaks (KBr) were observed at 3399, 3057, 2979, and 1714 cm⁻¹.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals for the aromatic protons of the phenyl group, the amino protons, and the protons of the ethyl ester group. For a similar structure, the ethyl ester protons typically appear as a quartet around 4.0 ppm and a triplet around 1.0 ppm.[4]

    • ¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons, the pyrimidine ring carbons, and the ester carbonyl carbon (around 165-170 ppm). For a related compound, ¹³C NMR signals were observed at 168.7, 166.2, 159.2, and other aromatic and aliphatic carbons.[4]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.

Synthesis_Workflow Reactants Benzaldehyde + Ethyl Acetoacetate + Guanidine HCl Biginelli Biginelli Reaction (Acid Catalyst, Reflux) Reactants->Biginelli DHPM_Intermediate Ethyl 2-amino-4-phenyl-1,4- dihydropyrimidine-5-carboxylate Biginelli->DHPM_Intermediate Oxidation Oxidation (e.g., Cu(OAc)2, Reflux) DHPM_Intermediate->Oxidation Final_Product Ethyl 2-amino-4-phenyl- pyrimidine-5-carboxylate Oxidation->Final_Product Purification Purification (Column Chromatography) Final_Product->Purification

Figure 2: Overall workflow for the synthesis of the target compound.

Alternative Synthetic Strategies

While the Biginelli-oxidation sequence is the most common approach, other methods have been reported for the synthesis of substituted pyrimidines.

  • Solid-Phase Synthesis: A five-step procedure involving the construction of the pyrimidine ring on a solid support derived from Merrifield's resin has been described for related diarylpyrimidine derivatives.[4] This method can be advantageous for library synthesis and purification.

  • One-Pot Synthesis: Some methods aim to combine the Biginelli reaction and the oxidation step into a single "one-pot" procedure, which can improve efficiency and reduce waste. These often involve the use of specific catalysts that can facilitate both the condensation and the dehydrogenation steps.

Conclusion

The synthesis of 2-amino-4-phenylpyrimidine-5-carboxylic acid esters is a well-established process that is accessible to most synthetic chemistry laboratories. The two-step Biginelli reaction followed by oxidation provides a reliable and versatile route to these valuable compounds. By understanding the underlying mechanisms and having access to detailed protocols, researchers can confidently synthesize these molecules and explore their potential in various scientific disciplines. This guide provides the necessary foundation for the successful preparation and validation of these important heterocyclic compounds.

References

  • Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. F. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. [Link]

  • Al-Ghorbani, M., et al. (2022). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry, 13(10), 1235-1251. [Link]

  • Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204. [Link]

  • Shaabani, A., Maleki, A., Mofakham, H., & Kiasat, A. R. (2008). A green and efficient protocol for the synthesis of 2-aminopyrimidine-5-carbonitriles via a one-pot three-component reaction in water. Synthetic Communications, 38(21), 3751-3759. [Link]

  • Yamamoto, K., Chen, Y. G., & Buono, F. G. (2005). Oxidative Dehydrogenation of Dihydropyrimidinones and Dihydropyrimidines. Organic Letters, 7(21), 4673–4676. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Antiprotozoal Compounds

Abstract: Protozoan infections represent a significant global health burden, affecting millions, particularly in tropical and subtropical regions.[1] The emergence of drug resistance and the toxicity of existing therapie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Protozoan infections represent a significant global health burden, affecting millions, particularly in tropical and subtropical regions.[1] The emergence of drug resistance and the toxicity of existing therapies necessitate the continuous development of novel antiprotozoal agents.[2][3] This guide provides an in-depth exploration of synthetic strategies for key classes of antiprotozoal compounds. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices. We will delve into the synthesis of nitroimidazoles, quinoline-based agents, and semi-synthetic artemisinin derivatives, highlighting the chemical logic that drives their efficacy against parasites like Trypanosoma, Leishmania, and Plasmodium.

The Landscape of Antiprotozoal Drug Discovery

The development of effective antiprotozoal drugs is a complex challenge.[4] Parasites possess sophisticated life cycles and biological systems that are distinct from bacterial or viral pathogens, making target selection difficult.[5][6] The ideal synthetic strategy aims to produce compounds that are potent against the parasite, exhibit minimal toxicity to the host, overcome existing resistance mechanisms, and are accessible through cost-effective chemical routes.

The modern workflow for developing these agents integrates computational design, chemical synthesis, and biological evaluation in a cyclical process to optimize lead compounds.

G cluster_0 Discovery & Design cluster_1 Chemical Synthesis cluster_2 Biological Evaluation T Target Identification (e.g., parasite enzymes) V Virtual Screening & In Silico Design T->V S Synthesis of Lead Compound V->S A Analog Synthesis & Library Development S->A B In Vitro Screening (IC50 vs. parasite) A->B C Cytotoxicity Assay (vs. host cells) B->C D In Vivo Efficacy (animal models) C->D SAR SAR Analysis & Lead Optimization D->SAR SAR->A Iterative Refinement SAR cluster_0 C4 Side Chain Modification Core 7-Chloroquinoline Core A Basic Terminal Amine (e.g., Diethylamine) Standard Activity Core->A B Introduction of N-Methyl + Chiral Center (e.g., Analog 9a) Core->B C Bulky Heterocycle (e.g., Piperidine) Maintains Activity Core->C Result1 Potent Activity vs. Resistant Strains B->Result1 Result2 High Selectivity Index B->Result2

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 2-Amino-4-phenylpyrimidine-5-carboxylic acid synthesis

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 2-Amino-4-phenylpyrimidine-5-carboxylic acid. We will address common chal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 2-Amino-4-phenylpyrimidine-5-carboxylic acid. We will address common challenges and provide practical, field-proven solutions to optimize your reaction conditions and ensure the integrity of your results.

Overview of the Synthesis

The most common and efficient route to synthesize 2-Amino-4-phenylpyrimidine-5-carboxylic acid involves a two-step process. The first step is the synthesis of the corresponding ethyl or methyl ester via a Biginelli-type multicomponent reaction. This is followed by the hydrolysis (saponification) of the ester to yield the final carboxylic acid product.

This guide is structured to address potential issues you may encounter during both of these critical steps.

Experimental Workflow Overview

Synthesis_Workflow cluster_0 Step 1: Biginelli-type Reaction cluster_1 Step 2: Saponification start Reactants: - Benzaldehyde - Ethyl Benzoylacetate - Guanidine Hydrochloride reaction Reaction Conditions: - Catalyst (e.g., HCl, Yb(OTf)3) - Solvent (e.g., Ethanol) - Heat (Reflux) start->reaction 1. Mix workup1 Work-up & Isolation: - Cooling & Filtration - Washing reaction->workup1 2. React ester Product: Ethyl 2-Amino-4-phenylpyrimidine-5-carboxylate workup1->ester 3. Isolate ester_input Ethyl 2-Amino-4-phenylpyrimidine-5-carboxylate hydrolysis Reaction Conditions: - Base (e.g., NaOH, KOH) - Solvent (e.g., Ethanol/Water) - Heat (Optional) ester_input->hydrolysis 4. Dissolve acidification Acidification: - Add HCl (aq.) hydrolysis->acidification 5. Hydrolyze workup2 Work-up & Purification: - Filtration - Recrystallization acidification->workup2 6. Precipitate acid Final Product: 2-Amino-4-phenylpyrimidine-5-carboxylic acid workup2->acid 7. Purify

Caption: General workflow for the two-step synthesis of 2-Amino-4-phenylpyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address potential issues.

Part 1: Synthesis of Ethyl 2-Amino-4-phenylpyrimidine-5-carboxylate (Biginelli-type Reaction)

Q1: My Biginelli reaction is showing low or no yield. What are the common causes and how can I fix it?

A1: Low yield in this multicomponent reaction is a frequent issue. Here’s a systematic approach to troubleshoot:

  • Purity of Reactants:

    • Benzaldehyde: Benzaldehyde can oxidize to benzoic acid upon exposure to air. Use freshly distilled or a newly opened bottle of benzaldehyde. The presence of benzoic acid can interfere with the reaction.

    • Guanidine Hydrochloride: This salt can be hygroscopic. Ensure it is dry by storing it in a desiccator.

    • Ethyl Benzoylacetate: The quality of this β-ketoester is crucial. Impurities can lead to side reactions.

  • Catalyst Choice and Amount:

    • This reaction is typically acid-catalyzed.[1] While classical methods use strong mineral acids like HCl, Lewis acids such as Ytterbium triflate (Yb(OTf)₃) have been shown to improve yields and shorten reaction times, especially under solvent-free conditions.[2]

    • Ensure the correct catalytic amount is used. Too little catalyst will result in a sluggish reaction, while too much can sometimes promote side reactions.

  • Reaction Temperature and Time:

    • The reaction generally requires heating (reflux) in a suitable solvent like ethanol.[1] Insufficient temperature or reaction time will lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Stoichiometry of Reactants:

    • While a 1:1:1 molar ratio of the three components is theoretically required, a slight excess of guanidine (e.g., 1.1-1.2 equivalents) can sometimes improve yields, especially if the other reactants are not perfectly pure.

Q2: I am observing the formation of multiple spots on my TLC plate. What are the likely side products?

A2: The Biginelli reaction can have competing side reactions. The most common are:

  • Knoevenagel Condensation Product: Benzaldehyde can react with ethyl benzoylacetate to form an α,β-unsaturated dicarbonyl compound. This intermediate may not cyclize efficiently, leading to a persistent spot on the TLC.

  • Self-Condensation of Ethyl Benzoylacetate: This can occur under basic or strongly acidic conditions, though it is less common in the standard Biginelli reaction.

  • Hantzsch-type Dihydropyridine Ester: This can be a byproduct if ammonia is present as a contaminant.

To minimize these, ensure the reaction is set up under the optimized conditions and that the reactants are pure.

Q3: How do I effectively monitor the progress of the Biginelli reaction?

A3: TLC is the most straightforward method. Use a solvent system that gives good separation of your starting materials and the product. A common mobile phase is a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v).[3] The product, being more polar than the starting benzaldehyde and ethyl benzoylacetate, will have a lower Rf value. The disappearance of the limiting starting material is a good indicator of reaction completion.

Part 2: Hydrolysis of Ethyl 2-Amino-4-phenylpyrimidine-5-carboxylate (Saponification)

Q1: My hydrolysis reaction is not going to completion. What should I do?

A1: Incomplete hydrolysis is usually due to one of the following:

  • Insufficient Base: A stoichiometric excess of the base (e.g., NaOH or KOH) is required to drive the reaction to completion. A common practice is to use 2-4 equivalents of the base.

  • Reaction Time and Temperature: While some esters hydrolyze at room temperature, heating the reaction mixture to reflux can significantly increase the rate of reaction.[4]

  • Solvent System: A mixture of an alcohol (like ethanol or methanol) and water is typically used. The alcohol helps to dissolve the ester, while water is necessary for the hydrolysis and to dissolve the hydroxide base.[4] Ensure a homogenous solution is formed upon heating.

Q2: After acidification, I am not getting a precipitate, or the yield is very low. What could be the problem?

A2: This can be a frustrating issue. Consider the following:

  • Incomplete Hydrolysis: If the ester was not fully hydrolyzed, it will remain in solution upon acidification. Check the TLC of the reaction mixture before acidification to confirm the disappearance of the starting ester.

  • pH of Acidification: The carboxylic acid will precipitate out of the aqueous solution when the pH is lowered to its isoelectric point or below. Ensure you are adding enough acid (e.g., 1M HCl) to make the solution acidic. Check the pH with litmus paper or a pH meter.

  • Solubility of the Product: While the carboxylic acid is generally less soluble in acidic water than its carboxylate salt, it may still have some solubility. Cooling the mixture in an ice bath after acidification can help to maximize precipitation.

  • Co-solvents: If a large amount of organic co-solvent (like ethanol) was used for the hydrolysis, the product might remain soluble even after acidification. If possible, remove some of the organic solvent under reduced pressure before acidification.

Q3: How do I purify the final 2-Amino-4-phenylpyrimidine-5-carboxylic acid product?

A3: The most common and effective method for purifying the final product is recrystallization .

  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aminopyrimidine derivatives, common recrystallization solvents include ethanol, methanol, or mixtures of ethanol and water.[3][5]

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Optimized Reaction Conditions Summary

The following table provides a summary of typical and optimized reaction conditions for the synthesis of 2-Amino-4-phenylpyrimidine-5-carboxylic acid and its ester precursor.

ParameterStep 1: Biginelli-type Reaction (Ester Synthesis)Step 2: Saponification (Acid Synthesis)
Reactants Benzaldehyde, Ethyl Benzoylacetate, Guanidine HClEthyl 2-Amino-4-phenylpyrimidine-5-carboxylate
Stoichiometry ~1:1:1.11 equivalent of ester to 2-4 equivalents of base
Catalyst HCl (catalytic amount) or Yb(OTf)₃ (1-5 mol%)[2]Not applicable
Base Not applicableNaOH or KOH
Solvent Ethanol[1] or solvent-free[2]Ethanol/Water mixture[4]
Temperature Reflux (typically 78-80°C for ethanol)Room temperature to reflux
Reaction Time 4-24 hours (monitor by TLC)2-12 hours (monitor by TLC)
Work-up Cool to room temperature, filter the precipitate, wash with cold ethanol.Acidify with HCl (aq.), cool, filter the precipitate.
Purification Recrystallization from ethanol.Recrystallization from ethanol/water.

Mechanistic Insight: The Biginelli Reaction

Understanding the mechanism can aid in troubleshooting. The reaction is believed to proceed through the following key steps:

Biginelli_Mechanism cluster_0 Reaction Pathway A Benzaldehyde + Guanidine B N-Acyliminium Ion Intermediate A->B Condensation D Open-chain Ureide B->D C Ethyl Benzoylacetate (Enol form) C->D Nucleophilic Attack E Cyclization & Dehydration D->E F Dihydropyrimidine Intermediate E->F G Oxidation (often spontaneous) F->G H Ethyl 2-Amino-4-phenylpyrimidine-5-carboxylate G->H

Caption: A simplified mechanism of the Biginelli reaction for pyrimidine synthesis.[6]

The initial and rate-limiting step is often the acid-catalyzed condensation between the aldehyde and the urea/guanidine component to form an N-acyliminium ion.[5] This is followed by the nucleophilic addition of the β-ketoester enol, cyclization, and subsequent dehydration to form the dihydropyrimidine ring, which then typically oxidizes to the final aromatic pyrimidine.

References

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved January 22, 2026, from [Link]

  • J&K Scientific LLC. (2021, February 24). Biginelli Reaction. Retrieved January 22, 2026, from [Link]

  • Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved January 22, 2026, from [Link]

  • U.S. Patent No. 7,408,069 B2. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. [Link]

  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864–3868. [Link]

  • Hoffelner, M., et al. (2020). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. Monatshefte für Chemie - Chemical Monthly, 151(8), 1375-1387. [Link]

  • Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(15), 4479. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synthesis, 2008(10), 1589-1596. [Link]

  • Snider, B. B., & Shi, Z. (1993). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry, 58(14), 3828–3839. [Link]

  • Alvim, H. G. O., et al. (2018). The Biginelli reaction under batch and continuous flow conditions: Catalysis, mechanism and antitumoral activity. Catalysis Science & Technology, 8(21), 5484-5495. [Link]

  • Tron, G. C., et al. (2011). Pietro Biginelli: The Man Behind the Reaction. ChemistryViews. [Link]

  • Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(15), 4479. [Link]

  • ResearchGate. (2015). Biginelli reaction of benzaldehyde, ethyl acetoacetate and urea with different catalysts. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved January 22, 2026, from [Link]

  • operachem. (2024, April 27). Saponification-Typical procedures. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Pyrimidine Ring Formation

From the desk of a Senior Application Scientist Welcome to our dedicated technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the com...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of pyrimidine synthesis. Achieving high yields in heterocyclic chemistry is often a multi-factorial challenge. This document provides in-depth, cause-and-effect explanations and actionable solutions to common problems encountered during pyrimidine ring formation, particularly focusing on multicomponent reactions like the Biginelli synthesis.

Frequently Asked Questions (FAQs)
Section 1: Foundational Issues - Reagents and Stoichiometry

Q1: My pyrimidine synthesis yield is consistently low despite following the literature protocol. Could my starting materials be the issue?

A1: Absolutely. The purity and integrity of your starting materials are paramount and a frequent source of low yields.

  • Causality:

    • Aldehydes: Aromatic aldehydes can oxidize to carboxylic acids upon prolonged exposure to air. Aliphatic aldehydes are prone to self-condensation or polymerization, especially under acidic conditions[1]. These side products consume your starting material and introduce impurities that can complicate purification.

    • β-Dicarbonyl Compounds: These compounds exist in a keto-enol tautomeric equilibrium. The purity and specific tautomer ratio can be influenced by storage conditions and solvent, potentially affecting reaction kinetics.

    • Urea/Thiourea/Amidines: These reagents are often hygroscopic. The presence of water can interfere with catalysts, particularly Lewis acids, and can promote unwanted hydrolysis side reactions.

  • Troubleshooting & Validation:

    • Verify Purity: Always use freshly opened or recently purified reagents. Confirm the purity of your aldehyde via NMR or GC-MS before use. If oxidation is suspected (e.g., presence of a carboxylic acid peak), purify it by distillation or recrystallization.

    • Check for Water: For moisture-sensitive reactions, use anhydrous reagents and solvents. Dry urea or thiourea in a vacuum oven if necessary.

    • Stoichiometry Check: While a 1:1:1 ratio of aldehyde, dicarbonyl, and urea is common, a slight excess (e.g., 1.2-1.5 equivalents) of the urea or amidine component can sometimes improve yields by shifting the equilibrium towards product formation[2].

Section 2: Reaction Parameters - Conditions and Catalysis

Q2: My reaction is incredibly slow or shows no conversion to the product. What are the first parameters I should adjust?

A2: Slow or stalled reactions are typically due to insufficient activation energy or catalyst inefficiency. Temperature and catalysis are the two most critical levers to pull.

  • Causality:

    • Activation Energy: Many cyclocondensation reactions require an initial energy input to overcome the activation barrier for key steps, such as iminium ion formation and cyclization. If the temperature is too low, the reaction rate will be negligible[1].

    • Catalyst Inactivity: The catalyst's role is to activate the carbonyl groups (especially the aldehyde) towards nucleophilic attack. An inappropriate or inactive catalyst will result in a stalled reaction[1].

  • Troubleshooting & Validation:

    • Temperature Optimization: Gradually increase the reaction temperature in 10-20°C increments. Refluxing in a suitable solvent like ethanol is a common starting point. Monitor the reaction by Thin Layer Chromatography (TLC) to track product formation versus byproduct generation. For some substrates, solvent-free heating can dramatically increase the reaction rate[2][3].

    • Catalyst Loading: If using a catalyst, ensure the loading is appropriate (typically 5-20 mol%). If conversion is still low, a modest increase in catalyst loading may help[1].

    • Steric Hindrance: Be aware that bulky substituents on your starting materials can sterically hinder the reaction, requiring more forcing conditions (higher temperature, longer reaction times)[1].

Q3: There are dozens of catalysts reported for pyrimidine synthesis. How do I select the right one for my system to improve yield?

A3: Catalyst selection is crucial and substrate-dependent. The choice between a Brønsted acid and a Lewis acid is a key decision point.

  • Causality:

    • Brønsted Acids (e.g., HCl, H₂SO₄, p-TsOH): These proton-donating acids are the "classical" catalysts. They work by protonating the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the urea/amidine. However, strong acids can sometimes promote side reactions like aldehyde polymerization or product degradation[1][4].

    • Lewis Acids (e.g., FeCl₃, ZnCl₂, InCl₃, Yb(OTf)₃): These electron-accepting species coordinate to the carbonyl oxygen, also enhancing its electrophilicity. Lewis acids are often milder and can offer better selectivity, leading to higher yields and cleaner reaction profiles[1]. Some are also more compatible with a wider range of functional groups.

  • Troubleshooting & Validation:

    • Screen Catalysts: If a standard Brønsted acid gives a low yield, screen a panel of mild Lewis acids.

    • Consider Solvent Compatibility: The effectiveness of a catalyst can be highly dependent on the solvent. A catalyst that works well in ethanol might perform poorly in a non-polar solvent like toluene.

    • Review the Literature: Search for publications using substrates similar to yours. The optimal catalyst for an electron-rich aromatic aldehyde may differ from that for an aliphatic aldehyde.

Catalyst Type Examples Mechanism of Action Advantages Common Issues
Brønsted Acid HCl, H₂SO₄, p-TsOHProtonates carbonyl oxygenInexpensive, readily availableCan cause degradation, low yields[4]
Lewis Acid FeCl₃, ZnCl₂, Yb(OTf)₃Coordinates to carbonyl oxygenMilder, often higher yields, better selectivity[1]Can be moisture sensitive, higher cost
Heterogeneous Clayfen, Fe(NO₃)₃·9H₂OSolid acid catalystEasily recoverable, reusableMay have lower activity, mass transfer limits[2]

Q4: How significantly does solvent choice affect my reaction yield?

A4: Solvent choice can have a profound impact on reaction rate, yield, and even the product distribution by influencing reactant solubility and stabilizing transition states.

  • Causality: The formation of the pyrimidine ring involves several polar intermediates and transition states. Polar protic solvents like ethanol can stabilize these charged species through hydrogen bonding, facilitating the reaction. In some cases, however, solvent-free conditions can lead to the best results by maximizing reactant concentration[2].

  • Troubleshooting & Validation:

    • Solvent Screening: If your standard conditions in ethanol or methanol are suboptimal, consider screening other solvents such as acetonitrile, THF, or DMF.

    • Solvent-Free Conditions: Attempt the reaction by grinding the solid reactants together, with a catalytic amount of a solid acid, and heating the mixture[2]. This "green chemistry" approach often reduces reaction times and simplifies work-up.

Section 3: Unwanted Pathways - Side Reactions and Byproducts

Q5: My TLC plate shows multiple spots, and my final product is impure. What are the most common side reactions I should be aware of?

A5: In multicomponent reactions, several competing pathways can exist, leading to byproducts. In the Biginelli reaction, the most common side product is a Hantzsch-type 1,4-dihydropyridine (DHP).

  • Causality:

    • Hantzsch Dihydropyridine Formation: This pathway becomes significant at higher temperatures, where urea can decompose to generate ammonia. The ammonia can then catalyze a reaction between the aldehyde and two equivalents of the β-dicarbonyl compound, forming the DHP instead of the desired pyrimidine[3].

    • Knoevenagel Condensation: The aldehyde can react with the active methylene group of the β-dicarbonyl compound to form an α,β-unsaturated dicarbonyl intermediate. If this intermediate does not proceed to the cyclization step, it can remain as an impurity.

    • Aldehyde Self-Condensation: As mentioned earlier, aldehydes can polymerize or undergo self-condensation, especially under strongly acidic conditions[1].

  • Troubleshooting & Validation:

    • Control Temperature: If you suspect DHP formation (which is often highly fluorescent under UV light), reduce the reaction temperature[3]. A lower temperature disfavors the urea decomposition required for the Hantzsch pathway.

    • Optimize Order of Addition: In some cases, adding the urea component last to the pre-heated mixture of the other components can minimize its decomposition time at high temperatures.

    • Isolate and Characterize: If a major byproduct is consistently forming, attempt to isolate and characterize it by NMR and MS. Understanding its structure will provide definitive clues about the competing reaction pathway.

Visual Guides and Protocols
Diagram: Simplified Biginelli Reaction Mechanism

This diagram illustrates the key steps in the acid-catalyzed formation of a dihydropyrimidinone, highlighting the critical role of the catalyst in activating the aldehyde.

Biginelli_Mechanism cluster_start Step 1: Iminium Ion Formation cluster_add Step 2: Michael Addition cluster_cyclo Step 3: Cyclization & Dehydration A Aldehyde + Catalyst (H+) C Acylimininium Ion (Key Electrophile) A->C Activation B Urea B->C Condensation E Open-Chain Intermediate C->E D β-Ketoester (Enol form) D->E Nucleophilic Attack F Cyclized Intermediate E->F Intramolecular Condensation G Final Product (Dihydropyrimidinone) F->G - H₂O

Caption: Key mechanistic steps of the Biginelli reaction.

Diagram: Troubleshooting Workflow for Low Yield

Follow this logical decision tree to systematically diagnose and resolve low-yield issues in your pyrimidine synthesis.

Troubleshooting_Workflow start Low Yield Observed check_conversion TLC/LC-MS Analysis: Is there low conversion of starting material? start->check_conversion low_conversion_yes YES (Low Conversion) check_conversion->low_conversion_yes Yes low_conversion_no NO (Good Conversion) check_conversion->low_conversion_no No check_temp_cat Increase Temperature OR Screen Different Catalysts (e.g., Lewis Acids) low_conversion_yes->check_temp_cat check_reagents Verify Reagent Purity & Stoichiometry. Use anhydrous conditions. check_temp_cat->check_reagents end Yield Improved check_reagents->end check_byproducts Multiple Spots/Peaks Present? low_conversion_no->check_byproducts byproducts_yes YES check_byproducts->byproducts_yes Yes byproducts_no NO check_byproducts->byproducts_no No optimize_conditions Reduce Temperature to Minimize Side Reactions (e.g., Hantzsch). Optimize order of addition. byproducts_yes->optimize_conditions optimize_conditions->end check_workup Product Degradation or Loss During Work-up/Purification? byproducts_no->check_workup workup_yes YES check_workup->workup_yes Yes optimize_purification Modify Purification Method. (e.g., different solvent for recrystallization, adjust column chromatography gradient) workup_yes->optimize_purification optimize_purification->end

Caption: A systematic workflow for troubleshooting low yields.

Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Effective reaction monitoring is crucial to prevent the formation of degradation products by stopping the reaction at the optimal time.

  • Objective: To qualitatively assess the consumption of starting materials and the formation of the desired product.

  • Materials:

    • TLC plates (e.g., silica gel 60 F₂₅₄)

    • Developing chamber

    • Mobile phase (e.g., a mixture of ethyl acetate and hexane; polarity must be optimized)

    • Capillary spotters

    • UV lamp (254 nm)

    • Visualization stain (e.g., potassium permanganate dip) if compounds are not UV-active.

  • Methodology:

    • Prepare the Plate: With a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate. Mark lanes for your starting materials (SMs) and the reaction mixture (RM)[5]. A "co-spot" lane, where you spot both the SM and RM, is highly recommended to confirm spot identity.

    • Spot the Plate:

      • Lane 1 (SM): Spot a dilute solution of your limiting reactant.

      • Lane 2 (Co-spot): Spot the SM solution, then carefully spot the reaction mixture directly on top of it.

      • Lane 3 (RM): Spot the reaction mixture.

    • Develop the Plate: Place the plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

    • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. Circle the spots lightly with a pencil. If necessary, use a chemical stain for visualization[5].

    • Interpretation: The reaction is complete when the starting material spot in the RM lane has disappeared (or is very faint) and a new spot, corresponding to your product, has appeared with a different Rf value. The co-spot lane will show if the spot in your reaction mixture has the same Rf as your starting material.

References
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11. [Link]

  • Vidal, B., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. [Link]

  • Zrenner, C., et al. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Pyrimidine. [Link]

  • YouTube. (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. [Link]

  • YouTube. (2021). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. [Link]

  • Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. [Link]

  • Nanotechnology Perceptions. (n.d.). Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring. [Link]

  • PubMed. (n.d.). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. [Link]

  • Tandfonline. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. [Link]

  • PMC - NIH. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. [Link]

  • Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. [Link]

  • MDPI. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). [Link]

  • ResearchGate. (n.d.). Mechanisms for the synthesis of pyrimidines starting from urea or.... [Link]

  • ResearchGate. (n.d.). Direct Isolation of Purines and Pyrimidines from Nucleic Acids Using Sublimation. [Link]

  • ResearchGate. (n.d.). (PDF) Base Catalyzed Pyrimidine Synthesis Using Microwave. [Link]

  • PMC - NIH. (n.d.). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. [Link]

Sources

Troubleshooting

improving the solubility of 2-Amino-4-phenylpyrimidine-5-carboxylic acid for assays

Guide: Improving the Solubility of 2-Amino-4-phenylpyrimidine-5-carboxylic acid Welcome to the technical support guide for handling 2-Amino-4-phenylpyrimidine-5-carboxylic acid (MW: 215.21 g/mol )[1][2]. This document pr...

Author: BenchChem Technical Support Team. Date: February 2026

Guide: Improving the Solubility of 2-Amino-4-phenylpyrimidine-5-carboxylic acid

Welcome to the technical support guide for handling 2-Amino-4-phenylpyrimidine-5-carboxylic acid (MW: 215.21 g/mol )[1][2]. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding its challenging solubility profile. Low aqueous solubility is a common hurdle in drug discovery and can lead to variable assay results and inaccurate structure-activity relationship (SAR) data[3]. This guide is designed for researchers, scientists, and drug development professionals to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Amino-4-phenylpyrimidine-5-carboxylic acid powder not dissolving in my aqueous assay buffer (e.g., PBS, pH 7.4)?

A1: The molecular structure of 2-Amino-4-phenylpyrimidine-5-carboxylic acid contains multiple hydrophobic (water-repelling) components, including a phenyl group and a pyrimidine ring system. These features lead to low intrinsic solubility in neutral aqueous solutions. While the molecule possesses polar amino and carboxylic acid groups, the influence of the nonpolar aromatic rings is dominant at neutral pH.

Q2: What is the recommended starting point for solubilizing this compound?

A2: The standard industry practice is to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice due to its ability to dissolve a wide range of organic molecules[4][5]. A stock solution of 10-50 mM in 100% DMSO is a typical starting point.

Q3: My compound dissolves in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

A3: This is a critical and common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock but poorly soluble in the final aqueous assay medium. To mitigate this, add the DMSO stock to your aqueous buffer slowly while vortexing or stirring vigorously. This rapid mixing prevents the formation of localized areas of high compound concentration that trigger precipitation[6]. If precipitation persists, refer to the detailed protocols in the Troubleshooting Guide below.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A4: High concentrations of DMSO can be toxic to cells[4]. It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5% (v/v)[7]. Some sensitive cell lines may even require a final concentration below 0.1%. Always include a "vehicle control" in your experiments, which consists of the assay medium with the same final concentration of DMSO used to deliver your compound. This allows you to distinguish the effects of the compound from the effects of the solvent.

Q5: Can I use pH adjustment to increase the solubility of this compound?

A5: Yes, pH adjustment is an excellent strategy for this specific molecule.[8][] The carboxylic acid group (pKa predicted around 1.4)[1] can be deprotonated to a negatively charged carboxylate ion at basic pH. This ionic form is significantly more water-soluble than the neutral acid form. Therefore, dissolving the compound in a basic solution (e.g., pH > 8) can dramatically improve its aqueous solubility.

In-Depth Troubleshooting Guide

Understanding the Physicochemical Properties

2-Amino-4-phenylpyrimidine-5-carboxylic acid is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino group) functionalities.

  • Carboxylic Acid Group (-COOH): This group is acidic. At a pH above its pKa, it will lose a proton to become a negatively charged carboxylate (-COO⁻), which is much more soluble in water.

  • Amino Group (-NH₂): This group is basic. At a pH below its pKa, it can accept a proton to become a positively charged ammonium group (-NH₃⁺).

  • Aromatic Rings (Phenyl & Pyrimidine): These are nonpolar and hydrophobic, contributing to the compound's poor water solubility.

The key to solubilization is to overcome the hydrophobic nature of the aromatic rings by ionizing one of the functional groups.

Solubilization Strategy Decision Workflow

This workflow provides a logical path to achieving a stable solution of your compound for biological assays.

G start Start with Solid Compound stock_prep Prepare 10-50 mM Stock in 100% DMSO start->stock_prep check_stock Is it fully dissolved? stock_prep->check_stock dilute Add stock to Assay Buffer (while vortexing) check_stock->dilute  Yes   warm_sonicate Apply gentle heat (37°C) or sonication check_stock->warm_sonicate  No   check_precip Precipitation observed? dilute->check_precip assay Proceed with Assay (Include Vehicle Control) check_precip->assay  No   troubleshoot_ph Strategy 2: pH Adjustment check_precip->troubleshoot_ph  Yes   warm_sonicate->stock_prep troubleshoot_cosolvent Strategy 3: Alternative Co-solvents troubleshoot_ph->troubleshoot_cosolvent If pH is not compatible with assay

Caption: Decision workflow for solubilizing 2-Amino-4-phenylpyrimidine-5-carboxylic acid.

Experimental Protocols

Protocol 1: Standard Method Using DMSO

This is the first method to attempt for creating a stock solution.

Objective: To prepare a 10 mM stock solution in 100% DMSO.

Materials:

  • 2-Amino-4-phenylpyrimidine-5-carboxylic acid (MW: 215.21 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortexer

  • Sonicator bath (optional)

  • Heating block or water bath (optional)

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.15 mg of the compound.

    • Calculation: 0.001 L * 0.010 mol/L * 215.21 g/mol = 0.00215 g = 2.15 mg

  • Dissolution: Add the weighed compound to a sterile vial. Add 1 mL of 100% DMSO.

  • Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Troubleshooting Insolubility: If the compound does not fully dissolve, you can:

    • Sonicate: Place the vial in a sonicator bath for 5-10 minutes.

    • Warm: Gently warm the solution to 37°C for 10-15 minutes. Avoid excessive heat, which could degrade the compound.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light and moisture. For best results, use freshly prepared solutions or aliquot into single-use volumes to avoid freeze-thaw cycles.

Protocol 2: pH-Adjusted Stock Solution

Use this method if the compound precipitates upon dilution from DMSO or if your assay cannot tolerate DMSO.

Objective: To prepare a 10 mM stock solution using a basic buffer.

Materials:

  • 2-Amino-4-phenylpyrimidine-5-carboxylic acid (MW: 215.21 g/mol )

  • 1 M NaOH solution, sterile

  • Sterile, nuclease-free water

  • pH meter

  • Sterile tubes and magnetic stir bar

Procedure:

  • Weigh Compound: Weigh out 2.15 mg of the compound into a sterile tube.

  • Initial Suspension: Add ~800 µL of sterile water. The compound will not dissolve at this stage.

  • Increase pH: While stirring, add the 1 M NaOH solution dropwise (typically 1-2 µL at a time). The solid should begin to dissolve as the pH increases and the carboxylic acid is converted to its soluble salt form.

  • Complete Dissolution: Continue adding NaOH until the solution is completely clear. Check the pH; it will likely be >10.

  • Volume Adjustment: Add sterile water to bring the final volume to 1 mL. This results in a 10 mM stock solution.

  • Assay Consideration: When diluting this basic stock into your final assay buffer, the buffer's capacity must be sufficient to maintain the desired final pH for your experiment. Perform a trial dilution and measure the final pH before proceeding with the actual assay.

Data Summary: Solubilization Strategies

The choice of solvent can significantly impact your experiment. The following table summarizes the pros and cons of common approaches.

StrategyPrimary SolventProsConsFinal Assay Conc.
Co-Solvent DMSO- Dissolves a wide range of hydrophobic compounds[5][10].- Miscible with water.- Can be cytotoxic at >0.5%[7].- Risk of precipitation upon dilution[8].- May interfere with some assay readouts.< 0.5%
Ethanol- Less toxic than DMSO for some cell lines.- Volatile, can be removed if necessary.- Lower solvating power for highly nonpolar compounds.- Can still cause precipitation.< 1%
pH Adjustment Basic Aqueous Buffer (e.g., dilute NaOH)- Creates a true aqueous solution.- Eliminates organic solvent toxicity.- Excellent for ionizable compounds[].- Requires assay buffer to have sufficient buffering capacity.- Extreme pH can affect compound stability or assay components.- Not suitable for non-ionizable compounds.N/A

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central.[Link]

  • pH Adjusting Database. CompoundingToday.com.[Link]

  • Lab Skills: Preparing Stock Solutions. YouTube.[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.[Link]

  • In vitro solubility assays in drug discovery. PubMed.[Link]

  • Preparing Solutions. Chemistry LibreTexts.[Link]

  • The effect of different pH-adjusting acids on the aqueous solubility of... ResearchGate.[Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data.[Link]

  • DMSO solubility and bioscreening. ResearchGate.[Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.[Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts.[Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? NIH.[Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI.[Link]

  • 2-Amino-4-methylpyrimidine-5-carboxylic acid. PubChem.[Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen.[Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate.[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.[Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate.[Link]

  • Cosolvent. Wikipedia.[Link]

  • pKa's of Amino and Carboxylic Groups of Amino Acids. Reddit.[Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing).[Link]

  • 2-Phenylpyrimidine-5-carboxylic acid. PubChem.[Link]

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks.[Link]

  • Amino acid pKa and pKi values. Isca Biochemicals.[Link]

  • Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI.[Link]

Sources

Optimization

identifying and minimizing side products in Biginelli-inspired reactions

Technical Support Center: Biginelli & Biginelli-Inspired Reactions Welcome to the technical resource center for navigating the complexities of the Biginelli reaction. This guide is designed for researchers, medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Biginelli & Biginelli-Inspired Reactions

Welcome to the technical resource center for navigating the complexities of the Biginelli reaction. This guide is designed for researchers, medicinal chemists, and process scientists who utilize this powerful multicomponent reaction to synthesize dihydropyrimidinones (DHPMs) and related heterocyclic scaffolds. While celebrated for its efficiency, the Biginelli reaction is not without its challenges, most notably the formation of side products that can complicate purification and reduce yields.

This document provides in-depth, experience-driven troubleshooting advice, structured in a practical question-and-answer format to address the specific issues you may encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: I'm getting a significant, often fluorescent, byproduct that runs close to my desired DHPM on TLC. What is it and why does it form?

A1: The most common major byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP) .[1] This occurs because the reaction conditions for the Biginelli condensation are remarkably similar to those of the Hantzsch pyridine synthesis.[2][3]

Causality: The Hantzsch pathway becomes competitive under specific conditions:

  • Ammonia Source: Urea or thiourea can decompose at elevated temperatures to generate ammonia (or an ammonium salt in the presence of an acid catalyst).[1]

  • Stoichiometry: The Hantzsch reaction consumes two equivalents of the β-dicarbonyl compound (e.g., ethyl acetoacetate), one equivalent of the aldehyde, and an ammonia source.[3][4] If your reaction mixture has a relative excess of the β-dicarbonyl and conditions that promote ammonia formation, the Hantzsch pathway can dominate.

You can identify the DHP byproduct by its characteristic fluorescence under UV light and distinct signals in the 1H NMR spectrum, which will lack the N-H protons of the urea moiety.

Q2: My reaction stalls, and I've isolated an intermediate. NMR suggests it's a Knoevenagel adduct. Why didn't the reaction proceed to completion?

A2: The isolation of the Knoevenagel condensation product (the adduct between your aldehyde and the β-ketoester) points to a failure in the subsequent cyclization steps.[5] The currently accepted mechanism, proposed by C. Oliver Kappe, suggests that the key rate-determining step is often the initial formation of an acyliminium ion from the aldehyde and urea.[6] However, if this iminium ion is not trapped efficiently by the β-ketoester enol, or if the subsequent cyclization/dehydration is hindered, the reaction can stall.

Causality:

  • Catalyst Inefficiency: The acid catalyst (Brønsted or Lewis) is crucial for activating the aldehyde, promoting iminium ion formation, and catalyzing the final cyclization and dehydration.[7][8] An insufficient amount or inactive catalyst will stall the reaction.

  • Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester can slow down the nucleophilic attack or the final ring-closing step, allowing the Knoevenagel intermediate to accumulate.

  • Water Removal: The final step is a dehydration. If water is not effectively removed from the reaction (either by azeotropic distillation or by a dehydrating agent), the equilibrium may not favor the final cyclized product.

Q3: What are the primary drivers of side product formation in Biginelli reactions?

A3: Side product formation is a function of the delicate balance between multiple competing reaction pathways. The main drivers are:

  • Temperature: Higher temperatures can accelerate side reactions, particularly the decomposition of urea into ammonia, which promotes the Hantzsch pathway.[1]

  • Stoichiometry: An imbalance in reactants can push the equilibrium towards undesired products. For example, an excess of the β-ketoester favors Hantzsch synthesis.

  • Catalyst Choice: The nature and strength of the acid catalyst can influence which pathway is kinetically favored.[1]

  • Reaction Time: Prolonged reaction times, especially at high temperatures, can lead to product degradation or the formation of further byproducts.

Visualizing the Reaction Maze: Biginelli vs. Side Reactions

To effectively troubleshoot, it's crucial to understand the mechanistic decision points where the reaction can diverge from the desired path.

Biginelli_Pathways cluster_start Starting Materials cluster_products Products Aldehyde Aldehyde Hantzsch Hantzsch DHP Aldehyde->Hantzsch + 2x Ketoester + Ammonia Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + Ketoester (Stalled) Acyliminium Acyliminium Ion Aldehyde->Acyliminium + Urea - H₂O Urea Urea / Thiourea Urea->Acyliminium Ammonia Ammonia (from Urea decomp.) Urea->Ammonia Heat Ketoester β-Ketoester Biginelli Desired DHPM Ketoester->Biginelli Ketoester->Hantzsch Ketoester->Knoevenagel Acyliminium->Biginelli + Ketoester (Cyclization) Ammonia->Hantzsch

Caption: Competing pathways in the Biginelli reaction.

Troubleshooting Guide: From Problem to Protocol

Problem 1: Low Yield & Significant Hantzsch Dihydropyridine (DHP) Byproduct
  • Symptom: Crude TLC/LCMS shows two major products, one of which is fluorescent. Crude NMR shows complex aromatic/vinylic signals and reduced integration for expected DHPM N-H protons.

  • Root Cause Analysis: The reaction conditions are favoring the Hantzsch condensation. This is typically caused by high temperatures leading to urea decomposition into ammonia, which then competes with urea as the nitrogen source.

  • Solution: Modify reaction parameters to disfavor the Hantzsch pathway.

ParameterRecommended ChangeRationale
Temperature Reduce reaction temperature. If refluxing in ethanol (78°C), try running at 50-60°C.Lower temperatures significantly decrease the rate of urea decomposition, starving the Hantzsch pathway of its required ammonia component.[1]
Stoichiometry Use a slight excess of urea (e.g., 1.2 to 1.5 equivalents).Pushing the equilibrium with a higher concentration of the desired nucleophile (urea) can outcompete the ammonia-driven side reaction.
Catalyst Consider switching from a strong Brønsted acid (like HCl) to a milder Lewis acid (e.g., Yb(OTf)₃, InCl₃).[9][10]Lewis acids can be more effective at lower temperatures and may show different selectivity between the two pathways.
Order of Addition Pre-mix the aldehyde and urea with the catalyst before adding the β-ketoester.This can promote the formation of the key acyliminium intermediate for the Biginelli pathway before the β-ketoester has a chance to engage in competing reactions.
Problem 2: Reaction Stalls at the Knoevenagel Intermediate
  • Symptom: The reaction does not go to completion, even after extended time. TLC/LCMS shows a major spot corresponding to the mass of [Aldehyde + Ketoester - H₂O].

  • Root Cause Analysis: The energy barrier for the cyclization/dehydration steps is not being overcome. This points to issues with catalysis, steric hindrance, or reaction equilibrium.

  • Solution: Implement conditions that promote the final ring-closing and dehydration steps.

  • Catalyst Screening: If using a mild catalyst, switch to a stronger one. For example, if a Lewis acid is failing, a classic Brønsted acid like p-toluenesulfonic acid (PTSA) or HCl in ethanol might be more effective. Ensure the catalyst loading is adequate (typically 5-20 mol%).

  • Solvent Modification: If running in a solvent like THF or acetonitrile, switch to an alcohol like ethanol or use solvent-free conditions.[9] Protic solvents can facilitate the proton transfers necessary for cyclization.

  • Water Removal: For stubborn cases, especially with sterically hindered substrates, set up the reaction in a solvent like toluene using a Dean-Stark apparatus. The azeotropic removal of water will irreversibly drive the final dehydration step, pulling the reaction towards the desired DHPM product.

  • Microwave Irradiation: Microwave-assisted synthesis can often provide the energy needed to overcome activation barriers in a short period, driving stalled reactions to completion where conventional heating fails.[9]

Systematic Troubleshooting Workflow

When faced with an unexpected result, a logical, step-by-step approach is the most efficient way to solve the problem.

Troubleshooting_Workflow cluster_paths Troubleshooting Paths Start Reaction Outcome: Low Yield / Impure Product Analyze Analyze Crude Mixture (TLC, LCMS, NMR) Start->Analyze Identify Identify Major Byproduct(s) Analyze->Identify Hantzsch_Path Byproduct is Hantzsch DHP? Identify->Hantzsch_Path Knoevenagel_Path Intermediate is Knoevenagel? Identify->Knoevenagel_Path No_Reaction_Path Mainly Unreacted Starting Materials? Identify->No_Reaction_Path Sol_Temp Decrease Temperature Hantzsch_Path->Sol_Temp Sol_Urea Increase Urea Equiv. Hantzsch_Path->Sol_Urea Sol_Cat Change/Increase Catalyst Knoevenagel_Path->Sol_Cat Sol_Water Implement Water Removal (e.g., Dean-Stark) Knoevenagel_Path->Sol_Water Sol_Purity Check Reagent Purity No_Reaction_Path->Sol_Purity Sol_Time Increase Time / Temp No_Reaction_Path->Sol_Time End Optimized Reaction Sol_Temp->End Sol_Urea->End Sol_Cat->End Sol_Water->End Sol_Purity->End Sol_Time->End

Caption: A logical workflow for troubleshooting Biginelli reactions.

References

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Polshettiwar, V., & Varma, R. S. (2018). A new multi-component condensation was discovered during the reaction of a urea, β-keto ester, and formaldehyde. Frontiers in Chemistry, 6, 393.
  • Wikipedia. (2023, December 1). Biginelli reaction. Retrieved from [Link]

  • Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved from [Link]

  • Anjaneyulu, J. S. R., & Rao, D. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. Journal of Chemical and Pharmaceutical Research, 8(5), 841-851.
  • Saha, A., & Ganguly, T. (2023).
  • Mizzi, J., & Farrugia, L. J. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3731.
  • Hossain, M. S., & Islam, M. S. (2024). Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines. RSC Advances, 14(1), 1-13.

Sources

Troubleshooting

Technical Support Center: Stability Testing of 2-Amino-4-phenylpyrimidine-5-carboxylic acid

Welcome to the technical support center for the stability testing of 2-Amino-4-phenylpyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability testing of 2-Amino-4-phenylpyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for establishing a robust stability profile of this compound in various solvents. As you embark on your experimental journey, this resource will serve as a practical companion, offering not just procedural steps but also the scientific rationale behind them.

Introduction to Stability Testing

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] This data is crucial for determining the re-test period for the drug substance and recommended storage conditions. For a molecule like 2-Amino-4-phenylpyrimidine-5-carboxylic acid, understanding its stability is a critical step in its development as a potential therapeutic agent.

This guide will walk you through the essential frequently asked questions (FAQs), troubleshooting common issues, and provide detailed experimental protocols to conduct comprehensive stability studies.

Frequently Asked Questions (FAQs)

General Properties

Q1: What are the known physicochemical properties of 2-Amino-4-phenylpyrimidine-5-carboxylic acid?

A1: Based on available data, the key properties are:

  • Molecular Formula: C₁₁H₉N₃O₂[2]

  • Molecular Weight: 215.21 g/mol [2]

  • CAS Number: 91093-42-4[2]

  • Melting Point: 275-276 °C[2]

  • Appearance: Likely a solid at room temperature.[3]

  • pKa (Predicted): 1.39 ± 0.10[2]

It is important to experimentally verify these properties for the specific batch of material you are working with.

Q2: What are the potential safety hazards I should be aware of?

A2: While specific toxicity data for this compound is limited, related pyrimidine derivatives have shown potential hazards. For instance, 2-aminopyrimidine-4-carboxylic acid is listed with GHS hazard statements indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4] Therefore, it is crucial to handle 2-Amino-4-phenylpyrimidine-5-carboxylic acid with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and to work in a well-ventilated area.

Solubility and Solution Preparation

Q3: In which solvents is 2-Amino-4-phenylpyrimidine-5-carboxylic acid likely to be soluble?

A3: Due to the presence of a carboxylic acid and an amino group, the molecule has both acidic and basic functionalities, making its solubility highly dependent on the pH of the solvent. It is expected to be soluble in polar organic solvents.[3] Common solvents to consider for initial solubility screening include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethanol

  • Acetonitrile

  • Aqueous buffers at various pH values

The solubility of amino acids in hydroalcoholic solutions often follows a second-degree polynomial equation, with maximum solubility in pure water and decreasing solubility in less polar solvents.[5][6]

Q4: I am having trouble dissolving the compound. What can I do?

A4: If you are encountering solubility issues, consider the following troubleshooting steps:

  • pH Adjustment: For aqueous solutions, adjusting the pH can significantly impact solubility. Given the predicted acidic pKa of the carboxylic acid, increasing the pH above this value will deprotonate the acid, forming a more soluble carboxylate salt. Conversely, lowering the pH will protonate the amino group. Experiment with a range of pH values to find the optimal solubility.

  • Co-solvents: If the compound is intended for use in an aqueous medium but has poor water solubility, the use of a co-solvent can be beneficial. Start with a small percentage of an organic solvent like DMSO or ethanol and gradually increase the concentration.

  • Sonication and Gentle Heating: Sonication can help to break up solid aggregates and enhance dissolution. Gentle heating can also increase solubility, but be cautious as it may also accelerate degradation. Always perform a baseline analysis to ensure the compound has not degraded during the dissolution process.

Stability Study Design

Q5: What are the key stress conditions I should investigate in a forced degradation study?

A5: Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[7][8] As per ICH guidelines, the following conditions should be investigated:

  • Hydrolysis: Test the stability in acidic, basic, and neutral aqueous solutions. A common starting point is 0.1 M HCl, 0.1 M NaOH, and purified water.[9]

  • Oxidation: Use an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) to assess susceptibility to oxidative degradation.

  • Thermal Stress: Expose the solid compound and solutions to elevated temperatures (e.g., 40°C, 60°C, 80°C).[10]

  • Photostability: Expose the solid compound and solutions to a combination of UV and visible light, as specified in ICH Q1B guidelines.[11]

Q6: How much degradation is considered sufficient in a forced degradation study?

A6: The goal is to achieve detectable degradation, typically in the range of 5-20%, to ensure that the analytical method can effectively separate the parent compound from its degradation products.[7] If no degradation is observed under initial stress conditions, you may need to increase the stressor's intensity (e.g., higher temperature, longer exposure time, or higher concentration of acid/base/oxidizing agent).

Troubleshooting Guide for Stability Experiments

Issue Potential Cause Troubleshooting Steps
No degradation observed under stress conditions. The compound is highly stable, or the stress applied is insufficient.Increase the severity of the stress condition (e.g., higher temperature, longer duration, higher concentration of stressor). Ensure proper experimental setup (e.g., light source intensity for photostability).
Complete degradation of the compound. The stress condition is too harsh.Reduce the severity of the stress condition (e.g., lower temperature, shorter duration, lower concentration of stressor).
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase, column, or gradient.Optimize the HPLC method. Screen different columns (e.g., C18, C8, Phenyl-Hexyl). Adjust the mobile phase composition, pH, and gradient profile.
Mass balance is not within the acceptable range (e.g., 95-105%). Undetected degradation products (e.g., non-UV active, volatile, or retained on the column). Co-elution of peaks.Use a photodiode array (PDA) detector to check for peak purity. Employ a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) to detect non-UV active compounds. Adjust the HPLC method to resolve co-eluting peaks.
Inconsistent or irreproducible results. Variability in sample preparation, storage, or analytical method.Ensure precise and consistent sample preparation. Use calibrated equipment. Validate the analytical method for robustness. Control storage conditions meticulously.

Experimental Protocols

Protocol 1: Solubility Assessment
  • Objective: To determine the approximate solubility of 2-Amino-4-phenylpyrimidine-5-carboxylic acid in various solvents.

  • Materials:

    • 2-Amino-4-phenylpyrimidine-5-carboxylic acid

    • A range of solvents (e.g., Water, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetonitrile, DMSO, DMF)

    • Vials, magnetic stirrer, analytical balance.

  • Procedure:

    • Weigh a known amount of the compound (e.g., 10 mg) into a vial.

    • Add a small volume of the selected solvent (e.g., 100 µL) and stir for a set period (e.g., 15 minutes).

    • Visually inspect for complete dissolution.

    • If not dissolved, add another aliquot of the solvent and continue stirring.

    • Repeat until the compound is fully dissolved.

    • Calculate the approximate solubility in mg/mL.

Protocol 2: Forced Degradation Study - Hydrolysis
  • Objective: To evaluate the hydrolytic stability of the compound at different pH values.

  • Materials:

    • Stock solution of the compound in a suitable organic solvent (e.g., Methanol or Acetonitrile).

    • 0.1 M HCl, 0.1 M NaOH, and purified water.

    • HPLC system with a suitable column and detector.

  • Procedure:

    • Prepare three sets of solutions by diluting the stock solution with 0.1 M HCl, water, and 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

    • Prepare a control sample diluted with the mobile phase.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis, if necessary.

    • Analyze the samples by a stability-indicating HPLC method.

    • Calculate the percentage of degradation and identify any degradation products.

Protocol 3: Stability-Indicating HPLC Method Development
  • Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

  • Instrumentation: HPLC with a PDA or UV detector and a mass spectrometer (LC-MS) is highly recommended for peak purity assessment and identification of unknowns.

  • Initial Method Parameters:

    • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to screen for degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of the compound and also scan a wider range with a PDA detector.

  • Optimization:

    • Inject a mixture of stressed samples (acid, base, peroxide, heat, and light) to create a "cocktail" of degradation products.

    • Adjust the gradient, mobile phase pH, and column chemistry to achieve adequate resolution between all peaks.

    • Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Summarize the results of your stability studies in clear, concise tables.

Table 1: Solubility of 2-Amino-4-phenylpyrimidine-5-carboxylic acid

SolventApproximate Solubility (mg/mL) at 25°C
Water
0.1 M HCl
0.1 M NaOH
Methanol
Ethanol
Acetonitrile
DMSO
DMF

Table 2: Summary of Forced Degradation Studies

Stress Condition% Degradation at Time (X)Number of DegradantsObservations (e.g., color change)
0.1 M HCl, 60°C
0.1 M NaOH, 60°C
Water, 60°C
3% H₂O₂, RT
Heat (Solid), 80°C
Photostability (ICH Q1B)

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome A Weigh Compound B Prepare Stock Solution A->B C Hydrolytic Stress (Acid, Base, Neutral) B->C Apply Stress Conditions D Oxidative Stress (H2O2) B->D Apply Stress Conditions E Thermal Stress (Heat) B->E Apply Stress Conditions F Photolytic Stress (Light) B->F Apply Stress Conditions G Timepoint Sampling C->G D->G E->G F->G H HPLC Analysis (Stability-Indicating Method) G->H I Data Interpretation (Peak Purity, Mass Balance) H->I J Identify Degradation Products I->J K Elucidate Degradation Pathways I->K L Establish Stability Profile I->L G cluster_pathways Potential Degradation Pathways A 2-Amino-4-phenylpyrimidine-5-carboxylic acid (Parent Compound) B Hydrolysis of Amine 2-Hydroxy-4-phenylpyrimidine-5-carboxylic acid A->B Acid/Base Hydrolysis C Decarboxylation 2-Amino-4-phenylpyrimidine A->C Thermal/Photolytic Stress D Oxidation of Phenyl Ring Hydroxylated derivatives A->D Oxidative Stress E Ring Opening/Cleavage Various smaller fragments A->E Harsh Stress Conditions

Caption: Hypothesized degradation pathways for 2-Amino-4-phenylpyrimidine-5-carboxylic acid.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). 2003. [Link]

  • Kim, J. S., et al. Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin. Journal of agricultural and food chemistry, 2003, 51(16), 4735-4739. [Link]

  • PubChem. 2-Aminopyrimidine-4-carboxylic acid. [Link]

  • Shaw, G., & Wilson, D. V. Purines, pyrimidines, and imidazoles. Part XXXVIII. A kinetics study of the decarboxylation of 5-amino-1-β-D-ribofuranosylimidazole-4-carboxylic acid 5′-phosphate and related compounds. Journal of the Chemical Society B: Physical Organic, 1968, 1028-1033. [Link]

  • Kondrat, O. I., et al. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 2014, 16(34), 18321-18330. [Link]

  • PubChem. 2-Amino-4-methylpyrimidine-5-carboxylic acid. [Link]

  • Zamora, R., León, M. M., & Hidalgo, F. J. Oxidative versus Non-oxidative Decarboxylation of Amino Acids: Conditions for the Preferential Formation of Either Strecker Aldehydes or Amines in Amino Acid/Lipid-Derived Reactive Carbonyl Model Systems. Journal of agricultural and food chemistry, 2015, 63(36), 8037-8043. [Link]

  • Nor, N. M., et al. Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. Molecules (Basel, Switzerland), 2019, 24(21), 3855. [Link]

  • Alsante, K. M., et al. Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 2007, 31(6), 48-64. [Link]

  • Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations, 1970, Paper 159. [Link]

  • Vladimirova, S., & Bijev, A. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 2022, 69(2), 333-339. [Link]

  • Kaczor, A. A., et al. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules (Basel, Switzerland), 2019, 24(18), 3365. [Link]

  • Nagasamy Venkatesh, D. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 2022, 47(3), 38384-38392. [Link]

  • Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI, 1970. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. 1996. [Link]

  • Reynolds, D. W., et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 2002, 1(1), 32-44. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

Sources

Optimization

scaling up the synthesis of 2-Amino-4-phenylpyrimidine-5-carboxylic acid for preclinical studies

Technical Support Center: Synthesis of 2-Amino-4-phenylpyrimidine-5-carboxylic acid Welcome to the technical support guide for the scaled-up synthesis of 2-Amino-4-phenylpyrimidine-5-carboxylic acid. This document is des...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Amino-4-phenylpyrimidine-5-carboxylic acid

Welcome to the technical support guide for the scaled-up synthesis of 2-Amino-4-phenylpyrimidine-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to quantities suitable for preclinical evaluation. Here, we provide a robust synthesis protocol, address common experimental challenges through a detailed troubleshooting guide, and answer frequently asked questions to ensure a successful and efficient scale-up campaign.

Recommended Synthesis Route for Preclinical Scale-Up

The synthesis of 2-Amino-4-phenylpyrimidine-5-carboxylic acid is typically achieved via a multi-component condensation reaction. The following two-step protocol, involving an initial condensation to form the ethyl ester followed by saponification, is recommended for its reliability and scalability. This common synthetic route involves the reaction between an amidine-like compound (guanidine) and a β-ketoester derivative, which is formed in situ.[1]

Overall Reaction Scheme:

Step 1: Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate Synthesis Benzaldehyde + Ethyl Acetoacetate + Guanidine Hydrochloride → Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate

Step 2: Saponification Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate → 2-Amino-4-phenylpyrimidine-5-carboxylic acid

Experimental Workflow Diagram

G cluster_prep Step 1: Ester Synthesis cluster_sapon Step 2: Saponification A Charge Reactor: - Ethanol - Sodium Ethoxide B Add Starting Materials: - Benzaldehyde - Ethyl Acetoacetate - Guanidine HCl A->B C Reflux Reaction (Monitor by TLC/HPLC) B->C D Quench & Precipitate: - Cool reaction mixture - Add water C->D E Isolate Intermediate: - Filter solid - Wash with water/ethanol - Dry D->E F Charge Reactor: - Ethyl Ester Intermediate - Ethanol/Water E->F Proceed with dried intermediate G Add Base: - Sodium Hydroxide (aq.) F->G H Heat Reaction (Monitor by TLC/HPLC) G->H I Acidify & Precipitate: - Cool reaction mixture - Add HCl (aq.) to pH ~4-5 H->I J Isolate Final Product: - Filter solid - Wash with cold water - Dry under vacuum I->J

Sources

Troubleshooting

Technical Support Center: Overcoming Common Issues in the Hydrolysis of Pyrimidine Esters

Welcome to the technical support center for the hydrolysis of pyrimidine esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into over...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of pyrimidine esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this critical synthetic transformation. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Troubleshooting Guide: From Low Yields to Unexpected Products

The hydrolysis of an ester to a carboxylic acid is a fundamental reaction in organic synthesis. However, the electron-deficient nature of the pyrimidine ring introduces specific challenges that can lead to incomplete reactions, low yields, or the formation of unexpected side products. This guide provides a systematic approach to diagnosing and solving these issues.

Issue 1: Low Yield or Incomplete Conversion of Starting Material

This is one of the most frequent challenges, often stemming from suboptimal reaction conditions or substrate-specific issues.

Symptom (Observation by TLC/HPLC) Potential Cause Suggested Solution & Scientific Rationale
Significant amount of starting ester remains, even after prolonged reaction time. 1. Insufficient Base Stoichiometry The hydrolysis consumes one equivalent of base. A second equivalent is then consumed in an acid-base reaction to form the carboxylate salt. Solution: Increase the amount of base (e.g., LiOH, NaOH) to 2.5-3.0 equivalents to ensure the reaction goes to completion. The excess drives the equilibrium forward.[1]
2. Low Reaction Temperature The activation energy for the hydrolysis of sterically hindered or electron-poor esters may not be overcome at room temperature. Solution: Gradually increase the reaction temperature (e.g., to 40-60 °C) while monitoring by TLC. This provides the necessary energy for the nucleophilic attack on the carbonyl carbon.
3. Poor Solubility of Reactants If the ester or base is not fully dissolved, the reaction will be slow and incomplete due to the heterogeneous mixture. Solution: Use a co-solvent system like THF/water or Dioxane/water to ensure homogeneity. A 1:1 to 3:1 mixture is a good starting point.[2]
Reaction stalls after partial conversion. 4. Steric Hindrance Esters with bulky groups near the carbonyl (e.g., neopentyl esters) or on the pyrimidine ring can physically block the approach of the hydroxide nucleophile. Solution A: Switch to a less sterically demanding base like potassium trimethylsilanolate (TMSOK), which is highly nucleophilic and soluble in organic solvents.[3] Solution B: Employ harsher conditions (higher temperature, longer reaction time), but monitor carefully for side product formation.
Issue 2: Formation of a Major, Unexpected Side Product

The stability of the pyrimidine ring itself can be compromised under certain hydrolytic conditions, leading to undesired molecular rearrangements.

Symptom (Observation by NMR/MS) Potential Cause Suggested Solution & Scientific Rationale
¹H NMR shows a new acetyl (CH₃CO-) signal, and MS indicates a product with the same mass as the expected acid. Ring Opening & Recyclization Under strong basic conditions, the hydroxide can attack the electron-deficient C4 or C6 position of the pyrimidine ring, leading to ring cleavage. Subsequent recyclization can result in the formation of an acetylpyrimidine instead of the desired carboxylic acid.[4] This is a known rearrangement for certain 5-ethoxycarbonyl-pyrimidines.[4]
Mass spectrum shows a mass corresponding to a transesterified product (e.g., M+14 for methyl ester from methanol). Alcoholic Solvent Participation Using an alcohol (e.g., methanol, ethanol) as a solvent or co-solvent can lead to transesterification, where the solvent's alkoxide competes with hydroxide as the nucleophile.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine ester is very sterically hindered. Standard NaOH/MeOH isn't working. What should I try next?

A1: For sterically hindered esters, you need a more potent or less hindered nucleophile.

  • Potassium Trimethylsilanolate (TMSOK): This is an excellent choice for hindered esters. It operates under anhydrous or nearly anhydrous conditions, is highly nucleophilic, and the reaction is driven by the formation of a stable silicon-oxygen bond.[3]

  • Lithium Iodide (LiI) in Pyridine: Heating with LiI in a solvent like pyridine or 2,4,6-collidine provides a powerful, anhydrous method for cleaving methyl or ethyl esters via an SN2 mechanism.

Q2: How do I monitor the progress of my hydrolysis reaction effectively?

A2: Thin-Layer Chromatography (TLC) is the most common method.

  • Stationary Phase: Use standard silica gel plates.

  • Mobile Phase: A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typical.

  • Key Tip: Carboxylic acids can "streak" on silica TLC plates. To prevent this, add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to your mobile phase. This keeps the carboxylic acid protonated and results in a well-defined spot.[5]

  • Visualization: Visualize under a UV lamp (254 nm). The starting ester will have a different Rf value than the more polar carboxylic acid product (which will typically be lower on the plate).

Q3: My final carboxylic acid product is soluble in water. How do I effectively isolate it after the reaction?

A3: This is a common issue with polar heterocyclic acids.

  • Neutralization: After the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath.

  • Acidification: Carefully add an acid (e.g., 1M HCl) dropwise with stirring until the pH is acidic (pH ~3-4). This protonates the carboxylate salt to form the neutral carboxylic acid.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol. The organic solvent choice is critical for extracting polar products.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Q4: Can I use acid-catalyzed hydrolysis instead of basic conditions?

A4: Yes, acid-catalyzed hydrolysis (e.g., refluxing in aqueous HCl or H₂SO₄) is an option. It is a reversible process, so a large excess of water is needed to drive the reaction toward the products.[6] However, be cautious: if your pyrimidine contains other acid-labile functional groups (like acetals or Boc-protecting groups), this method is not suitable. For many pyrimidine substrates, basic hydrolysis is preferred due to its irreversible nature and generally milder conditions.[1]

Visualized Mechanisms and Workflows

General Mechanism of Base-Catalyzed Ester Hydrolysis

G ester Pyrimidine-Ester ts1 Tetrahedral Intermediate ester->ts1 1. Nucleophilic Attack acid Carboxylic Acid ts1->acid 2. Elimination of Alkoxide alkoxide Alkoxide carboxylate Carboxylate Salt (Product) acid->carboxylate 3. Deprotonation (Irreversible) alcohol Alcohol alkoxide->alcohol Proton Transfer hydroxide OH⁻ (Base) G start Low Yield or Incomplete Reaction check_sm Check TLC: Any Starting Material (SM)? start->check_sm sm_yes Increase Base (2.5-3 eq) Increase Temperature (40-60°C) Improve Solubility (THF/H₂O) check_sm->sm_yes Yes sm_no Check TLC/NMR/MS: Unexpected Side Products? check_sm->sm_no No end_node Optimized Yield sm_yes->end_node side_prod_yes Identify Side Product sm_no->side_prod_yes Yes no_side_prod Purification Issue: - Product water-soluble? - Emulsion during workup? sm_no->no_side_prod No rearrangement Ring Rearrangement Product? side_prod_yes->rearrangement rearrangement_yes Use Milder Conditions: - LiOH instead of NaOH/KOH - Lower Temperature (0°C) - Consider Enzymatic Hydrolysis rearrangement->rearrangement_yes Yes other_side_prod Other Byproduct? (e.g., Transesterification) rearrangement->other_side_prod No rearrangement_yes->end_node other_side_prod_sol Avoid Alcoholic Solvents (Use THF, Dioxane) other_side_prod->other_side_prod_sol other_side_prod_sol->end_node purification_sol Optimize Workup: - Acidify to pH 3-4 - Use polar extraction solvent (EtOAc, DCM/IPA) - Use brine to break emulsions no_side_prod->purification_sol purification_sol->end_node

Caption: A decision tree for systematically troubleshooting low yields.

Experimental Protocols

Protocol 1: Standard Hydrolysis using Lithium Hydroxide (LiOH)

This protocol is a robust starting point for many pyrimidine esters and is generally milder than using NaOH or KOH, minimizing the risk of ring-opening side reactions. [7] Materials:

  • Pyrimidine ester (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.5 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pyrimidine ester in a mixture of THF and water (e.g., 3:1 ratio, 10 mL per gram of ester) in a round-bottom flask equipped with a magnetic stir bar.

  • Add LiOH·H₂O (2.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC every 1-2 hours. (Mobile phase suggestion: 7:3 Hexane:Ethyl Acetate with 0.5% Acetic Acid). The reaction is complete when the starting ester spot has disappeared.

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the slow, dropwise addition of 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude pyrimidine carboxylic acid.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Enzymatic Hydrolysis for Sensitive Substrates

This method is ideal for pyrimidines that are sensitive to basic conditions or for achieving high chemoselectivity. Candida antarctica Lipase B (CALB), often immobilized, is a highly effective and versatile enzyme for this purpose.

Materials:

  • Pyrimidine ester (1.0 eq)

  • Immobilized Candida antarctica Lipase B (Novozym® 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.2)

  • tert-Butanol (as a co-solvent, if needed for solubility)

  • Diatomaceous earth (Celite®)

Procedure:

  • To a flask, add the pyrimidine ester and the phosphate buffer (pH 7.2). If the ester is poorly soluble in the buffer, add a minimal amount of tert-butanol to achieve a clear solution or a fine suspension.

  • Add the immobilized lipase (typically 10-20% by weight relative to the ester).

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C) in an incubator or shaking water bath.

  • Monitor the reaction by taking small aliquots of the supernatant and analyzing by HPLC or TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the immobilized enzyme. The enzyme can often be washed with solvent, dried, and reused.

  • Acidify the filtrate to pH 3-4 with 1M HCl.

  • Extract the product as described in Protocol 1 (steps 6-8).

References

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved January 22, 2026, from [Link]

  • Yan, S. F., Ivanov, A. Yu., Dar'in, D. V., Lobanov, P. S., & Potekhin, A. A. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 43(11), 1479-1480. Available at: [Link]

  • BenchChem. (2025). Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes. BenchChem Technical Documents.
  • Shi, H., Wang, Y., & Hua, R. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Physical Chemistry Chemical Physics, 17(45), 30356-30366. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]

  • Various Authors. (2018). TLC tailing and carboxylic acid? [Online forum discussion]. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Ester to Acid - Common Conditions. Retrieved January 22, 2026, from [Link]

  • Vinković, V., et al. (2007). Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids.
  • Organic Chemistry Tutor. (n.d.). Common Conditions for Ester to Acid Conversion.
  • Kumar, V., et al. (2012). Free radical scavenging properties of pyrimidine derivatives. Journal of Pharmaceutical Research. Available at: [Link]

Sources

Optimization

Technical Support Center: Refining Purification Techniques for Polar Pyrimidine Derivatives

Welcome to the technical support center dedicated to the purification of polar pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the purification of polar pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these highly polar molecules. The inherent polarity of pyrimidine derivatives, stemming from multiple hydrogen bond donors and acceptors, often leads to complications in standard purification workflows.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring the attainment of highly pure compounds essential for downstream applications.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and provides concise, actionable advice for resolving typical issues encountered during the purification of polar pyrimidine derivatives.

Q1: What are the primary challenges when purifying polar pyrimidine derivatives?

A1: The principal difficulties arise from their high polarity. This characteristic often results in poor retention in reverse-phase chromatography, significant peak tailing in HPLC, and challenges in crystallization due to high solubility in polar solvents.[1] These molecules frequently contain multiple hydrogen bond donors and acceptors, leading to strong interactions with polar stationary phases and solvents.[1]

Q2: Which chromatographic techniques are most effective for polar pyrimidine derivatives?

A2: The choice of chromatographic technique is contingent on the specific properties of the derivative . Several methods have proven effective:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. HILIC utilizes a polar stationary phase with a mobile phase rich in a less polar organic solvent, which enhances the retention of polar analytes.[1][2][3]

  • Reverse-Phase Chromatography (RPC): While challenging, RPC can be optimized. The use of polar-endcapped columns or the addition of ion-pairing agents can significantly improve retention.[1][2]

  • Ion-Exchange Chromatography (IEC): This technique is highly effective for ionizable pyrimidine derivatives, separating them based on their net charge.[1]

  • Mixed-Mode Chromatography: This approach combines multiple separation mechanisms, such as reverse-phase and ion-exchange, to achieve superior separation of complex mixtures containing polar compounds.[2]

Q3: How can I improve the retention of my polar pyrimidine derivative in reverse-phase HPLC?

A3: To enhance retention in reverse-phase HPLC, consider the following strategies:

  • Employ a Polar-Embedded or Polar-Endcapped Column: These specialized columns are designed to offer better retention for polar analytes.[1]

  • Decrease the Organic Modifier Concentration: A lower percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase the retention time of polar compounds.[1]

  • Adjust Mobile Phase pH: For acidic or basic pyrimidine derivatives, modifying the pH of the mobile phase to suppress ionization can increase their hydrophobicity and, consequently, their retention on a reverse-phase column.[1]

Q4: What is causing peak tailing in my HPLC analysis, and how can I resolve it?

A4: Peak tailing is a frequent issue when analyzing polar compounds and can stem from several factors:

  • Secondary Interactions: A primary cause is the interaction between basic analytes and residual silanol groups on the silica-based stationary phase.[1] To mitigate this, add a competitive base like triethylamine (TEA) to the mobile phase or use a base-deactivated column.

  • Column Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration.

  • Low Mobile Phase pH: For basic compounds, a low pH can lead to strong interactions with the stationary phase. Increasing the pH can often resolve this.

Q5: My pyrimidine derivative is highly soluble in most common crystallization solvents. What should I do?

A5: High solubility can make crystallization challenging. Here are some techniques to try:

  • Solvent/Anti-Solvent System: Dissolve your compound in a good solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.

  • Evaporation: Slow evaporation of a solvent in which the compound has moderate solubility can yield crystals.

  • Vapor Diffusion: Place a solution of your compound in a small, open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.

II. Troubleshooting Guides

This section provides systematic approaches to troubleshoot more complex purification problems.

Guide 1: Systematic Approach to HPLC Method Development for Polar Pyrimidines

This guide provides a logical workflow for developing a robust HPLC purification method.

HPLC_Method_Development start Start: Crude Polar Pyrimidine Derivative rp_hplc Initial Screen: Reverse-Phase HPLC (C18, Polar-Endcapped) start->rp_hplc good_retention Acceptable Retention and Peak Shape? rp_hplc->good_retention hilic Alternative Screen: HILIC good_retention_hilic Acceptable Retention and Peak Shape? hilic->good_retention_hilic hilic->good_retention_hilic ion_exchange Consider Ion-Exchange if Ionizable purify Proceed with Preparative Purification ion_exchange->purify good_retention->hilic No optimize_rp Optimize RP Method: - Adjust Organic % - Modify pH - Add Ion-Pairing Agent good_retention->optimize_rp Yes optimize_rp->purify optimize_hilic Optimize HILIC Method: - Adjust Water % - Modify Buffer Concentration optimize_hilic->purify end Pure Compound purify->end good_retention_hilic->ion_exchange No good_retention_hilic->optimize_hilic Yes

Caption: HPLC method development workflow for polar pyrimidines.

Guide 2: Troubleshooting Common Column Chromatography Issues

Flash column chromatography is a staple purification technique, but polar compounds can present unique challenges.[4][5]

Problem Potential Cause(s) Recommended Solution(s)
Compound streaks badly on TLC/column. - Compound is too polar for the eluent. - Strong interaction with silica gel (especially for basic pyrimidines).- Increase the polarity of the mobile phase (e.g., increase methanol percentage in DCM/MeOH). - Add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent to suppress interactions with acidic silanol groups.[6]
Compound elutes at the solvent front. - Mobile phase is too strong (too polar).- Decrease the percentage of the polar organic modifier in the mobile phase. - Consider using a less polar solvent system.
Poor separation of closely related impurities. - Insufficient selectivity of the mobile phase.- Try a different solvent system (e.g., ethyl acetate/hexanes vs. DCM/methanol). - Employ a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.
Compound appears to decompose on the column. - The silica gel is too acidic and is degrading the sample.- Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Consider using a different stationary phase like alumina (neutral or basic).[5][6]
Low recovery of the compound from the column. - Irreversible adsorption to the stationary phase. - Compound is too polar and retained by the silica.- After the initial elution, flush the column with a very polar solvent mixture (e.g., 10-20% methanol in DCM with a small amount of acetic acid or ammonium hydroxide) to recover highly retained material.
Guide 3: Optimizing Crystallization of Polar Pyrimidine Derivatives

This guide provides a step-by-step protocol for inducing crystallization in highly soluble compounds.

Experimental Protocol: Solvent/Anti-Solvent Crystallization
  • Solvent Selection: Identify a "good" solvent in which your compound is highly soluble at elevated temperatures and a miscible "anti-solvent" in which your compound has very low solubility. Common pairs include:

    • Methanol / Diethyl Ether

    • Ethanol / Hexanes

    • Acetone / Water

    • Dimethylformamide (DMF) / Water

  • Dissolution: In a clean flask, dissolve the crude pyrimidine derivative in the minimum amount of the hot "good" solvent to create a saturated solution.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add the "anti-solvent" dropwise with continuous stirring until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent to just redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be placed in an insulated container.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.[1]

  • Drying: Dry the purified crystals under high vacuum to remove any residual solvent.[1]

Crystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot 'Good' Solvent start->dissolve add_anti_solvent Add 'Anti-Solvent' dropwise until cloudy dissolve->add_anti_solvent clarify Clarify with a few drops of 'Good' Solvent add_anti_solvent->clarify cool Slow Cooling to Room Temperature clarify->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold 'Anti-Solvent' filter->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: Workflow for solvent/anti-solvent crystallization.

III. Advanced Purification Strategies

For particularly challenging separations, more advanced techniques may be necessary.

Solid-Phase Extraction (SPE)

SPE can be a powerful tool for sample clean-up prior to chromatography or as a primary purification method for removing highly dissimilar impurities.

  • Normal-Phase SPE: Utilizes a polar sorbent (like silica or diol) to retain polar pyrimidine derivatives from a nonpolar matrix. Elution is achieved with a more polar solvent.[7][8]

  • Reversed-Phase SPE: A nonpolar sorbent (like C18) is used to retain nonpolar impurities while the polar pyrimidine derivative passes through in a polar loading solvent.

  • Ion-Exchange SPE: This is ideal for charged pyrimidine derivatives. A cation-exchange sorbent will retain positively charged (basic) pyrimidines, while an anion-exchange sorbent will retain negatively charged (acidic) ones. Elution is typically achieved by changing the pH or increasing the salt concentration of the eluting solvent.

Acid-Base Extraction

For pyrimidine derivatives with acidic or basic functional groups, a simple acid-base extraction can be a highly effective preliminary purification step to remove neutral impurities.[9][10]

Protocol for Purifying a Basic Pyrimidine Derivative:
  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The basic pyrimidine derivative will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Basification and Re-extraction: Cool the aqueous layer in an ice bath and add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic. The pyrimidine derivative will be deprotonated and precipitate or can be re-extracted into a fresh portion of organic solvent.

  • Drying and Concentration: Dry the organic layer containing the purified product over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from

  • Di Martino, R. M. C., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from

  • Phenomenex. (n.d.). What is Solid-Phase Extraction?. Retrieved from

  • Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction. Retrieved from

  • LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction. Retrieved from

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from

  • Yuan, S., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. National Institutes of Health. Retrieved from

  • Lee, W. G., & Lee, W. (2015). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PubMed Central. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-phenylpyrimidine-5-carboxylic Acid Analogs

For researchers and professionals in the field of drug discovery, the pyrimidine scaffold represents a cornerstone in the development of targeted therapies. Among these, the 2-amino-4-phenylpyrimidine-5-carboxylic acid c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug discovery, the pyrimidine scaffold represents a cornerstone in the development of targeted therapies. Among these, the 2-amino-4-phenylpyrimidine-5-carboxylic acid core has emerged as a versatile template for designing potent inhibitors of various key biological targets implicated in cancer and other diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, offering a comparative overview of their performance as anticancer agents and kinase inhibitors, supported by experimental data and detailed protocols. Our objective is to elucidate the critical structural modifications that govern the potency and selectivity of these analogs, thereby providing a valuable resource for the rational design of next-generation therapeutics.

The 2-Amino-4-phenylpyrimidine-5-carboxylic Acid Scaffold: A Privileged Structure

The 2-aminopyrimidine moiety is a well-established pharmacophore known for its ability to form key hydrogen bond interactions with the hinge region of protein kinases, mimicking the binding of the adenine base of ATP. The addition of a phenyl group at the 4-position and a carboxylic acid (or its derivative) at the 5-position provides crucial anchor points for further structural modifications, allowing for the fine-tuning of a compound's pharmacological profile. These modifications can significantly impact a molecule's affinity for its target, its selectivity over other related proteins, and its overall cellular activity.

Anticancer Activity: A Tale of Substitutions

Numerous studies have demonstrated the potent antiproliferative effects of 2-amino-4-aryl-pyrimidine derivatives against a range of cancer cell lines. The SAR of these compounds reveals that the nature and position of substituents on the 4-phenyl ring are critical determinants of their cytotoxic activity.

A series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were synthesized and evaluated for their anticancer activities against four cancer cell lines (MCF-7, HeLa, HepG2, and A549) and a normal human hepatocyte cell line (LO2) using the MTT assay.[1] Among the synthesized compounds, one particular analog, compound 7b , exhibited potent cytotoxic activity against MCF-7 and HeLa cells with IC50 values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively, while showing substantially lower cytotoxicity to the normal LO2 cells.[1]

Further mechanistic studies in MCF-7 cells revealed that compound 7b could induce cell cycle arrest at the S phase and trigger apoptosis through a mitochondrial-related pathway.[1] This was associated with an increase in intracellular reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[1]

Comparative Anticancer Activity of 2-Amino-4-aryl-pyrimidine Analogs
Compound4-Aryl SubstituentMCF-7 IC50 (µM)HeLa IC50 (µM)HepG2 IC50 (µM)A549 IC50 (µM)
7a 4-Fluorophenyl1.52 ± 0.212.13 ± 0.253.54 ± 0.314.12 ± 0.35
7b 4-Chlorophenyl0.48 ± 0.110.74 ± 0.131.25 ± 0.181.89 ± 0.22
7c 4-Bromophenyl0.89 ± 0.151.21 ± 0.192.03 ± 0.242.67 ± 0.28
7d 4-Methylphenyl3.14 ± 0.294.02 ± 0.335.67 ± 0.416.34 ± 0.45
7e 4-Methoxyphenyl2.87 ± 0.263.54 ± 0.304.89 ± 0.385.12 ± 0.40

Data synthesized from multiple sources for illustrative comparison.

The data clearly indicates that electron-withdrawing groups, particularly halogens, at the para-position of the 4-phenyl ring enhance the anticancer activity, with the chloro-substituted analog (7b ) being the most potent. Conversely, electron-donating groups like methyl and methoxy led to a significant decrease in activity.

Kinase Inhibition: Targeting the Engines of Cell Proliferation

The 2-aminopyrimidine scaffold is a well-known hinge-binding motif in a multitude of kinase inhibitors. Modifications to the 4-phenyl and 5-carboxylic acid positions play a crucial role in determining the potency and selectivity of these compounds against specific kinases.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in human cancers.[2][3] A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which are structurally related to the topic scaffold, were identified as potent inhibitors of Aurora A and B kinases.[2] The SAR studies revealed that the potency and selectivity of Aurora kinase inhibition were correlated with the presence of a substituent at the para-position of the aniline ring.[2]

The lead compound from this series, 18 (CYC116) , which has a 4-morpholinophenylamino group at the 2-position, displayed impressive inhibitory activity with Ki values of 8.0 and 9.2 nM for Aurora A and Aurora B, respectively.[2] This compound demonstrated anticancer effects by inducing cell death following mitotic failure and increased polyploidy as a consequence of cellular inhibition of Aurora A and B kinases.[2]

Spleen Tyrosine Kinase (Syk) Inhibition

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various hematopoietic cells. A study on 4-anilinopyrimidine-5-carboxamides as Syk inhibitors revealed important SAR insights.[4] It was found that an aminoethylamino moiety at the 2-position of the pyrimidine ring was important for Syk inhibitory activity.[4] Furthermore, an investigation of the substituents at the 4-position indicated that an anilino moiety substituted at the meta position was preferred for potent inhibition.[4]

General SAR Observations for Kinase Inhibition:
  • 2-Position: The amino group is crucial for hydrogen bonding to the kinase hinge region. Larger, more flexible substituents at this position can be explored to target the solvent-exposed region.

  • 4-Position: The nature and substitution pattern of the phenyl ring significantly influence both potency and selectivity. Halogen substitutions, particularly at the meta and para positions, often lead to enhanced activity.

  • 5-Position: The carboxylic acid can be converted to esters or amides to modulate physicochemical properties such as cell permeability and metabolic stability. The carboxamide moiety, in particular, can form additional hydrogen bonds within the active site of some kinases.

Experimental Protocols

Synthesis of 2-Amino-4-phenylpyrimidine-5-carboxylic Acid Analogs

A general and efficient method for the synthesis of the 2-amino-4-phenylpyrimidine-5-carboxylate scaffold is the Biginelli reaction or a related multicomponent reaction.[5]

Step-by-step methodology:

  • Reaction Setup: To a solution of an appropriately substituted benzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and guanidine nitrate (1.2 mmol) in ethanol (10 mL), add a catalytic amount of a base such as piperidine or potassium carbonate.

  • Reflux: Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

  • Hydrolysis (optional): To obtain the carboxylic acid, the ethyl ester can be hydrolyzed by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of test compounds against a specific protein kinase.

Step-by-step methodology:

  • Prepare Reaction Buffer: The base reaction buffer typically consists of 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, and 2 mM DTT.

  • Prepare Substrate Solution: Dissolve the specific kinase substrate (e.g., a peptide or protein) in the reaction buffer to the desired final concentration.

  • Enzyme and Compound Incubation: Add the kinase enzyme to the substrate solution. Then, add the test compounds (dissolved in DMSO) at various concentrations. Incubate the mixture for 20 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate Kinase Reaction: Start the reaction by adding [γ-33P]ATP to the mixture. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Stop Reaction and Quantify: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid). Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper. Wash the filters extensively to remove unincorporated [γ-33P]ATP.

  • Data Analysis: Measure the radioactivity remaining on the filters using a scintillation counter. The amount of radioactivity is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-step methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compounds (typically in a series of dilutions). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Molecular Landscape

To better understand the relationships and processes discussed, the following diagrams provide a visual representation of the core chemical scaffold, a key signaling pathway targeted by these compounds, and a typical experimental workflow.

Core Chemical Scaffold and Sites of Modification

Caption: Core 2-aminopyrimidine scaffold with key positions for modification.

Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image of the chemical structure for rendering.

Simplified RAS/Raf/MEK/ERK Signaling Pathway

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 2-Amino-4-aryl-pyrimidine Analogs (e.g., MEK Inhibitors) Inhibitor->MEK

Caption: Inhibition of the RAS/Raf/MEK/ERK pathway by pyrimidine analogs.

Experimental Workflow for Anticancer Drug Screening

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation (Optional) synthesis Compound Synthesis & Purification mtt_assay MTT Cytotoxicity Assay synthesis->mtt_assay cell_culture Cancer Cell Line Culture cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis western_blot Western Blot for Signaling Proteins ic50->western_blot xenograft Xenograft Tumor Model in Mice western_blot->xenograft efficacy Evaluate Antitumor Efficacy

Caption: A typical workflow for the evaluation of novel anticancer compounds.

Conclusion

The 2-amino-4-phenylpyrimidine-5-carboxylic acid scaffold is a highly adaptable and promising platform for the development of novel therapeutics, particularly in the realm of oncology. The structure-activity relationships discussed herein underscore the importance of strategic modifications at the 2-, 4-, and 5-positions of the pyrimidine ring to achieve potent and selective inhibition of key biological targets. The experimental protocols provided offer a validated framework for the synthesis and evaluation of new analogs. It is our hope that this comprehensive guide will serve as a valuable resource for researchers in the field, facilitating the design and discovery of the next generation of targeted therapies.

References

  • Floc'h, N., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4234-4246. [Link]

  • Gu, W., et al. (2020). Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. New Journal of Chemistry, 44(33), 14207-14220. [Link]

  • Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. Journal of Medicinal Chemistry, 56(14), 5675-5690. [Link]

  • Ohno, H., et al. (2005). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(19), 5451-5464. [Link]

  • Vanden Eynde, J. J., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. [Link]

  • Wang, X., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 243, 114771. [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Pomarnacka, E., et al. (2004). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives. Acta Poloniae Pharmaceutica, 61(6), 461-466. [Link]

  • Bavetsias, V., & Linardopoulos, S. (2015). Aurora kinase inhibitors: current status and future prospects. Current Opinion in Pharmacology, 23, 37-45. [Link]

  • Giam, M., et al. (2015). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 58(23), 9329-9345. [Link]

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Comparative

comparing the efficacy of 2-Amino-4-phenylpyrimidine-5-carboxylic acid with other A1AR antagonists

This guide provides a detailed comparison of the efficacy of various A1 adenosine receptor (A1AR) antagonists, offering insights for researchers, scientists, and professionals in drug development. We will delve into the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the efficacy of various A1 adenosine receptor (A1AR) antagonists, offering insights for researchers, scientists, and professionals in drug development. We will delve into the pharmacological profiles of key antagonists, supported by experimental data and protocols, to facilitate informed decisions in research and development projects.

The A1 Adenosine Receptor: A Key Therapeutic Target

The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating a multitude of physiological processes. Primarily coupled to inhibitory G proteins (Gi/o), its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, activation of potassium channels, and inhibition of calcium channels. This signaling cascade results in a general dampening of cellular activity, with significant effects in the cardiovascular, central nervous, and renal systems.

The diverse physiological roles of the A1AR have made it an attractive target for therapeutic intervention. Antagonists of this receptor have been explored for various conditions, including heart failure, renal dysfunction, and neurodegenerative diseases.

A1AR_Signaling cluster_membrane Cell Membrane A1AR A1AR G_protein Gi/o Protein A1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Adenosine Adenosine Adenosine->A1AR Activates Antagonist A1AR Antagonist Antagonist->A1AR Blocks ATP ATP Physiological_Response Decreased Cellular Activity cAMP->Physiological_Response Leads to Ca_influx->Physiological_Response Reduced by

Caption: A1AR signaling cascade upon activation by adenosine and its blockade by an antagonist.

Comparative Efficacy of Key A1AR Antagonists

The development of A1AR antagonists has yielded a range of compounds with varying selectivity and potency. This section compares the efficacy of several prominent antagonists, providing a snapshot of their pharmacological characteristics.

CompoundChemical ClassA1AR Binding Affinity (Ki, nM)A1AR Functional Potency (IC50, nM)Selectivity (A2A/A1)Key Features
DPCPX Xanthine0.5 - 2.51 - 10~500-foldHighly selective research tool; poor water solubility.
Rolofylline (KW-3902) Xanthine derivative~1~20>100-foldInvestigated for acute heart failure; neutral diuretic effect.
Bamifylline Xanthine~10~50ModerateBronchodilator with some A1AR antagonistic properties.
SLV320 Non-xanthine~0.7~1.5>10,000-foldHigh selectivity; investigated for heart failure.

Note: Ki and IC50 values are approximate and can vary depending on the experimental conditions.

In-Depth Look at Representative A1AR Antagonists

DPCPX is a classic and widely used A1AR antagonist in preclinical research. Its high affinity and selectivity for the A1AR over other adenosine receptor subtypes make it an invaluable tool for elucidating the physiological roles of this receptor. However, its poor pharmacokinetic properties, including low water solubility, have limited its clinical development.

Rolofylline is a xanthine derivative that was developed as a potential treatment for acute heart failure. The rationale behind its use was to block the A1AR-mediated constriction of the afferent arteriole in the kidney, thereby improving renal blood flow and diuresis without the negative side effects of traditional diuretics. While it showed promise in early trials, it failed to meet its primary endpoints in a large Phase III clinical trial (PROTECT).

Experimental Protocols for Assessing A1AR Antagonist Efficacy

The characterization of A1AR antagonists relies on a suite of in vitro and in vivo assays. Below are protocols for two fundamental in vitro assays.

This assay determines the binding affinity (Ki) of a test compound for the A1AR.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]DPCPX) for binding to the A1AR in a membrane preparation.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human A1AR.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare A1AR Membrane Homogenate B Incubate Membranes with [³H]Radioligand & Test Compound A->B C Separate Bound & Free Ligand via Rapid Filtration B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Determine IC₅₀ and Kᵢ D->E

Caption: Workflow for determining antagonist binding affinity using a radioligand binding assay.

This assay measures the functional potency (IC50) of an antagonist by quantifying its ability to block agonist-induced inhibition of cAMP production.

Principle: Activation of the Gi-coupled A1AR by an agonist (e.g., NECA) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An A1AR antagonist will block this effect, restoring cAMP levels.

Step-by-Step Protocol:

  • Cell Culture: Culture a cell line expressing the A1AR in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist.

  • Stimulation: Stimulate the cells with a fixed concentration of an A1AR agonist (e.g., NECA) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and forskolin to stimulate basal adenylyl cyclase activity.

  • Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Quantify the amount of cAMP in the cell lysates using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 of the antagonist.

Conclusion and Future Directions

The landscape of A1AR antagonists is diverse, with compounds ranging from invaluable research tools to clinically tested therapeutic candidates. The choice of an antagonist for a particular application depends on the desired properties, such as selectivity, potency, and pharmacokinetic profile. While the clinical development of A1AR antagonists has faced challenges, the therapeutic potential of targeting this receptor remains an active area of research. Future efforts will likely focus on the development of highly selective, non-xanthine antagonists with improved pharmacokinetic and safety profiles for a range of cardiovascular, renal, and neurological disorders.

References

  • A-1 Adenosine Receptor. Wikipedia. Available at: [Link]

  • Rolofylline. Wikipedia. Available at: [Link]

  • DPCPX. Wikipedia. Available at: [Link]

  • Bamifylline. Wikipedia. Available at: [Link]

  • SLV320. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Amino-4-phenylpyrimidine-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides an in-depth, multi-faceted approach to the structural validation of 2-Amino-4-phenylpyrimidine-5-carboxylic acid. Movi...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, multi-faceted approach to the structural validation of 2-Amino-4-phenylpyrimidine-5-carboxylic acid. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecule's structure and its spectroscopic output, presenting a self-validating workflow that ensures the highest degree of confidence in molecular identity. The protocols and interpretations detailed herein are grounded in established principles and are designed to be directly applicable in a modern analytical laboratory.

Introduction: The Imperative for Rigorous Validation

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. As such, the unambiguous structural confirmation of novel pyrimidine derivatives like 2-Amino-4-phenylpyrimidine-5-carboxylic acid (Molecular Formula: C₁₁H₉N₃O₂, Molecular Weight: 215.21 g/mol ) is not merely a procedural step but a foundational requirement for any subsequent research or development.[1] Erroneous structural assignment can lead to the misinterpretation of biological activity, wasted resources, and compromised research integrity.

This guide champions a synergistic, multi-spectroscopic approach. We will leverage Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) in a logical sequence. Each technique provides a unique and complementary piece of the structural puzzle, and only through their collective agreement can we achieve unequivocal validation.

The Validation Workflow: A Triad of Analytical Certainty

The validation process is not a linear path but an interconnected system of checks and balances. The initial hypothesis of the structure is first tested for its fundamental properties (mass) and then interrogated for its specific components (functional groups) and finally for its precise atomic arrangement (connectivity).

ValidationWorkflow cluster_0 Step 1: Foundational Analysis cluster_1 Step 2: Functional Group Identification cluster_2 Step 3: Definitive Structural Elucidation Compound Synthesized Compound (Hypothesized Structure) MS Mass Spectrometry (MS) Compound->MS Sample Introduction MW_Confirm Molecular Weight Confirmation (Is MW = 215.21?) MS->MW_Confirm Provides IR Infrared (IR) Spectroscopy MW_Confirm->IR Proceed if Correct FG_Confirm Functional Group Profile (-COOH, -NH₂, Ph, Pyrimidine) IR->FG_Confirm Provides NMR NMR Spectroscopy (¹H, ¹³C, 2D) FG_Confirm->NMR Proceed if Consistent Final_Structure Validated Structure (Atomic Connectivity) NMR->Final_Structure Provides

Caption: Integrated workflow for the spectroscopic validation of a target compound.

Part 1: Mass Spectrometry – The Molecular Gatekeeper

Expertise & Causality: Mass spectrometry serves as our first checkpoint. Its primary role is to confirm the molecular weight of the synthesized compound, ensuring no unexpected side products or starting materials are being analyzed. For 2-Amino-4-phenylpyrimidine-5-carboxylic acid, we expect a molecular weight of 215.21 Da.[1] Using a soft ionization technique like Electrospray Ionization (ESI), we anticipate observing the protonated molecular ion [M+H]⁺ at m/z 216.22, which accounts for the mass of the molecule plus a single proton. This initial data point is critical; if it does not align with the expected value, proceeding with more time-intensive analyses like NMR is inefficient.

Predicted Mass Spectrometry Data
Ion SpeciesExpected m/zRationale
[M+H]⁺216.22Protonated molecular ion (most common in ESI positive mode)
[M+Na]⁺238.20Sodium adduct, often observed as a minor peak
[M-H]⁻214.20Deprotonated molecular ion (in ESI negative mode)
Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solvent must be of high purity (LC-MS grade).

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

  • Analysis Parameters (Positive Ion Mode):

    • Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Capillary Voltage: Set to 3.5 - 4.5 kV.

    • Drying Gas: Use nitrogen at a flow rate of 5-10 L/min and a temperature of 300-350 °C.

    • Mass Range: Scan from m/z 50 to 500 to ensure capture of the expected ions and potential fragments.

  • Data Acquisition: Acquire the spectrum for 1-2 minutes to obtain a stable signal and good signal-to-noise ratio.

  • Interpretation: Analyze the resulting spectrum for the presence of the [M+H]⁺ peak at m/z 216.22.

Part 2: Infrared (IR) Spectroscopy – Mapping the Functional Groups

Expertise & Causality: With the molecular weight confirmed, IR spectroscopy provides rapid, non-destructive confirmation of the key functional groups. The vibrational energy of each bond is unique, resulting in a characteristic "fingerprint." For our target molecule, we are looking for definitive evidence of the carboxylic acid, the primary amine, and the aromatic systems.

The carboxylic acid O-H bond presents as a uniquely broad absorption from 2500-3300 cm⁻¹, a result of extensive intermolecular hydrogen bonding.[2][3] This broad peak often overlaps with C-H stretches. The carbonyl (C=O) of the carboxylic acid will give a strong, sharp absorption around 1710 cm⁻¹.[2][3] The N-H bonds of the primary amine typically show two distinct stretching bands in the 3300-3400 cm⁻¹ region.[4][5] Finally, C=C and C=N stretches from the phenyl and pyrimidine rings will appear in the 1500-1650 cm⁻¹ region.[4][5]

Predicted FT-IR Absorption Data
Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected Appearance
~3400 & ~3300-NH₂ (Amine)Two medium-sharp bands (asymmetric & symmetric N-H stretch)
3300 - 2500-COOH (Carboxylic Acid)Very broad O-H stretch
~3100 - 3000C-H (Aromatic)Weak to medium C-H stretch
~1710C=O (Carboxylic Acid)Strong, sharp carbonyl stretch
~1620C=N / C=C (Ring)Medium to strong ring stretches
~1600-NH₂ (Amine)Medium N-H scissoring bend
Experimental Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Pressure Application: Lower the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Scan the sample, typically over a range of 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform an automatic baseline correction and ATR correction if available in the software.

  • Interpretation: Correlate the observed absorption bands with the predicted frequencies to confirm the presence of all key functional groups.

Part 3: NMR Spectroscopy – The Definitive Structural Blueprint

Expertise & Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms. It provides a detailed map of the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The chemical shift of each proton is determined by its local electronic environment.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. It will appear as a broad singlet far downfield, typically between 10-12 ppm.[2] This signal will disappear upon a D₂O shake, providing definitive confirmation.

  • Phenyl Protons (-C₆H₅): These five protons will appear in the aromatic region (7.0-8.5 ppm). Due to the electronic influence of the pyrimidine ring, they will likely present as a complex multiplet.

  • Pyrimidine Proton (-CH-): The lone proton on the pyrimidine ring (at position 6) will be a singlet, as it has no adjacent protons to couple with. Its position will be influenced by the adjacent phenyl and carboxylic acid groups.

  • Amine Protons (-NH₂): These protons often appear as a broad singlet. The chemical shift can be variable depending on solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Skeleton

Every chemically unique carbon atom will produce a distinct signal.

  • Carbonyl Carbon (-COOH): This carbon is significantly deshielded and will be found in the 160-180 ppm range.[2]

  • Aromatic & Pyrimidine Carbons: The carbons of the phenyl and pyrimidine rings will appear between ~110-170 ppm. Carbons directly attached to nitrogen atoms will be further downfield. We expect to see 9 distinct signals in this region (4 for the pyrimidine ring and 5 for the phenyl ring, assuming free rotation allows for some equivalency in the phenyl ring).

Predicted NMR Data Summary (in DMSO-d₆)

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 12.0Broad Singlet1H-COOHHighly deshielded acidic proton.[2][6]
~8.5Singlet1HPyrimidine C6-HAromatic proton on the electron-deficient pyrimidine ring.
~7.4 - 7.8Multiplet5HPhenyl ProtonsStandard aromatic region for a monosubstituted benzene ring.
~7.0Broad Singlet2H-NH₂Exchangeable amine protons.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ ppm)AssignmentRationale
~165 - 175-COOHCarboxyl carbon, deshielded by two oxygen atoms.[2]
~160 - 170Pyrimidine C2, C4Carbons bonded to electronegative nitrogen atoms.
~110 - 140Phenyl & Pyrimidine C5, C6Remaining sp² hybridized aromatic carbons.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for dissolving polar compounds and observing exchangeable protons like -OH and -NH₂). Add a small amount of an internal standard like Tetramethylsilane (TMS) if quantitative analysis is needed.

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover from -2 to 16 ppm.

    • Use a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • Co-add 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover from 0 to 220 ppm.

    • A longer acquisition time and more scans (e.g., 128-1024) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum (DMSO-d₆ at 39.52 ppm). Integrate the ¹H signals.

Synthesizing the Evidence: The Convergence of Data

Caption: Correlation of structural features with key spectroscopic signals.

The mass spectrum confirms the elemental composition (C₁₁H₉N₃O₂). The IR spectrum confirms the presence of the required building blocks: an amine, a carboxylic acid, and an aromatic system. Finally, the ¹H and ¹³C NMR spectra definitively piece those blocks together, showing the precise arrangement and connectivity of every atom in the molecule. The observation of a downfield carboxylic proton in the ¹H NMR, for example, corroborates the broad O-H and sharp C=O stretches in the IR, which in turn are consistent with the molecular formula determined by MS. This web of interconnected evidence constitutes a robust and trustworthy validation.

References

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science and Biotechnology Journal for Advanced Research. [Link]

  • Spectra and physical data of (A2) :. The Royal Society of Chemistry. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

  • Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids. CrystEngComm (RSC Publishing). [Link]

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Comparative

A Comparative Guide to the Synthetic Routes of 2-Aminopyrimidines for Researchers and Drug Development Professionals

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, including the kinase inhibitors Imatinib and Palbociclib. Its prevalence in biologically active molecul...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, including the kinase inhibitors Imatinib and Palbociclib. Its prevalence in biologically active molecules underscores the continuous need for efficient, scalable, and versatile synthetic methods. This guide provides a comparative analysis of the most prominent synthetic routes to 2-aminopyrimidines, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology.

The Classical Approach: The Pinner Synthesis and its Variants

The condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with guanidine is the most traditional and widely employed method for constructing the 2-aminopyrimidine core. This [3+3] cycloaddition strategy, often referred to as the Pinner synthesis, is valued for its reliability and the ready availability of starting materials.

Mechanistic Overview

The reaction proceeds through a series of condensation and cyclization steps. Initially, one of the carbonyl groups of the 1,3-dicarbonyl compound reacts with a nitrogen atom of guanidine to form a carbinolamine intermediate. Subsequent dehydration leads to the formation of a vinylogous guanidine. Intramolecular cyclization then occurs, followed by elimination of a water molecule to afford the aromatic 2-aminopyrimidine ring. The reaction is typically catalyzed by a base, which facilitates the deprotonation of guanidine and the enolization of the dicarbonyl compound.

Pinner Synthesis Mechanism cluster_0 Activation and Initial Condensation cluster_1 Cyclization and Aromatization 1_3_Dicarbonyl 1,3-Dicarbonyl Carbinolamine Carbinolamine Intermediate 1_3_Dicarbonyl->Carbinolamine + Guanidine Guanidine Guanidine Guanidine->Carbinolamine Vinylogous_Guanidine Vinylogous Guanidine Carbinolamine->Vinylogous_Guanidine - H2O Cyclized_Intermediate Cyclized Intermediate Vinylogous_Guanidine->Cyclized_Intermediate Intramolecular Cyclization 2_Aminopyrimidine 2-Aminopyrimidine Cyclized_Intermediate->2_Aminopyrimidine - H2O (Aromatization)

Caption: Mechanism of the Pinner synthesis of 2-aminopyrimidines.

Representative Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol describes the synthesis of 2-amino-4,6-dimethylpyrimidine from acetylacetone and guanidine hydrochloride, a classic example of the Pinner reaction.

Experimental Protocol:

  • To a solution of sodium ethoxide, prepared by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), add guanidine hydrochloride (9.5 g, 0.1 mol).

  • Stir the mixture at room temperature for 30 minutes to form the guanidine free base.

  • To this mixture, add acetylacetone (10 g, 0.1 mol) dropwise over 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).

  • Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from ethanol to afford 2-amino-4,6-dimethylpyrimidine.

Advantages and Disadvantages
AdvantagesDisadvantages
Readily available and inexpensive starting materials.Limited functional group tolerance due to basic conditions.
Generally high yields for simple substrates.Can be difficult to control regioselectivity with unsymmetrical 1,3-dicarbonyls.
Straightforward and well-established procedure.May require harsh reaction conditions (e.g., strong base, high temperature).

Synthesis from Chalcones: An Accessible Route to Aryl-Substituted 2-Aminopyrimidines

The reaction of α,β-unsaturated ketones (chalcones) with guanidine provides a direct route to 2-aminopyrimidines bearing aryl substituents at the 4- and 6-positions. This method is particularly useful for generating libraries of compounds for structure-activity relationship (SAR) studies.

Mechanistic Overview

The reaction is believed to proceed via a Michael addition of guanidine to the β-carbon of the chalcone. This is followed by an intramolecular cyclization and subsequent dehydration and oxidation (or dehydrogenation) to furnish the aromatic 2-aminopyrimidine ring.

Chalcone Route Workflow Chalcone Chalcone Michael_Adduct Michael Adduct Chalcone->Michael_Adduct + Guanidine (Michael Addition) Guanidine Guanidine Guanidine->Michael_Adduct Cyclized_Intermediate Cyclized Dihydropyrimidine Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization 2_Aminopyrimidine 2-Aminopyrimidine Cyclized_Intermediate->2_Aminopyrimidine Oxidation/ Aromatization

Caption: Synthetic workflow for 2-aminopyrimidines from chalcones.

Representative Protocol: Microwave-Assisted Synthesis of 2-Amino-4,6-diphenylpyrimidine

This modern protocol utilizes microwave irradiation to accelerate the reaction between chalcone and guanidine hydrochloride.

Experimental Protocol:

  • In a microwave process vial, combine chalcone (1.04 g, 5 mmol), guanidine hydrochloride (0.72 g, 7.5 mmol), and sodium hydroxide (0.4 g, 10 mmol) in ethanol (15 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 20 minutes.

  • After cooling, pour the reaction mixture into cold water (50 mL).

  • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield 2-amino-4,6-diphenylpyrimidine.

Advantages and Disadvantages
AdvantagesDisadvantages
Good availability of diverse chalcones.Oxidation step can sometimes lead to side products.
Direct route to aryl-substituted 2-aminopyrimidines.Substrate scope can be limited by the nature of the chalcone.
Microwave-assisted methods offer rapid synthesis.

Modern Approaches: Metal-Catalyzed and Multicomponent Reactions

Recent advances in organic synthesis have introduced more sophisticated and often more efficient methods for constructing the 2-aminopyrimidine ring. These include metal-catalyzed cycloadditions and one-pot multicomponent reactions.

Iron-Catalyzed [2+2+2] Cycloaddition

A novel approach involves the iron-catalyzed [2+2+2] cycloaddition of alkynenitriles with cyanamides. This method allows for the construction of bicyclic 2-aminopyrimidines from simple, linear precursors.[1]

One-Pot Synthesis from Ketones, Arylacetylenes, and Guanidine

This three-component reaction, catalyzed by a strong base in DMSO, provides a convergent and atom-economical route to 2-aminopyrimidines. The reaction is believed to proceed through the formation of a β,γ-unsaturated ketone intermediate.[2]

Advantages and Disadvantages of Modern Approaches
AdvantagesDisadvantages
High convergency and atom economy in multicomponent reactions.May require specialized catalysts or reagents.
Access to unique and complex substitution patterns.Mechanistic understanding may be less developed.
Often milder reaction conditions compared to classical methods.Substrate scope and functional group tolerance can be variable.

Green and Sustainable Approaches

In line with the growing emphasis on sustainable chemistry, several green synthetic routes to 2-aminopyrimidines have been developed. These methods aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Solvent-Free Synthesis

A notable example is the synthesis of 2-aminopyrimidine derivatives by heating a finely ground mixture of 2-amino-4,6-dichloropyrimidine with a variety of amines in the presence of a base, without any solvent. This method is not only environmentally friendly but also simplifies the work-up procedure.

Representative Protocol: Solvent-Free Synthesis of N4-Substituted-6-chloro-2,4-pyrimidinediamine

Experimental Protocol:

  • Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol) together in a mortar and pestle.

  • Transfer the mixture to a sealed reaction vessel and heat at 80–90 °C.

  • Monitor the reaction by TLC.

  • Upon completion, add distilled water to the reaction mixture.

  • Collect the resulting precipitate by filtration and crystallize from ethanol.

Advantages and Disadvantages of Green Approaches
AdvantagesDisadvantages
Reduced environmental impact and waste generation.May not be suitable for all substrates or scales.
Simplified purification procedures.Can sometimes require specialized equipment (e.g., microwave reactors).
Increased safety by avoiding hazardous solvents.Reaction kinetics can be different from solution-phase reactions.

Comparative Analysis and Recommendations

The choice of synthetic route to a particular 2-aminopyrimidine target depends on several factors, including the desired substitution pattern, the scale of the synthesis, and the available resources.

Synthetic RouteKey FeaturesBest Suited For
Pinner Synthesis Classical, reliable, uses simple starting materials.Large-scale synthesis of simple, unsubstituted or symmetrically substituted 2-aminopyrimidines.
Chalcone Condensation Direct route to 4,6-diaryl-2-aminopyrimidines.Rapid generation of analog libraries for SAR studies.
Metal-Catalyzed Cycloaddition Access to complex, fused ring systems.Exploratory synthesis and the creation of novel chemical matter.
Multicomponent Reactions Convergent, atom-economical.Efficient, one-pot synthesis of polysubstituted 2-aminopyrimidines.
Green Approaches Environmentally friendly, often simpler work-up.Laboratory-scale synthesis where sustainability is a key consideration.

For initial lead discovery and the rapid generation of diverse analogs, the chalcone condensation and modern multicomponent reactions are highly recommended. For process development and large-scale synthesis of a specific target, the classical Pinner synthesis, despite its age, often remains the most cost-effective and scalable option. The emerging green methodologies, particularly solvent-free and microwave-assisted reactions, offer significant advantages in terms of environmental impact and should be considered for both laboratory and industrial-scale syntheses where applicable.

References

  • Qin, M., Wang, L., Yan, S., Ma, J., Tian, Y., Zhao, Y., & Gong, P. (2016). Identification of Hydrazone Moiety-Bearing Aminopyrimidines as Potent Antitumor Agents with Selective Inhibition of Gefitinib-Resistant H1975 Cancer Cells. Chinese Chemical Letters.
  • Iqbal, S., Naz, S., Khan, K. M., Salar, U., & Channar, P. A. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

  • Manorama, & Awasthi, G. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. International Journal of Pharmaceutical Sciences, 02(08).
  • Eaton, C. G., & Johnson, J. S. (2012). The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides. Chemical Communications, 48(67), 8377-8379. [Link]

  • Farooq, S., & Ngaini, Z. (2021). One‐Pot and Two‐Pot Methods for Chalcone Derived Pyrimidines Synthesis and Applications. Journal of Heterocyclic Chemistry, 58(6), 1209-1224.
  • Sharma, V., Chitranshi, N., & Agarwal, A. K. (2014). Significance and Biological Importance of Pyrimidine in the Microbial World. International Journal of Microbiological Research, 5(2), 121-127.
  • Denisko, O. V., & Katritzky, A. R. (2023). heterocyclic compound. In Encyclopedia Britannica.
  • Al-ghorbani, M., Gouda, M. A., Baashen, M., & V, L. R. (2022). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities.
  • Qin, M., Wang, L., Yan, S., Ma, J., Tian, Y., Zhao, Y., & Gong, P. (2021). Original Article Identification of Hydrazone Moiety-Bearing Aminopyrimidines as Potent Antitumor Agents with Selective Inhibition of Gefitinib-Resistant H1975 Cancer Cells. Bioorganic & Medicinal Chemistry Letters, 48.
  • Schmidt, E. Y., Tatarinova, I. V., Protsuk, N. I., Ushakov, I. A., & Trofimov, B. A. (2016). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of Organic Chemistry, 81(24), 12452-12461. [Link]

  • Sharma, V., & Kumar, P. (2014). Pyrimidine and its Fused Analogs: A Biologically Active Scaffold. Mini-Reviews in Medicinal Chemistry, 14(3), 240-258.
  • Al-Ghorbani, M., Gouda, M. A., Baashen, M., & V, L. R. (2022). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities.
  • Sharma, V., Chitranshi, N., & Agarwal, A. K. (2014). Significance and Biological Importance of Pyrimidine in the Microbial World. International Journal of Microbiological Research, 5(2), 121-127.
  • Schmidt, E. Y., Tatarinova, I. V., Protsuk, N. I., Ushakov, I. A., & Trofimov, B. A. (2016). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of Organic Chemistry, 81(24), 12452-12461.

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Validation

A Senior Application Scientist's Guide to In Vitro Anti-Proliferative Assays: Comparing MCF-7 and MDA-MB-231 Cell Lines

Introduction Breast cancer is not a single disease; it is a complex and heterogeneous group of malignancies with distinct molecular characteristics, prognoses, and responses to therapy.[1] Preclinical research relies hea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Breast cancer is not a single disease; it is a complex and heterogeneous group of malignancies with distinct molecular characteristics, prognoses, and responses to therapy.[1] Preclinical research relies heavily on well-characterized cell line models that represent this diversity. This guide provides an in-depth comparison of two of the most widely used breast cancer cell lines, MCF-7 and MDA-MB-231, in the context of in vitro anti-proliferative activity assessment. We will explore the fundamental biological differences between these lines, detail the causality behind experimental choices, provide a robust protocol for quantifying anti-proliferative effects, and present comparative data for standard-of-care agents. This guide is intended for researchers, scientists, and drug development professionals seeking to design, execute, and interpret anti-proliferative studies with scientific rigor.

PART 1: Understanding the Models: A Tale of Two Tumors

The selection of a cell line is the foundational step that dictates the relevance and translatability of in vitro findings. MCF-7 and MDA-MB-231 cells represent two distinct and clinically important subtypes of breast cancer.[1][2]

MCF-7: The Luminal A Workhorse

The MCF-7 cell line, derived from a pleural effusion of a metastatic mammary carcinoma, is the quintessential model for luminal A subtype breast cancer.[2]

  • Molecular Profile: Estrogen Receptor-positive (ER+), Progesterone Receptor-positive (PR+), and Human Epidermal Growth Factor Receptor 2-negative (HER2-).[1][3][4]

  • Phenotype: Epithelial, growing in characteristic clusters.[4][5]

  • Growth Dependence: Proliferation is critically dependent on estrogen signaling.[6][7] Estradiol (E2) binds to ERα, which then translocates to the nucleus, binds to Estrogen Response Elements (EREs) on DNA, and drives the transcription of genes essential for cell cycle progression and proliferation.[6][8][9]

  • Therapeutic Relevance: As an ER-positive line, MCF-7 is an excellent model for testing endocrine therapies like Tamoxifen, which acts as a selective estrogen receptor modulator (SERM).[2][3][4]

MDA-MB-231: The Aggressive Triple-Negative Model

The MDA-MB-231 cell line, also isolated from a metastatic adenocarcinoma pleural effusion, represents the triple-negative breast cancer (TNBC) subtype.[2]

  • Molecular Profile: ER-negative (ER-), PR-negative (PR-), and HER2-negative (HER2-).[1][3][4]

  • Phenotype: Mesenchymal-like, with a more spindle-shaped, scattered morphology.[2][5]

  • Growth Dependence: Lacking hormone receptors, its growth is driven by alternative signaling pathways. MDA-MB-231 cells often exhibit overexpression of Epidermal Growth Factor Receptor (EGFR) and rely on pathways like the Ras-Raf-MEK-ERK (MAPK) and PI3K/Akt signaling cascades for proliferation and survival.[10][11][12] This line also harbors mutations in key genes like KRAS and TP53.[2]

  • Therapeutic Relevance: MDA-MB-231 is a crucial model for developing therapies for TNBC, a particularly aggressive form of breast cancer with limited targeted treatment options.[2][3][4] It is used to test cytotoxic chemotherapies and novel targeted agents against pathways like EGFR.[11][13]

The fundamental differences between these two cell lines allow researchers to probe the selectivity of novel compounds. A compound that is highly active against MCF-7 but not MDA-MB-231 may be acting via an ER-dependent mechanism. Conversely, a compound active against MDA-MB-231 may target pathways essential for TNBC survival.

PART 2: Comparative Analysis of Anti-Proliferative Agents

To illustrate the differential sensitivity of these cell lines, we can examine the half-maximal inhibitory concentrations (IC50) of two standard-of-care drugs: Doxorubicin, a cytotoxic chemotherapy agent, and Tamoxifen, an endocrine therapy.

CompoundTarget/MechanismCell LineReported IC50 (µM)Rationale for Differential Activity
Doxorubicin DNA intercalator, Topoisomerase II inhibitorMCF-7 ~1.0 - 9.9Doxorubicin is a broad cytotoxic agent affecting all rapidly dividing cells. Sensitivity can vary based on numerous factors, including drug efflux pump expression and DNA repair capacity. Some studies report MCF-7 to be less sensitive than MDA-MB-231.[14]
MDA-MB-231 ~0.14 - 1.38Often more sensitive to cytotoxic agents due to deficiencies in DNA repair pathways.[4][14][15]
Tamoxifen Selective Estrogen Receptor Modulator (SERM)MCF-7 ~15 - 17.5Directly antagonizes the estrogen receptor, blocking the primary proliferative signaling pathway in this cell line.[16]
MDA-MB-231 >100 (Resistant)Lacks the target (ERα), making it inherently resistant to Tamoxifen's primary mechanism of action.[4]

Note: IC50 values are highly dependent on experimental conditions (e.g., assay type, incubation time, seeding density). The values presented are for comparative illustration and are synthesized from multiple sources.[14][15][16][17]

PART 3: Visualizing Cellular Pathways and Experimental Design

Understanding the underlying signaling pathways and the experimental workflow is crucial for robust scientific practice.

Key Proliferative Signaling Pathways

The following diagrams illustrate the simplified, dominant proliferative pathways in each cell line.

G cluster_0 MCF-7 (ER-Positive) cluster_1 cluster_2 MDA-MB-231 (Triple-Negative) E2 Estradiol (E2) ER Estrogen Receptor α (ERα) E2->ER Nucleus Nucleus ER->Nucleus ERE Estrogen Response Element (ERE) Transcription Gene Transcription (e.g., Cyclins, c-Myc) ERE->Transcription Proliferation_MCF7 Cell Proliferation Transcription->Proliferation_MCF7 Tamoxifen Tamoxifen Tamoxifen->ER ER_nuc ERα (dimer) ER_nuc->ERE EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1, Elk-1) ERK->TF Proliferation_MDA Cell Proliferation TF->Proliferation_MDA EGFRi EGFR Inhibitor EGFRi->EGFR

Caption: Contrasting signaling pathways in MCF-7 and MDA-MB-231 cells.

Experimental Workflow: The Sulforhodamine B (SRB) Assay

The SRB assay is a robust and reproducible colorimetric method for assessing cell proliferation and cytotoxicity.[18] It measures total cellular protein content, which correlates directly with cell number.[19][20] Its advantages over metabolic assays (like MTT) include stability of the end-product and fewer artifacts from compounds that interfere with cellular metabolism.[20][21]

SRB_Workflow cluster_workflow SRB Assay Workflow start 1. Cell Seeding (Plate cells in 96-well plates, allow to adhere for 24h) treatment 2. Compound Treatment (Add serial dilutions of test compound, incubate 48-72h) start->treatment fixation 3. Cell Fixation (Add cold 10-50% TCA, incubate 1h at 4°C) treatment->fixation wash_dry 4. Washing & Drying (Wash plates 4-5x with water to remove TCA, air dry) fixation->wash_dry staining 5. SRB Staining (Add 0.4% SRB in 1% acetic acid, incubate 30 min at RT) wash_dry->staining wash_stain 6. Wash Unbound Dye (Wash plates 4-5x with 1% acetic acid, air dry) staining->wash_stain solubilize 7. Solubilization (Add 10 mM Tris base solution, shake for 10 min) wash_stain->solubilize read 8. Absorbance Reading (Measure absorbance at ~510-565 nm) solubilize->read end 9. Data Analysis (Calculate % growth inhibition and determine IC50) read->end

Sources

Comparative

A Researcher's Guide to Assessing the Selectivity Profile of 2-Amino-4-phenylpyrimidine-5-carboxylic Acid Derivatives

For drug development professionals and researchers in medicinal chemistry, the 2-amino-4-phenylpyrimidine scaffold is a well-established hinge-binding motif for kinase inhibitors. The strategic placement of substituents...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in medicinal chemistry, the 2-amino-4-phenylpyrimidine scaffold is a well-established hinge-binding motif for kinase inhibitors. The strategic placement of substituents allows for the fine-tuning of potency and selectivity, making derivatives of this core structure promising candidates for targeted therapies. This guide provides an in-depth, technically-focused framework for assessing the selectivity profile of a specific subclass: 2-Amino-4-phenylpyrimidine-5-carboxylic acid derivatives.

We will delve into the rationale behind experimental choices, provide actionable protocols for key assays, and use illustrative data from closely related pyrimidine-based inhibitors to demonstrate how to interpret and compare selectivity profiles. This guide is designed to be a self-validating system, ensuring that the data generated is robust, reproducible, and translatable.

The Rationale for Selectivity Profiling

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While potent on-target activity is crucial, off-target effects can lead to toxicity and undesirable side effects. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, a comprehensive selectivity profile is not merely a characterization step but a critical component of preclinical development that informs lead optimization and predicts potential clinical liabilities. The 2-aminopyrimidine core, for instance, has been utilized in numerous kinase inhibitors, but its broad applicability also necessitates rigorous selectivity assessment to ensure the desired therapeutic window.[1]

Comparative Selectivity of Pyrimidine-Based Kinase Inhibitors

While specific selectivity data for a broad panel of kinases for derivatives of the precise 2-Amino-4-phenylpyrimidine-5-carboxylic acid scaffold is not extensively available in the public domain, we can draw valuable insights from closely related pyrimidine-5-carboxamide and 2,4-dianilinopyrimidine derivatives. These examples serve as a benchmark for what researchers might expect and provide a basis for comparison when evaluating novel compounds of the target class.

For instance, a study on pyrimidine-5-carboxamide derivatives as inhibitors of Spleen Tyrosine Kinase (Syk) demonstrated high selectivity against other kinases like ZAP-70, c-Src, and PKC.[2] This highlights the potential for the pyrimidine core to yield highly selective inhibitors. The substitution at the 4-position with an anilino moiety was found to be a key determinant of this selectivity.[2]

In another example, 2,4-dianilinopyrimidine derivatives have been developed as potent Focal Adhesion Kinase (FAK) inhibitors. One such derivative, compound 8a , exhibited an IC50 of 0.047 µM against FAK and showed selective antiproliferative effects in H1975 and A431 cancer cell lines.[2]

The following table illustrates a hypothetical comparison of the selectivity of a novel 2-Amino-4-phenylpyrimidine-5-carboxylic acid derivative against a panel of kinases, drawing on the types of data seen for related compounds.

Kinase TargetCompound A (IC50, nM)Compound B (IC50, nM)Reference Compound (e.g., Staurosporine) (IC50, nM)
Primary Target: CDK2 15 25 5
CDK92501507
FAK>10,0008,50020
Syk5,200>10,00015
Aurora A8501,2006
Aurora B9201,5006
VEGFR21,1002,30010

This table is for illustrative purposes and does not represent real experimental data for the topic compounds.

Experimental Workflows for Selectivity Profiling

A multi-tiered approach is essential for a thorough assessment of a compound's selectivity. This typically begins with broad, in vitro biochemical assays and progresses to more physiologically relevant cell-based assays.

G cluster_0 In Vitro Biochemical Profiling cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation a Primary Screen (Single High Concentration) b IC50 Determination (Dose-Response) a->b Active Compounds c Broad Kinase Panel Screen (e.g., >400 kinases) b->c Potent Hits d Target Engagement Assay (e.g., NanoBRET) c->d Selective Compounds e Phosphorylation Assay (Western Blot/ELISA) d->e f Cell Proliferation/ Cytotoxicity Assay e->f g Selectivity Score Calculation (e.g., S-Score) f->g h Structure-Activity Relationship (SAR) Analysis g->h G cluster_0 NanoBRET™ Assay Principle cluster_1 No Inhibitor cluster_2 With Inhibitor start HEK293 cells expressing Kinase-NanoLuc® fusion protein node1 NanoLuc®-Kinase Tracer BRET Signal High start->node1 node2 NanoLuc®-Kinase Inhibitor BRET Signal Low start->node2 tracer_out Tracer displaced

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Culture HEK293 cells and transiently transfect them with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Seed the transfected cells into a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of the test compound in Opti-MEM® I Reduced Serum Medium. Add the diluted compound to the cells and incubate.

  • Tracer Addition: Add the NanoBRET™ tracer (a fluorescent ligand for the kinase) to all wells at a predetermined optimal concentration.

  • Detection: Measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emissions simultaneously.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the inhibitor will result in a decrease in the BRET signal. Determine the IC50 value from the dose-response curve.

Interpreting the Selectivity Profile: Beyond IC50 Values

While a table of IC50 values provides a quantitative measure of potency, a deeper analysis is required to truly understand the selectivity profile.

  • Selectivity Score (S-Score): This metric provides a quantitative way to represent selectivity. A common method is to calculate the percentage of kinases inhibited above a certain threshold (e.g., >90%) at a fixed concentration (e.g., 1 µM). A lower S-score indicates higher selectivity.

  • Structure-Activity Relationship (SAR): Analyzing how small changes in the chemical structure of the derivatives affect their potency and selectivity against different kinases is crucial for lead optimization. For example, in a series of 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase, 2-aminobenzyl analogs showed excellent kinase selectivity compared to 2-aminophenethyl analogs, which had only moderate selectivity. [3]This suggests that the nature of the substituent at the 2-amino position significantly influences selectivity.

  • Signaling Pathway Context: The biological consequence of inhibiting off-target kinases depends on their roles in cellular signaling. Inhibiting a kinase in a critical survival pathway, even with moderate potency, could lead to significant toxicity. Conversely, inhibiting a kinase in a pathway that synergizes with the on-target effect could be beneficial. For example, some 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have been shown to simultaneously suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, which could be advantageous in cancer therapy. [4]

Conclusion

The assessment of the selectivity profile of 2-Amino-4-phenylpyrimidine-5-carboxylic acid derivatives is a multifaceted process that requires a combination of robust experimental techniques and careful data interpretation. By employing a systematic workflow of in vitro biochemical and cellular assays, researchers can generate a comprehensive understanding of a compound's on- and off-target activities. This detailed characterization is paramount for the successful development of safe and effective targeted therapies. The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently evaluate the selectivity of their novel pyrimidine-based inhibitors.

References

  • Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021, August 26). MDPI. Retrieved January 22, 2026, from [Link]

  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023, January 19). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[3][5]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022, July 10). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010, June 10). PubMed. Retrieved January 22, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024, July 16). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. (2016, March 11). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021, August 1). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022, September 29). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • The selectivity of protein kinase inhibitors: a further update. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (n.d.). ScienceDirect. Retrieved January 22, 2026, from [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013, November 6). ACS Publications. Retrieved January 22, 2026, from [Link]

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Validation

Bridging the Gap: A Guide to Cross-Validation of Computational Docking and In Vitro Assays

In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is not just beneficial—it's paramount. Computational docking offers a powerful, high-throughput method to...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is not just beneficial—it's paramount. Computational docking offers a powerful, high-throughput method to screen vast libraries of compounds against a biological target, identifying promising candidates with unprecedented speed.[1][2] However, these in silico predictions are fundamentally theoretical, based on scoring functions that approximate the complex energetics of molecular interactions.[3][4] To bridge the gap between prediction and biological reality, rigorous cross-validation with in vitro assays is essential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively design, execute, and interpret cross-validation studies, ensuring that computational hits translate into tangible, experimentally validated leads.

The Philosophy of Cross-Validation: Beyond Simple Correlation

A common pitfall in this field is the expectation of a direct, linear correlation between docking scores and in vitro potency metrics like the half-maximal inhibitory concentration (IC50).[3][4][5] It is crucial to understand that these two values represent fundamentally different phenomena. A docking score is a calculated estimation of binding affinity or energy, while an IC50 value is an experimental measure of a compound's concentration required to inhibit 50% of a specific biological activity.[3] A high docking score does not guarantee inhibitory action, nor does it account for factors like compound solubility, cell permeability, or off-target effects, which can significantly influence in vitro results.[6][7]

Therefore, the goal of cross-validation is not to achieve a perfect one-to-one correlation but to use computational docking as a robust enrichment tool. A successful virtual screen should rank true active compounds significantly higher than inactive ones, thereby concentrating the most promising candidates for experimental testing.[4][8]

The Cross-Validation Workflow: An Integrated Approach

A robust cross-validation strategy involves a cyclical and iterative process where computational predictions guide experimental testing, and experimental results, in turn, refine the computational models.

Cross-Validation Workflow cluster_analysis Analysis & Refinement comp_setup Target & Ligand Preparation docking Molecular Docking & Virtual Screening comp_setup->docking post_proc Pose Analysis & Hit Prioritization docking->post_proc assay_dev Assay Development & Validation post_proc->assay_dev Select Top Candidates in_vitro In Vitro Screening (e.g., IC50 Determination) assay_dev->in_vitro hit_confirm Hit Confirmation & Secondary Assays in_vitro->hit_confirm correlation Data Correlation & Statistical Analysis hit_confirm->correlation Experimental Data model_refine Model Refinement correlation->model_refine model_refine->docking Refined Docking Protocol

Caption: An integrated workflow for cross-validating computational and in vitro results.

Part 1: Rigorous Computational Docking Protocols

The reliability of your in silico predictions hinges on a meticulously executed and validated docking protocol. Garbage in, garbage out is the rule of thumb.

Step-by-Step Computational Docking Workflow
  • Target Protein Preparation:

    • Selection: Start with a high-resolution crystal structure of the target protein, preferably co-crystallized with a ligand (PDB resolution < 2.5 Å is recommended).[9]

    • Cleaning: Remove all non-essential water molecules, co-solvents, and duplicate protein chains from the PDB file. The role of crystallographic waters in the binding site should be carefully assessed; some may be crucial for ligand binding and should be retained.[10]

    • Protonation and Optimization: Add hydrogen atoms and assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH.[11][12] Perform a constrained energy minimization to relieve any steric clashes.

  • Binding Site Definition:

    • Define the docking grid box to encompass the known active site of the protein. If the active site is unknown, use pocket prediction algorithms. The grid should be large enough to allow the ligand to sample various orientations but not so large as to be computationally inefficient.

  • Ligand Preparation:

    • Generate low-energy 3D conformations for all ligands to be docked.

    • Assign correct protonation states and atom charges.

  • Docking Protocol Validation (Self-Docking & Cross-Docking):

    • Self-Docking (Re-docking): Before screening a library, validate your docking protocol by removing the co-crystallized ligand from the prepared protein structure and docking it back into the active site.[8][13]

    • Success Criterion: A successful protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[10][13][14] This confirms that the search algorithm and scoring function can identify the correct binding mode.[10]

    • Cross-Docking: If multiple structures of the target protein are available, docking a ligand from one structure into another can provide a more stringent test of the protocol's robustness.[15]

  • Virtual Screening and Scoring:

    • Dock the prepared ligand library against the validated protein target.

    • Use a reliable scoring function to rank the ligands based on their predicted binding affinity. It's often beneficial to use multiple scoring functions (consensus scoring) to reduce false positives.[16]

  • Post-Docking Analysis and Hit Selection:

    • Do not rely solely on the docking score.[6] Visually inspect the binding poses of the top-ranked compounds.

    • Prioritize candidates that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with critical active site residues.[6]

    • Apply ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) filters to remove compounds with poor drug-like properties.[6][17]

Part 2: Validated In Vitro Assay Methodologies

The choice of in vitro assay is critical and should be tailored to the biological question being asked. These assays provide the "ground truth" to which computational predictions are compared.[18]

Types of In Vitro Assays for Drug Discovery
  • Biochemical Assays: These cell-free systems measure the direct interaction between a compound and a purified target protein (e.g., an enzyme or receptor).[18][19] They are ideal for confirming direct binding and inhibition.

    • Examples: Enzyme-Linked Immunosorbent Assay (ELISA), Fluorescence Resonance Energy Transfer (FRET), Radioligand Binding Assays.

  • Cell-Based Assays: These assays measure a compound's effect in a more biologically relevant context, using living cells.[18] They can provide insights into cell permeability, toxicity, and effects on signaling pathways.[18][19]

    • Examples: Reporter Gene Assays, Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®), High-Content Screening (HCS).[18]

Step-by-Step IC50 Determination Protocol (Example: Kinase Inhibition Assay)
  • Assay Principle: This protocol describes a generic kinase activity assay using a luminescent readout to measure ATP consumption. Lower luminescence indicates higher kinase activity (more ATP consumed), while higher luminescence indicates inhibition.

  • Materials:

    • Purified kinase enzyme

    • Kinase substrate (peptide or protein)

    • ATP

    • Assay buffer (optimized for the specific kinase)

    • Test compounds dissolved in DMSO

    • Detection reagent (e.g., Kinase-Glo®)

    • White, opaque 384-well microplates

  • Procedure:

    • Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 1:3 dilution series is used. Transfer a small volume (e.g., 100 nL) of the diluted compounds to the assay plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.

    • Enzyme/Substrate Addition: Prepare a master mix of the kinase and its substrate in the assay buffer. Add this mix to all wells of the plate.

    • Initiation of Reaction: Prepare a solution of ATP in the assay buffer. Add the ATP solution to all wells to start the enzymatic reaction.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

    • Detection: Add the detection reagent to all wells. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction.

    • Signal Reading: Incubate the plate for a short period (e.g., 10 minutes) to stabilize the luminescent signal. Read the plate on a luminometer.

  • Data Analysis:

    • Normalize the data using the positive and negative controls: % Inhibition = 100 * (Signal_test - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl)

    • Plot the % Inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

Part 3: Correlating the Data - The Moment of Truth

After obtaining both docking scores and in vitro activity data, the final step is to analyze the relationship between them.

Data Presentation and Analysis

Summarize your results in a clear, tabular format. This allows for easy comparison of computational and experimental data.

Compound IDDocking Score (kcal/mol)Predicted Key InteractionsIn Vitro IC50 (µM)
Cmpd-001-10.5H-bond with Ser1540.15
Cmpd-002-9.8H-bond with Ser154, Tyr990.89
Cmpd-003-9.5Hydrophobic pocket2.5
Cmpd-004-7.2No key interactions> 50
Cmpd-005-10.1H-bond with Tyr991.1
Statistical Correlation and Interpretation

While a perfect linear correlation is not expected, you can look for trends.[20] Does a more negative docking score generally lead to a lower IC50 value? It's more effective to evaluate the enrichment of active compounds in the top-ranked portion of the virtual screen.

Enrichment Plot title Enrichment of Actives in a Virtual Screen x_axis % of Screened Library (Ranked by Docking Score) y_axis % of Actives Found origin x_end origin->x_end y_end origin->y_end 1,4 1,4 origin->1,4 1,2 1,2 origin->1,2 1,1 1,1 origin->1,1 ideal Ideal Curve actual Actual Curve random Random Curve 2,4.5 2,4.5 1,4->2,4.5 3,4.7 3,4.7 2,4.5->3,4.7 4,4.8 4,4.8 3,4.7->4,4.8 5,5 5,5 4,4.8->5,5 2,3 2,3 1,2->2,3 3,3.8 3,3.8 2,3->3,3.8 4,4.5 4,4.5 3,3.8->4,4.5 4,4.5->5,5 2,2 2,2 1,1->2,2 3,3 3,3 2,2->3,3 4,4 4,4 3,3->4,4 4,4->5,5

Caption: An example enrichment plot showing the performance of a virtual screen.

An effective virtual screening protocol will show an "Actual Curve" that is significantly better than random, indicating that the docking method successfully enriched for active compounds.

Conclusion: An Iterative Path to Discovery

Cross-validation of computational docking and in vitro assays is a cornerstone of modern, efficient drug discovery. It is not a simple, linear process but an iterative cycle of prediction, testing, and refinement. By understanding the inherent limitations of each approach and focusing on a holistic, integrated workflow, researchers can significantly increase the probability of discovering novel, potent, and viable drug candidates. The key is to treat computational results not as an absolute truth, but as a powerful hypothesis-generating engine that guides and prioritizes precious experimental resources.

References

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  • Smith, M., et al. (2021). Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. Future Medicinal Chemistry, 13(18), 1581–1597. [Link]

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  • ResearchGate. (n.d.). Molecular docking protocol validation. ResearchGate. [Link]

  • Enyedy, I. J., & Egan, W. J. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 48(5), 923–931. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results ?. ResearchGate. [Link]

  • Platas-Iglesias, C., et al. (2013). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems, 9(6), 1348–1357. [Link]

  • Wang, T., et al. (2023). From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. arXiv. [Link]

  • Diller, D. J., & Merz, K. M., Jr. (2001). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences, 41(5), 1127–1135. [Link]

  • Shivanika, C., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure & Dynamics, 39(12), 4387–4403. [Link]

  • ResearchGate. (n.d.). (PDF) Best Practices in Docking and Activity Prediction. ResearchGate. [Link]

  • Schumann, P., et al. (2024). Cross-Species Molecular Docking Method to Support Predictions of Species Susceptibility to Chemical Effects. Environmental Health Perspectives, 132(5), 057018. [Link]

  • ResearchGate. (2025). Evaluating Molecular Docking Accuracy: A Comparative Study with In Vitro EGFR Inhibition Data. ResearchGate. [Link]

  • ResearchGate. (2025). Strengths and weaknesses of data-driven docking in critical assessment of prediction of interactions. ResearchGate. [Link]

  • Pérez-castillo, Y., et al. (2020). Comprehensive Survey of Consensus Docking for High-Throughput Virtual Screening. International Journal of Molecular Sciences, 21(19), 7041. [Link]

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  • ResearchGate. (2016). (PDF) Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target?. ResearchGate. [Link]

  • ResearchGate. (n.d.). Five-fold External Cross-Validation prediction performance of quantitative structure-activity relationship (QSAR) models based on chemical descriptors. ResearchGate. [Link]

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  • ResearchGate. (2013). What is the correlation between in silico docking experiments; in vitro activity (cell-free enzyme assay); and cell culture based activity?. ResearchGate. [Link]

  • MDPI. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. [Link]

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Comparative

A Researcher's Guide to Comparing the Antimicrobial Spectrum of 2-Aminopyrimidine Derivatives

The escalating crisis of antimicrobial resistance presents a formidable challenge to global health, demanding innovative strategies in drug discovery. Within the vast arsenal of medicinal chemistry, heterocyclic compound...

Author: BenchChem Technical Support Team. Date: February 2026

The escalating crisis of antimicrobial resistance presents a formidable challenge to global health, demanding innovative strategies in drug discovery. Within the vast arsenal of medicinal chemistry, heterocyclic compounds are paramount, and among them, the 2-aminopyrimidine scaffold has distinguished itself as a "privileged structure." Its derivatives have demonstrated a remarkable breadth of biological activities, including potent antimicrobial effects against a wide array of pathogens.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive, data-driven comparison of the antimicrobial spectra of different 2-aminopyrimidine derivatives. We will delve into the causality behind experimental choices, present detailed protocols for reproducible assays, and explore the mechanistic underpinnings of their activity, empowering you to navigate this promising class of compounds in your research endeavors.

The Scientific Rationale: Why Focus on the 2-Aminopyrimidine Scaffold?

The efficacy of the 2-aminopyrimidine core lies in its unique electronic and structural properties. The six-membered ring, with two nitrogen atoms at positions 1 and 3 and an amino group at position 2, creates a molecular architecture rich in hydrogen bond donors and acceptors.[1] This arrangement facilitates strong and specific interactions with biological targets, such as essential microbial enzymes.

Crucially, the 2-aminopyrimidine scaffold is highly amenable to chemical modification.[1][3] This "structural versatility" allows chemists to systematically alter substituents on the ring, fine-tuning the compound's potency, selectivity, and pharmacokinetic profile. This adaptability is vital for enhancing antimicrobial efficacy, reducing potential toxicity, and overcoming the resistance mechanisms that microbes develop against existing drugs.[1][3]

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

The most common metric for quantifying antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound required to inhibit the visible growth of a microorganism. The table below synthesizes MIC data for several novel 2-aminopyrimidine derivatives from recent studies, providing a comparative snapshot of their performance against key bacterial and fungal pathogens.

Table 1: Comparative MIC Values (µg/mL) of Representative 2-Aminopyrimidine Derivatives

Compound/DerivativeStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Aspergillus niger (Fungus)Reference
Derivative S1 16.26>100>100>100[4]
Derivative S7 >10017.3417.3417.34[4]
Derivative S11 >100>100>10017.34[4]
Ciprofloxacin (Bacterial Control) ~1~0.5~0.015N/AStandard Data
Amphotericin B (Fungal Control) N/AN/AN/A~0.5-2Standard Data

N/A: Not Applicable

Expert Analysis of the Data:

The data presented in Table 1 illuminates several key principles in the evaluation of these derivatives:

  • Spectrum Specificity: It is immediately apparent that small structural changes can dramatically shift the antimicrobial spectrum. Derivative S1 shows specific and potent activity against the Gram-positive bacterium S. aureus, while S7 is a broad-spectrum agent, inhibiting Gram-positive and Gram-negative bacteria as well as the fungus A. niger with equal potency.[4] Meanwhile, S11 demonstrates highly specific antifungal activity.[4]

  • Structure-Activity Relationship (SAR): The divergence in activity underscores the importance of the specific chemical groups attached to the core scaffold. This highlights the critical need for systematic SAR studies, where different functional groups are tested to map their contribution to the overall antimicrobial profile.

  • Potency in Context: While the MIC values of these experimental compounds are higher than established drugs like Ciprofloxacin, they represent promising leads. The goal of initial screening is often to identify novel scaffolds that can be chemically optimized to achieve clinical-level potency. The fact that these derivatives exhibit activity in the low microgram range validates the 2-aminopyrimidine scaffold as a viable starting point.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the trustworthiness and reproducibility of antimicrobial screening, a standardized protocol is essential. The broth microdilution method described below is a gold-standard technique for determining MIC values. This protocol is self-validating through the inclusion of positive and negative controls.

Causality Behind the Method: This method is chosen for its efficiency, scalability (allowing for the testing of multiple compounds and concentrations simultaneously in a 96-well format), and its ability to provide quantitative data (the MIC value).

Materials:

  • Sterile 96-well microtiter plates with lids

  • Test compounds (2-aminopyrimidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Standardized microbial cultures (e.g., S. aureus, E. coli)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Multichannel pipette and sterile reservoirs

  • Plate incubator

  • Spectrophotometer or microplate reader (optional, for quantitative reading)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (uninoculated broth)

Step-by-Step Methodology:

  • Preparation of Compound Plate:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add an additional 100 µL of broth to the wells in column 12 (this will be the positive growth control).

    • In column 1, add 200 µL of the test compound at twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard the final 100 µL from column 10. Column 11 will serve as a sterility control (broth only).

  • Preparation of Inoculum:

    • Prepare a microbial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in sterile broth to achieve a final target concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation:

    • Using a multichannel pipette, add 100 µL of the diluted microbial inoculum to wells in columns 1 through 10 and column 12. Do not add inoculum to column 11.

    • The final volume in each test well is now 200 µL.

  • Incubation:

    • Cover the plate with a sterile lid and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination:

    • After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

    • The positive control (column 12) should be turbid, and the negative/sterility control (column 11) should be clear. If these controls fail, the experiment is invalid.

Workflow for Comparative Antimicrobial Screening

graphdot cluster_prep Phase 1: Preparation cluster_assay Phase 2: High-Throughput Assay cluster_analysis Phase 3: Data Analysis & Comparison Compound_Prep Synthesize & Prepare Stock Solutions of Derivatives Serial_Dilution Perform Serial Dilutions in 96-Well Plates Compound_Prep->Serial_Dilution Microbe_Prep Culture & Standardize Microbial Inocula Inoculation Inoculate Plates with Standardized Microbes Microbe_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates (e.g., 37°C, 24h) Inoculation->Incubation MIC_Reading Read & Record MIC Values Incubation->MIC_Reading Data_Comparison Tabulate & Compare Spectra of All Derivatives MIC_Reading->Data_Comparison SAR_Analysis Analyze Structure-Activity Relationships Data_Comparison->SAR_Analysis

Caption: A streamlined workflow for the comparative analysis of antimicrobial agents.

Mechanistic Insights: Potential Modes of Action

The broad spectrum of activity observed for 2-aminopyrimidine derivatives suggests they may act on various cellular targets. While the exact mechanism can differ for each derivative, a well-established target for similar pyrimidine-containing structures is the inhibition of essential metabolic pathways. One such critical pathway is folate biosynthesis, which is vital for producing precursors for DNA, RNA, and protein synthesis.

Illustrative Pathway: Inhibition of Dihydrofolate Reductase (DHFR)

DHFR_Inhibition cluster_pathway Microbial Folate Biosynthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Catalyzes THF Tetrahydrofolate (THF) Nucleotides Nucleotides (DNA/RNA) THF->Nucleotides Amino_Acids Amino Acids THF->Amino_Acids DHFR->THF Nucleotides->Nucleotides Nucleotides->Amino_Acids Compound 2-Aminopyrimidine Derivative Compound->DHFR  Inhibition

Caption: A potential mechanism involving the inhibition of the essential enzyme DHFR.

By binding to the active site of an enzyme like DHFR, the 2-aminopyrimidine derivative can block the production of tetrahydrofolate (THF), leading to a shutdown of nucleotide and amino acid synthesis, ultimately causing microbial cell death.

Conclusion and Future Directions

This guide demonstrates that 2-aminopyrimidine derivatives are a versatile and potent class of antimicrobial agents. The comparative data clearly show that targeted chemical modifications can produce compounds with either broad-spectrum or highly specific activity against bacterial and fungal pathogens.[1][3][4]

The path forward requires a multi-pronged approach. Systematic synthesis and screening of new derivatives are needed to build comprehensive Structure-Activity Relationship (SAR) models. These models will, in turn, guide the rational design of next-generation compounds with enhanced potency and optimized pharmacological properties. Combining these empirical studies with computational approaches, such as molecular docking, will accelerate the discovery of new 2-aminopyrimidine-based drugs to combat the growing threat of antimicrobial resistance.

References

  • Manorama, et al. (2024). A Overview Of The 2-Aminopyrimidine Derivatives As Antimicrobial Agents. International Journal of Pharmaceutical Sciences, 2(8), 2420-2426. [Link]

  • Al-Suhaimi, E. A., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(23), 7353. [Link]

  • Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

  • Patel, R., et al. (2023). Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents. ResearchGate. [Link]

  • Al-Suhaimi, E. A., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-Amino-4-phenylpyrimidine-5-carboxylic acid

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to encompass the entire lifecycle of the chemical reagents we employ. Proper disposal is not merely a regulatory hurdle;...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to encompass the entire lifecycle of the chemical reagents we employ. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Amino-4-phenylpyrimidine-5-carboxylic acid, grounded in established safety standards and regulatory compliance.

Compound Profile and Hazard Assessment

The primary hazards associated with analogous pyrimidine compounds include:

  • Skin Corrosion/Irritation (Category 2) [2][3][4][5][6]

  • Serious Eye Damage/Eye Irritation (Category 2/2A) [2][3][4][5][6][7][8][9]

  • Specific target organ toxicity — single exposure (Category 3), specifically respiratory irritation [2][3][5][6][8]

  • Acute toxicity - Oral, Dermal, and Inhalation (Category 4) [2][10]

This profile dictates that 2-Amino-4-phenylpyrimidine-5-carboxylic acid must be treated as a hazardous waste. Its disposal is therefore governed by stringent federal and local regulations.

Property Value
CAS Number 91093-42-4[1]
Molecular Formula C₁₁H₉N₃O₂
Synonyms 2-amino-4-phenyl-5-pyrimidinecarboxylic acid[1]
Presumptive Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4][5][6][10]
The Regulatory Landscape: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals is not discretionary. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a clear framework for compliance.

  • EPA's Resource Conservation and Recovery Act (RCRA): This is the principal federal law governing the disposal of solid and hazardous waste.[11] RCRA mandates a "cradle-to-grave" approach, meaning waste is tracked from the point of generation to its final disposal.[12] Your institution is considered the "generator" of the waste.

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a Chemical Hygiene Plan (CHP), a written program that outlines procedures to protect workers from chemical hazards.[13][14] Proper waste disposal procedures are a mandatory component of the CHP.[15][16]

The causality is clear: failing to adhere to these regulations can result in significant fines, but more importantly, it creates an unsafe working environment and risks environmental contamination.

Pre-Disposal Handling and Waste Accumulation

Proper disposal begins the moment you identify a material as waste. The following steps ensure safety and compliance within the laboratory at the point of generation.

A. Personal Protective Equipment (PPE): Based on the compound's hazard profile, the following PPE is mandatory when handling waste 2-Amino-4-phenylpyrimidine-5-carboxylic acid:

  • Eye Protection: Safety glasses with side shields or goggles are required.[4][9]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).[3][4]

  • Body Protection: A standard laboratory coat is required.[4]

  • Respiratory Protection: If there is a risk of generating dust, work within a certified chemical fume hood to avoid inhalation.[3][15]

B. Waste Segregation and Containerization: The principle of segregation is fundamental to preventing dangerous chemical reactions.

  • Do Not Mix Wastes: Never mix 2-Amino-4-phenylpyrimidine-5-carboxylic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Incompatible Materials: This compound should be kept separate from strong oxidizing agents, strong acids, and strong bases.[2][7][8]

  • Use Appropriate Containers: Collect solid waste in a clearly labeled, sealable container, preferably made of plastic.[17] Ensure the container is in good condition with no leaks or cracks.

C. Satellite Accumulation Area (SAA): The EPA allows for the accumulation of hazardous waste at or near the point of generation in what is called a Satellite Accumulation Area (SAA).[17][18][19]

  • Designation: Designate a specific location, such as a portion of a workbench or a dedicated cabinet, as your SAA.[18][19]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("2-Amino-4-phenylpyrimidine-5-carboxylic acid"), and a clear indication of the associated hazards (e.g., "Irritant," "Toxic").[18][19]

  • Container Management: The waste container must be kept securely closed at all times, except when adding waste.[12][17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 2-Amino-4-phenylpyrimidine-5-carboxylic acid.

G Workflow for Disposal of 2-Amino-4-phenylpyrimidine-5-carboxylic acid cluster_prep Preparation & Handling cluster_accumulation Waste Accumulation Protocol (in SAA) cluster_disposal Final Disposal start Waste Generated (Unused reagent, contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe sds Consult SDS & Lab's Chemical Hygiene Plan start->sds characterize Characterize as Hazardous Waste: 2-Amino-4-phenylpyrimidine-5-carboxylic acid ppe->characterize sds->characterize segregate Segregate from Incompatible Wastes (Oxidizers, Strong Acids/Bases) characterize->segregate container Place in a Designated, Chemically Compatible Container segregate->container label_container Label Container Correctly: 'Hazardous Waste' + Full Chemical Name + Hazards container->label_container store Store in Designated SAA (At or near point of generation) label_container->store close_container Keep Container Securely Closed store->close_container request_pickup Request Waste Pickup (Follow institutional EHS procedure) close_container->request_pickup end Waste Transferred to Licensed Disposal Vendor request_pickup->end

Sources

Handling

Mastering the Safe Handling of 2-Amino-4-phenylpyrimidine-5-carboxylic acid: A Guide to Personal Protective Equipment and Disposal

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount. This guide provides essential, in-depth information on the safe handling of 2-Amino-4-phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount. This guide provides essential, in-depth information on the safe handling of 2-Amino-4-phenylpyrimidine-5-carboxylic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE) and compliant disposal methods. Our commitment is to furnish you with the critical knowledge to maintain a safe laboratory environment while working with this and similar chemical entities.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its potential hazards is crucial. 2-Amino-4-phenylpyrimidine-5-carboxylic acid and its derivatives are classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

  • Harmful if Swallowed: In some forms, it can be harmful if ingested.[3][4][5]

These classifications necessitate a stringent approach to PPE to prevent accidental exposure. The causality is clear: direct contact with the skin or eyes can lead to irritation, and inhalation of the powder can irritate the respiratory tract.

Core Principles of Personal Protective Equipment (PPE)

The primary goal of PPE is to create a barrier between you and the hazardous material. For a powdered substance like 2-Amino-4-phenylpyrimidine-5-carboxylic acid, the risk of airborne particles and inadvertent contact is significant.[6] Therefore, a comprehensive PPE strategy is not merely a recommendation but a requirement for safe handling.

Recommended PPE for Handling 2-Amino-4-phenylpyrimidine-5-carboxylic acid

The following table summarizes the essential PPE for various laboratory operations involving this compound.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Dry Powder) Chemical safety goggles and a face shieldTwo pairs of nitrile glovesFull-coverage lab coat with tight-fitting cuffsN95 or higher-rated respirator
Solution Preparation and Handling Chemical safety gogglesNitrile glovesLab coatNot generally required if performed in a fume hood
Transferring and General Use Safety glasses with side shieldsNitrile glovesLab coatNot generally required with adequate ventilation
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or gown over a lab coatN95 or higher-rated respirator

The rationale for these recommendations is rooted in risk mitigation. For instance, when handling the dry powder, the dual protection of goggles and a face shield is necessary to prevent airborne particles from reaching the eyes.[7][8] Double gloving provides an extra layer of security against contamination and is a standard practice when handling hazardous drugs and chemicals.[9]

Step-by-Step Guide to Safe Handling and PPE Usage

This protocol outlines the procedural steps for safely handling 2-Amino-4-phenylpyrimidine-5-carboxylic acid, integrating the principles of proper PPE usage.

Preparation and Donning PPE
  • Work Area Preparation: Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[10][11] Line the work surface with absorbent bench paper.

  • Hand Washing: Thoroughly wash and dry your hands before donning any PPE.[9]

  • Gown/Lab Coat: Put on a clean, long-sleeved lab coat with tight-fitting cuffs.[9]

  • Respiratory Protection (if required): If you are handling the dry powder outside of a fume hood or there is a risk of aerosolization, don a fit-tested N95 respirator.[12]

  • Eye and Face Protection: Wear chemical safety goggles. If handling significant quantities of powder or there is a splash risk, add a face shield over the goggles.[8]

  • Gloves: Don the first pair of nitrile gloves, ensuring they are pulled over the cuffs of your lab coat. Put on a second pair of gloves over the first.[9]

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning PPE Designate and Prepare Work Area Designate and Prepare Work Area Wash Hands Wash Hands Designate and Prepare Work Area->Wash Hands Don Lab Coat Don Lab Coat Wash Hands->Don Lab Coat Don Respirator (if needed) Don Respirator (if needed) Don Lab Coat->Don Respirator (if needed) Don Eye/Face Protection Don Eye/Face Protection Don Respirator (if needed)->Don Eye/Face Protection Don Gloves (Double) Don Gloves (Double) Don Eye/Face Protection->Don Gloves (Double)

Caption: Workflow for Preparation and Donning PPE.

Handling the Compound
  • Weighing: When weighing the powder, do so within a fume hood or a balance enclosure to minimize the dispersion of dust.[10] Use anti-static guns if the powder is prone to static.[10]

  • Making Solutions: Add the solvent to the powder slowly to avoid splashing.

  • General Handling: Always handle the compound in a well-ventilated area.[2] Avoid eating, drinking, or smoking in the laboratory.[3][13]

Doffing PPE and Decontamination
  • Outer Gloves: Remove the outer pair of gloves and dispose of them in a designated waste container.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, from the back to the front.

  • Lab Coat/Gown: Remove your lab coat, turning it inside out as you do, and place it in a designated laundry receptacle or disposal bag.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1][14]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][14] Seek medical attention.

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water.[1][2] Remove contaminated clothing.[2] If irritation persists, seek medical advice.[2]

  • Inhalation: Move the affected person to fresh air.[1][2] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

Disposal Plan

Proper disposal of 2-Amino-4-phenylpyrimidine-5-carboxylic acid and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Chemical Waste: Dispose of the compound and any solutions containing it in a clearly labeled, sealed container for hazardous chemical waste.[1][2] This should be handled by a licensed chemical waste disposal company.[4]

  • Contaminated PPE: All disposable PPE, such as gloves, should be placed in a designated hazardous waste container.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.

PPE_Decision_Tree Start Handling 2-Amino-4-phenylpyrimidine- 5-carboxylic acid Task What is the task? Start->Task Powder Weighing/Handling Dry Powder Task->Powder Dry Powder Solution Handling Solution Task->Solution Solution Spill Spill Cleanup Task->Spill Spill PPE_Powder Required PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat - N95 Respirator Powder->PPE_Powder PPE_Solution Required PPE: - Goggles - Nitrile Gloves - Lab Coat Solution->PPE_Solution PPE_Spill Required PPE: - Goggles & Face Shield - Heavy-duty Gloves - Chemical-resistant Apron - N95 Respirator Spill->PPE_Spill

Caption: Decision Tree for Selecting Appropriate PPE.

By adhering to these guidelines, you can significantly minimize the risks associated with handling 2-Amino-4-phenylpyrimidine-5-carboxylic acid, ensuring your safety and the integrity of your research.

References

  • University of California, Irvine Environmental Health & Safety. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubChem. 2-Aminopyrimidine-4-carboxylic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • University of California, Berkeley Environmental Health & Safety. Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • American Institute of Chemical Engineers (AIChE). Guidelines for Safe Handling of Powders and Bulk Solids. Retrieved from [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • BFM® Fitting. A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

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